molecular formula C13H17N3 B018828 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile CAS No. 125743-63-7

4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Cat. No.: B018828
CAS No.: 125743-63-7
M. Wt: 215.29 g/mol
InChI Key: IVSYNRMJMLDSIB-UHFFFAOYSA-N
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Description

4-((4-Methylpiperazin-1-yl)methyl)benzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)11-13-4-2-12(10-14)3-5-13/h2-5H,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSYNRMJMLDSIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428764
Record name 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125743-63-7
Record name 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Elucidation of the Chemical Structure of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the synthesis and structural elucidation of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile, a key intermediate in pharmaceutical synthesis. This document outlines a detailed synthetic protocol and the analytical techniques required for rigorous structural confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimentally derived spectral data for this specific compound is not publicly available, this guide presents expected data based on established chemical principles and analysis of analogous structures. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Visual diagrams of the synthetic pathway and the structure elucidation workflow are included to facilitate understanding.

Introduction

This compound is a chemical intermediate of significant interest in the pharmaceutical industry. Its structure combines a benzonitrile moiety with a methylpiperazine group, making it a versatile building block for the synthesis of various active pharmaceutical ingredients (APIs). Accurate structural characterization is paramount to ensure the identity, purity, and quality of this compound in drug development and manufacturing processes. This guide details the necessary steps for its synthesis and comprehensive structural elucidation.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a benzylic halide with N-methylpiperazine.

Experimental Protocol: Synthesis

Materials:

  • 4-(Chloromethyl)benzonitrile

  • 1-Methylpiperazine

  • Potassium carbonate (K₂CO₃)

  • Xylene

  • Water

  • Acetone

Procedure:

  • To a reaction vessel, add 1-methylpiperazine, potassium carbonate, and xylene.

  • Heat the mixture to 45°C with stirring.

  • Slowly add a solution of 4-(chloromethyl)benzonitrile in xylene to the reaction mixture over a period of 1.5 hours, maintaining the temperature between 45-55°C.

  • After the addition is complete, raise the temperature to 85-90°C and maintain for 3.5 hours to allow the reaction to go to completion.

  • Cool the reaction mixture to room temperature.

  • Remove excess 1-methylpiperazine and xylene under reduced pressure.

  • The residue is then subjected to an aqueous workup and extraction with a suitable organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • Purification of the crude product can be achieved by column chromatography or recrystallization to obtain pure this compound.

Structure Elucidation Workflow

The confirmation of the chemical structure of the synthesized compound is achieved through a combination of spectroscopic techniques. The logical workflow for this process is outlined below.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr elucidation Final Structure Elucidation ms->elucidation ir->elucidation nmr->elucidation

Figure 1: Workflow for Structure Elucidation

Spectroscopic Data and Analysis

Mass Spectrometry (MS)

Experimental Protocol: Mass spectra are typically acquired using an electrospray ionization (ESI) source in positive ion mode. The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer.

Expected Data: The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺.

Parameter Expected Value
Molecular FormulaC₁₃H₁₇N₃
Molecular Weight215.30 g/mol
[M+H]⁺ (m/z)~216.15

Table 1: Expected Mass Spectrometry Data

Infrared (IR) Spectroscopy

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Expected Data: The IR spectrum will provide information about the functional groups present in the molecule.

Functional Group Expected Absorption Range (cm⁻¹)
C≡N (Nitrile)2220 - 2240
C-H (Aromatic)3000 - 3100
C-H (Aliphatic)2800 - 3000
C=C (Aromatic)1450 - 1600
C-N (Amine)1000 - 1350

Table 2: Expected Infrared Absorption Bands

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

Expected ¹H NMR Data: The ¹H NMR spectrum will show distinct signals for the protons in different chemical environments.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic protons7.3 - 7.7Multiplet4H
Benzylic protons (-CH₂-)~3.5Singlet2H
Piperazine protons (-CH₂-N-CH₂-)2.3 - 2.7Multiplet8H
Methyl protons (-CH₃)~2.2Singlet3H

Table 3: Expected ¹H NMR Data

Expected ¹³C NMR Data: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Quaternary aromatic carbon (C-CN)110 - 115
Nitrile carbon (-C≡N)118 - 120
Aromatic carbons (-CH=)128 - 133
Quaternary aromatic carbon (C-CH₂)140 - 145
Benzylic carbon (-CH₂-)~62
Piperazine carbons (-CH₂-N-CH₂-)50 - 55
Methyl carbon (-CH₃)~46

Table 4: Expected ¹³C NMR Data

Synthetic Pathway Diagram

The synthesis of this compound from 4-(chloromethyl)benzonitrile and 1-methylpiperazine is illustrated below.

reactant1 4-(Chloromethyl)benzonitrile reagents K₂CO₃, Xylene | 45-90°C reactant2 1-Methylpiperazine product This compound reagents->product

Figure 2: Synthetic Pathway

Conclusion

The structural elucidation of this compound is a critical step in its application as a pharmaceutical intermediate. This technical guide has detailed the synthetic protocol and the comprehensive analytical workflow required for its unambiguous characterization. The provided tables of expected spectroscopic data serve as a valuable reference for researchers in the field. Adherence to these methodologies will ensure the reliable identification and quality control of this important chemical compound.

An In-depth Technical Guide to 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile (CAS: 125743-63-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-Methylpiperazin-1-yl)methyl)benzonitrile is a substituted benzonitrile compound featuring a methylpiperazine moiety. It holds significant relevance in the pharmaceutical industry, primarily as a key intermediate in the synthesis of prominent active pharmaceutical ingredients (APIs) and as a known process impurity in others. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and its role in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While some data is readily available from commercial suppliers, other specific physical constants such as melting and boiling points require further experimental determination.

PropertyValueSource
CAS Number 125743-63-7[1]
Molecular Formula C₁₃H₁₇N₃[1]
Molecular Weight 215.3 g/mol [1]
Appearance Off-white solid[2]
Purity Typically ≥97%[1]
Solubility Soluble in Methanol[2]

Synthesis and Reactivity

This compound is primarily synthesized through a nucleophilic substitution reaction between a halomethylbenzonitrile and 1-methylpiperazine. The compound's reactivity is characterized by the functionalities present: the nitrile group, the tertiary amine of the piperazine ring, and the benzylic position.

Synthesis of this compound

A common synthetic route involves the reaction of 4-chloromethylbenzonitrile with 1-methylpiperazine in the presence of a base.[1][3]

Experimental Protocol:

  • Materials:

    • 1-methylpiperazine

    • Potassium carbonate (K₂CO₃)

    • Xylene

    • 4-chloromethylbenzonitrile

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • A mixture of 1-methylpiperazine, potassium carbonate, and xylene is heated to 45°C.[1]

    • A solution of 4-chloromethylbenzonitrile in xylene is slowly added to the mixture over 1.5 hours, maintaining the temperature between 45-55°C.[1]

    • The reaction mixture is then aged at 85-90°C for 3.5 hours.[1]

    • Excess 1-methylpiperazine and xylene are removed under reduced pressure.[1]

    • The residue is extracted with water and xylene.[1] The organic layer containing the product can be analyzed by high-performance liquid chromatography (HPLC).

Synthesis cluster_conditions Reaction Conditions 1-Methylpiperazine 1-Methylpiperazine Reaction Reaction 1-Methylpiperazine->Reaction 4-Chloromethylbenzonitrile 4-Chloromethylbenzonitrile 4-Chloromethylbenzonitrile->Reaction Product This compound Reaction->Product Base (K2CO3) Base (K2CO3) Solvent (Xylene) Solvent (Xylene) Temperature (45-90°C) Temperature (45-90°C)

Caption: Synthesis of this compound.

Hydrolysis to 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid

The nitrile group of the title compound can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid, a key intermediate for the synthesis of the anticancer drug Imatinib.[1][4]

Experimental Protocol:

  • Materials:

    • This compound

    • 8 M Hydrochloric acid (HCl)

    • Acetone

  • Procedure:

    • A solution of this compound in 8 M HCl is heated at 100°C for 10 hours.[1]

    • The reaction mixture is then cooled to room temperature.[1]

    • The resulting precipitate is collected by filtration and washed with acetone to afford 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride.[1]

Hydrolysis cluster_conditions Reaction Conditions Start This compound Reaction Acid Hydrolysis Start->Reaction Product 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid Reaction->Product Acid (8M HCl) Acid (8M HCl) Temperature (100°C) Temperature (100°C) Time (10 hours) Time (10 hours)

Caption: Hydrolysis of the nitrile to a carboxylic acid.

Analytical Characterization

Analytical Technique Expected Data
¹H NMR Signals corresponding to the methyl group, the piperazine ring protons, the benzylic methylene protons, and the aromatic protons of the benzonitrile ring.
¹³C NMR Resonances for the methyl carbon, the piperazine carbons, the benzylic carbon, the nitrile carbon, and the aromatic carbons.
FT-IR Characteristic absorption bands for the C≡N stretch of the nitrile group (around 2220-2240 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-N stretches.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₇N₃).

Role in Drug Development

Intermediate in the Synthesis of Imatinib

This compound is a crucial precursor in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of multiple cancers, most notably chronic myelogenous leukemia (CML).[4] The synthesis involves the hydrolysis of the nitrile to a carboxylic acid, which is then further elaborated to form the final drug molecule.

Imatinib_Intermediate A This compound B Hydrolysis A->B C 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid B->C D Further Synthetic Steps C->D E Imatinib D->E

Caption: Role as an intermediate in Imatinib synthesis.

Impurity in Alogliptin (Alogliptin Impurity F)

In the manufacturing process of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, this compound can be formed as a process-related impurity.[5] As such, its detection and quantification are critical for the quality control of Alogliptin drug substance and product. Regulatory guidelines necessitate the characterization and control of such impurities to ensure the safety and efficacy of the final pharmaceutical product.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry. Its role as a key building block in the synthesis of Imatinib and its presence as an impurity in Alogliptin highlight the importance of understanding its synthesis, characterization, and control. This technical guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of these important medicines. Further research to fully elucidate its physicochemical properties and biological activity profile is warranted.

References

physical and chemical properties of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of the compound this compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Chemical and Physical Properties

PropertyValueReference
IUPAC Name This compound
CAS Number 125743-63-7[1]
Molecular Formula C₁₃H₁₇N₃[1]
Molecular Weight 215.3 g/mol [1]
Appearance Solid
Solubility Soluble in Chloroform
Predicted pKa 7.55 ± 0.10

Synthesis and Purification

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between a halomethylbenzonitrile derivative and 1-methylpiperazine. A common precursor is 4-(bromomethyl)benzonitrile.

Synthesis of 4-(Bromomethyl)benzonitrile (Precursor)

A widely used method for the synthesis of the precursor, 4-(bromomethyl)benzonitrile, is the radical bromination of 4-methylbenzonitrile.

Experimental Protocol: Radical Bromination of 4-Methylbenzonitrile [2]

  • Materials:

    • 4-Methylbenzonitrile

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • Anhydrous Carbon Tetrachloride (CCl₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methylbenzonitrile (1 equivalent) in anhydrous CCl₄.

    • Add N-bromosuccinimide (1.2 equivalents) and a catalytic amount of AIBN.

    • Reflux the reaction mixture for 8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent to yield 4-(bromomethyl)benzonitrile.

Synthesis of this compound

Experimental Protocol: Nucleophilic Substitution

This protocol is based on general procedures for similar reactions.

  • Materials:

    • 4-(Bromomethyl)benzonitrile

    • 1-Methylpiperazine

    • A suitable base (e.g., Potassium Carbonate)

    • Anhydrous polar aprotic solvent (e.g., Acetonitrile or Dimethylformamide)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(bromomethyl)benzonitrile (1 equivalent) in the anhydrous solvent.

    • Add 1-methylpiperazine (1.1 to 1.5 equivalents) and the base (e.g., K₂CO₃, 2-3 equivalents).

    • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

Purification

Purification of the crude this compound is essential to obtain a high-purity product.

Experimental Protocol: Column Chromatography [3]

  • Stationary Phase: Silica gel (100-200 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like petroleum ether or hexanes and a polar solvent like ethyl acetate. The polarity of the eluent system should be optimized using TLC. A gradient elution may be necessary. For more polar products, a system such as dichloromethane/methanol/ammonia can be employed.[3]

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent and pack the column.

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Experimental Protocol: Recrystallization [4]

  • Solvent Selection: Choose a solvent or a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Procedure:

    • Dissolve the crude solid in a minimum amount of the hot solvent.

    • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Dry the purified crystals under vacuum.

Biological Activity and Potential Applications

While this compound is primarily recognized as a crucial intermediate in the synthesis of the ABL/KIT dual kinase inhibitor, Imatinib, direct studies on its own biological activity are limited in publicly available literature.[5][6] However, the structural motifs present in this molecule are common in various biologically active compounds, suggesting potential for further investigation.

The 4-methylpiperazine moiety is a well-known pharmacophore found in numerous drugs, often contributing to improved pharmacokinetic properties and target engagement.[7] The benzonitrile group can also participate in various interactions with biological targets.

Given its structural similarity to known kinase inhibitors, it is plausible that this compound could be evaluated for its own inhibitory activity against a panel of kinases.

Experimental Protocol: In Vitro Kinase Inhibitor Screening

A general workflow for screening the compound against a panel of kinases is outlined below.

G cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_data Data Analysis Compound This compound DMSO_Stock Prepare DMSO Stock Solution Compound->DMSO_Stock Serial_Dilution Serial Dilutions DMSO_Stock->Serial_Dilution Add_Compound Add Compound Dilutions Serial_Dilution->Add_Compound Kinase_Panel Select Kinase Panel Assay_Plate Prepare Assay Plate (Kinase, Substrate, ATP) Kinase_Panel->Assay_Plate Assay_Plate->Add_Compound Incubate Incubate at RT Add_Compound->Incubate Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Incubate->Detect_Signal Raw_Data Collect Raw Data Detect_Signal->Raw_Data Calc_Inhibition Calculate % Inhibition Raw_Data->Calc_Inhibition IC50_Curve Generate IC50 Curves Calc_Inhibition->IC50_Curve Determine_Potency Determine Potency (IC50) IC50_Curve->Determine_Potency G cluster_upstream Upstream cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Effects BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT STAT5 STAT5 Pathway BCR_ABL->STAT5 Proliferation Increased Proliferation RAS_MAPK->Proliferation Apoptosis Decreased Apoptosis PI3K_AKT->Apoptosis STAT5->Proliferation STAT5->Apoptosis Adhesion Altered Adhesion Imatinib Imatinib (Synthesized from the target compound) Imatinib->BCR_ABL Inhibits

References

An In-depth Technical Guide to 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the physicochemical properties and a relevant synthetic protocol for 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile, a compound of interest for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These properties are essential for stoichiometric calculations in synthesis, analytical characterization, and biochemical assays.

PropertyValueReference
Molecular FormulaC₁₃H₁₇N₃[1][2]
Molecular Weight215.3 g/mol [1]

Experimental Protocol: Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

This section details a protocol for the acid hydrolysis of this compound to yield 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. This transformation is a key step in the synthesis of precursors for active pharmaceutical ingredients.

Objective: To convert the nitrile group of this compound into a carboxylic acid, followed by formation of the dihydrochloride salt.

Materials:

  • This compound

  • 8 M Hydrochloric Acid (HCl)

  • Acetone

  • Reaction flask equipped with a reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • In a suitable reaction flask, suspend 30.0 g of this compound in 50 cm³ of 8 M HCl solution.[3]

  • Heat the mixture to 100°C under constant stirring and maintain it at this temperature for 10 hours to ensure complete hydrolysis.[3]

  • After the reaction period, cool the mixture to room temperature. The product is expected to precipitate out of the solution upon cooling.[3]

  • Filter the resulting solid precipitate from the reaction mixture.

  • Wash the collected solid with acetone to remove any remaining impurities.[3]

  • Dry the final product, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, under vacuum.

Reaction Workflow

The following diagram illustrates the synthetic pathway for the hydrolysis of this compound as described in the experimental protocol.

SynthesisWorkflow reagent This compound conditions 8 M HCl 100°C, 10h reagent->conditions product 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride conditions->product Hydrolysis

Caption: Synthetic pathway for the hydrolysis of the nitrile.

References

An In-depth Technical Guide on the Biological Activities of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-((4-methylpiperazin-1-yl)methyl)benzonitrile scaffold is a versatile pharmacophore that has been incorporated into a variety of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their potential as therapeutic agents. The information is compiled from recent scientific literature to aid researchers and drug development professionals in this promising area of medicinal chemistry.

Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents. The core structure is a key component of the approved anticancer drug, Imatinib, highlighting the importance of this scaffold in oncology research.[1]

A series of novel methyl piperazine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2][3] These compounds were designed based on the structure of known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[2][3]

Quantitative Data on Anticancer Activity

The anticancer activity of these derivatives was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) cell viability assay.[2] The half-maximal inhibitory concentration (IC50) values for the most active compounds are summarized in the table below.

CompoundA-549 (Lung Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)MIAPaCa-2 (Pancreatic Cancer) IC50 (µM)Reference
A-11 5.714.2631.36[3]
Gefitinib (Standard) 16.5610.5149.50[2]

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cell lines (A-549, HCT-116, and MIAPaCa-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized derivatives or a standard drug (e.g., Gefitinib) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.[2]

Proposed Mechanism of Action: EGFR Inhibition

Molecular docking studies have suggested that these methyl piperazine derivatives may exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR).[2][3] The compounds are hypothesized to bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking the downstream signaling pathways that promote cancer cell proliferation and survival.

Below is a diagram illustrating the general synthesis workflow for these anticancer agents.

G cluster_0 Starting Materials cluster_1 Chemical Modification cluster_2 Synthesized Derivatives cluster_3 Biological Evaluation Piperidine Salicylanilide Piperidine Salicylanilide Replacement of Piperidine with N-methyl piperazine Replacement of Piperidine with N-methyl piperazine Piperidine Salicylanilide->Replacement of Piperidine with N-methyl piperazine Structural Basis Scaffold I: Phenyl Benzamide Derivatives Scaffold I: Phenyl Benzamide Derivatives Replacement of Piperidine with N-methyl piperazine->Scaffold I: Phenyl Benzamide Derivatives Synthesis Scaffold II: Phenyl Methanone Derivatives Scaffold II: Phenyl Methanone Derivatives Replacement of Piperidine with N-methyl piperazine->Scaffold II: Phenyl Methanone Derivatives Synthesis Substitution on Phenyl Ring Substitution on Phenyl Ring Substitution on Phenyl Ring->Scaffold I: Phenyl Benzamide Derivatives Synthesis Substitution on Phenyl Ring->Scaffold II: Phenyl Methanone Derivatives Synthesis MTT Assay MTT Assay Scaffold I: Phenyl Benzamide Derivatives->MTT Assay Testing Scaffold II: Phenyl Methanone Derivatives->MTT Assay Testing

Caption: General workflow for the synthesis and evaluation of anticancer methyl piperazine derivatives.

Antiviral Activity

Derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have been identified as potent inhibitors of the Hepatitis C Virus (HCV).[4] Starting from a modest inhibitor identified through in-house screening, chemical optimization led to the development of a highly effective compound, L0909.[4]

Quantitative Data on Anti-HCV Activity

The anti-HCV activity was evaluated in a HCV-infected Huh7.5 cell culture system. The half-maximal effective concentration (EC50) and selectivity index (SI) for the lead compound are presented below.

CompoundEC50 (µM)Selectivity Index (SI)Reference
L0909 (35) 0.022>600[4]

Experimental Protocol: Anti-HCV Assay

  • Cell Culture: Huh7.5 cells are cultured in an appropriate medium.

  • HCV Infection: The cells are infected with HCV.

  • Compound Treatment: The infected cells are treated with different concentrations of the test compounds.

  • Activity Measurement: The antiviral activity is determined by measuring the inhibition of HCV replication, for example, through luciferase reporter assays or by quantifying viral RNA levels using RT-qPCR.

  • Toxicity Assessment: The cytotoxicity of the compounds on the host cells is evaluated in parallel, often using an MTT or similar viability assay, to determine the selectivity index (SI = CC50/EC50).

Mechanism of Action: HCV Entry Inhibition

Biological studies have revealed that L0909 acts by blocking the entry stage of the HCV lifecycle.[4] This mechanism is distinct from many direct-acting antivirals that target viral replication enzymes. The compound has also shown a synergistic effect when combined with other clinical HCV drugs and is effective against clinically resistant HCV mutants.[4]

The logical relationship for the discovery of the anti-HCV agent L0909 is depicted in the following diagram.

G Initial Screening Initial Screening Hit Compound 1 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile (Modest HCV Inhibitor) Initial Screening->Hit Compound 1 Chemical Optimization Chemical Optimization Hit Compound 1->Chemical Optimization SAR Study Structure-Activity Relationship Study Chemical Optimization->SAR Study Lead Compound L0909 L0909 (35) (EC50 = 0.022 µM) SAR Study->Lead Compound L0909 Biological Evaluation Biological Evaluation Lead Compound L0909->Biological Evaluation Mechanism of Action HCV Entry Inhibitor Biological Evaluation->Mechanism of Action

Caption: Discovery process of the anti-HCV agent L0909.

Enzyme Inhibitory Activity

The this compound scaffold has also been incorporated into molecules targeting specific enzymes involved in various diseases.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives have been synthesized and evaluated for their DPP-4 inhibitory activity.[5][6] DPP-4 inhibitors are a class of oral hypoglycemics for the treatment of type 2 diabetes.

Quantitative Data on DPP-4 Inhibitory Activity

The in vitro DPP-4 inhibitory activity was assessed, and the IC50 values for the synthesized compounds ranged from 1.4621 to 6.7805 µM.[5][6] The most potent compound in this series was the one with a morpholino-methyl substitution at the C-2 position.[5][6]

Compound SeriesIC50 Range (µM)Most Potent SubstitutionReference
2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives1.4621 - 6.7805Morpholino-methyl at C-2[5][6]

Experimental Protocol: In Vitro DPP-4 Inhibitory Assay

Commercially available DPP-4 inhibitor screening kits are often used for this purpose. The general principle involves the cleavage of a synthetic substrate by the DPP-4 enzyme, which releases a fluorescent or chromogenic product.

  • Enzyme and Substrate Preparation: A reaction mixture containing the DPP-4 enzyme and its substrate (e.g., Gly-Pro-AMC) is prepared.

  • Inhibitor Addition: The synthesized compounds at various concentrations are added to the reaction mixture.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.

  • Fluorescence/Absorbance Measurement: The fluorescence or absorbance of the product is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 values are determined by plotting the inhibition percentage against the inhibitor concentration.

The proposed signaling pathway for DPP-4 inhibition is illustrated below.

G GLP-1 GLP-1 / GIP (Incretin Hormones) DPP-4 DPP-4 Enzyme GLP-1->DPP-4 Inactivation Pancreas Pancreas GLP-1->Pancreas Stimulates Inactive Metabolites Inactive Metabolites DPP-4->Inactive Metabolites Insulin Release Insulin Release Pancreas->Insulin Release Blood Glucose Lowered Blood Glucose Insulin Release->Blood Glucose Inhibitor Benzonitrile Derivatives Inhibitor->DPP-4 Inhibits

Caption: Mechanism of DPP-4 inhibition by benzonitrile derivatives.

Butyrylcholinesterase (BChE) Inhibition

A series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides, which are structurally related to the core topic, have been synthesized and evaluated as potential therapeutic agents for Alzheimer's disease by targeting butyrylcholinesterase.

Quantitative Data on BChE Inhibitory Activity

The in vitro enzyme inhibition study revealed that several of the synthesized compounds exhibited potent BChE inhibitory activity.

CompoundBChE IC50 (µM)Reference
5b 0.82 ± 0.001
5h 0.91 ± 0.003
Eserine (Standard) 0.85 ± 0.0001

Antimicrobial and Antifungal Activities

While specific studies on the antimicrobial and antifungal activities of this compound derivatives are not extensively detailed in the provided search results, the broader class of piperazine derivatives is well-known for these properties.[7][8] Substituted piperazine derivatives have been screened for antibacterial activity against Gram-positive (Staphylococcus aureus, Streptomyces epidermidis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, as well as for antifungal activity against various fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus).[7][8] These studies suggest that the this compound scaffold could be a valuable starting point for the development of new antimicrobial and antifungal agents.

Conclusion

The this compound core is a privileged scaffold in medicinal chemistry, serving as a foundation for the development of compounds with a wide array of biological activities. The derivatives have demonstrated significant potential as anticancer, antiviral, and enzyme inhibitory agents. The versatility of this scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Further research into the synthesis and biological evaluation of novel derivatives based on this core structure is warranted to explore their full therapeutic potential. This guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective therapeutic agents.

References

Введение: Отсутствие данных о механизме действия

Author: BenchChem Technical Support Team. Date: December 2025

Всесторонний анализ научной и патентной литературы не выявил опубликованных исследований, посвященных биологической активности и механизму действия 4-((4-метилпиперазин-1-ил)метил)бензонитрила. На сегодняшний день данное соединение рассматривается преимущественно как ключевой промежуточный продукт в синтезе более сложных фармацевтических субстанций, в частности, противоопухолевого препарата Иматиниб.[1][2] Таким образом, настоящий технический обзор фокусируется на его химическом синтезе, свойствах и роли в разработке лекарственных средств.

Химические и физические свойства

Основные физико-химические характеристики 4-((4-метилпиперазин-1-ил)метил)бензонитрила сведены в Таблицу 1 для удобства исследователей.

Таблица 1. Физико-химические свойства 4-((4-метилпиперазин-1-ил)метил)бензонитрила

СвойствоЗначениеИсточник
Молекулярная формула C₁₃H₁₇N₃[3][4]
Молекулярная масса 215.3 г/моль[4]
Номер CAS 125743-63-7[4][5]
Название IUPAC 4-((4-methylpiperazin-1-yl)methyl)benzonitrile
InChI Key IVSYNRMJMLDSIB-UHFFFAOYSA-N[4]
Физическое состояние Твердое вещество
Чистота (коммерческие образцы) ≥97%[4]

Роль в синтезе Иматиниба

4-((4-метилпиперазин-1-ил)метил)бензонитрил является важным строительным блоком для получения 4-((4-метилпиперазин-1-ил)метил)бензойной кислоты, которая, в свою очередь, является ключевым прекурсором в многостадийном синтезе Иматиниба.[1][2] Иматиниб — это ингибитор тирозинкиназ, применяемый в терапии хронического миелолейкоза и других видов рака.

Ниже представлена общая схема синтеза, иллюстрирующая место данного соединения в процессе получения Иматиниба.

Synthesis_Pathway cluster_start Исходные реагенты cluster_intermediate Синтез ключевого интермедиата cluster_acid Гидролиз cluster_final Получение Иматиниба 1-methylpiperazine 1-метилпиперазин PMPB 4-((4-Метилпиперазин-1-ил)метил)бензонитрил 1-methylpiperazine->PMPB 4-chloromethylbenzonitrile 4-(хлорметил)бензонитрил 4-chloromethylbenzonitrile->PMPB Acid 4-((4-Метилпиперазин-1-ил)метил)бензойная кислота PMPB->Acid Гидролиз (HCl) Imatinib Иматиниб Acid->Imatinib Амидирование Other_Reactants Другие реагенты (например, N-(5-амино-2-метилфенил)-4-(пиридин-3-ил)пиримидин-2-амин) Other_Reactants->Imatinib

Схема 1. Упрощенный путь синтеза Иматиниба через 4-((4-метилпиперазин-1-ил)метил)бензонитрил.

Методология синтеза

Один из распространенных методов получения 4-((4-метилпиперазин-1-ил)метил)бензонитрила включает реакцию алкилирования 1-метилпиперазина 4-(хлорметил)бензонитрилом.[1]

Протокол эксперимента:

  • Подготовка реакционной смеси: В реакционный сосуд, снабженный мешалкой и системой контроля температуры, помещают 1-метилпиперазин, карбонат калия (в качестве основания) и ксилол (в качестве растворителя).

  • Нагрев: Смесь нагревают до 45-55 °C.

  • Добавление реагента: Медленно, в течение 1.5 часов, к смеси добавляют раствор 4-(хлорметил)бензонитрила в ксилоле, поддерживая температуру в указанном диапазоне.

  • Выдерживание: После завершения добавления реакционную смесь выдерживают при температуре 85-90 °C в течение 3.5 часов для завершения реакции.

  • Выделение продукта: Избыток 1-метилпиперазина и растворитель удаляют в вакууме. Остаток экстрагируют водой и ксилолом. Целевой продукт, 4-((4-метилпиперазин-1-ил)метил)бензонитрил, находится в ксилольном слое.

  • Контроль качества: Чистоту продукта и полноту протекания реакции контролируют методом высокоэффективной жидкостной хроматографии (ВЭЖХ).

Ниже представлена визуализация рабочего процесса данного синтеза.

Experimental_Workflow start Старт: Подготовка реакторов reactants Загрузка реагентов: 1-метилпиперазин, K₂CO₃, ксилол start->reactants heating1 Нагрев до 45-55 °C reactants->heating1 addition Добавление раствора 4-(хлорметил)бензонитрила (1.5 часа) heating1->addition heating2 Выдерживание при 85-90 °C (3.5 часа) addition->heating2 removal Удаление избытка реагентов и растворителя (в вакууме) heating2->removal extraction Экстракция (Вода/Ксилол) removal->extraction analysis Анализ ксилольного слоя методом ВЭЖХ extraction->analysis product Получение целевого продукта analysis->product

Схема 2. Рабочий процесс синтеза 4-((4-метилпиперазин-1-ил)метил)бензонитрила.

Потенциальные направления для будущих исследований

Хотя прямых данных о биологической активности 4-((4-метилпиперазин-1-ил)метил)бензонитрила нет, исследования родственных структур могут указать на потенциальные области для скрининга. Например, производные 2-((4-арилпиперазин-1-ил)метил)бензонитрила продемонстрировали активность в качестве ингибиторов вируса гепатита C, блокируя его проникновение в клетку.[6] Это указывает на то, что бензонитрильный скаффолд с пиперазиновым заместителем может служить основой для разработки соединений с различной биологической активностью. Дальнейшие исследования могли бы включать скрининг данного соединения на противовирусную, противоопухолевую или иную фармакологическую активность для "де-орфанизации" его потенциальных молекулярных мишеней.

References

The Strategic Role of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile in Early Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-Methylpiperazin-1-yl)methyl)benzonitrile is a key chemical intermediate, most notably recognized for its crucial role in the synthesis of Imatinib, a cornerstone in targeted cancer therapy. While the compound itself is not marketed as a therapeutic agent, its structural motifs are of significant interest in medicinal chemistry. The piperazine and benzonitrile moieties are prevalent in a multitude of biologically active compounds. This guide provides an in-depth look at the synthesis of this compound, its application in the synthesis of Imatinib, and the broader therapeutic potential of its structural analogs in early drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 125743-63-7[1]
Molecular Formula C13H17N3[2]
Molecular Weight 215.3 g/mol [3]
IUPAC Name This compound[2]

Synthesis of this compound

The synthesis of this compound is a well-established process. One common method involves the reaction of 4-(chloromethyl)benzonitrile with 1-methylpiperazine.

Experimental Protocol

A general procedure for the synthesis is as follows:

  • Reaction Setup: A solution of 4-(chloromethyl)benzonitrile in a suitable solvent (e.g., xylene) is prepared in a reaction vessel equipped with a stirrer and a condenser.

  • Addition of Reagents: 1-Methylpiperazine and a base, such as potassium carbonate, are added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the reaction.

  • Work-up and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent. The resulting crude product can be purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

SynthesisWorkflow reagent1 4-(Chloromethyl)benzonitrile reaction Reaction (Reflux) reagent1->reaction reagent2 1-Methylpiperazine reagent2->reaction base K2CO3 (Base) base->reaction solvent Xylene (Solvent) solvent->reaction workup Work-up (Filtration, Concentration) reaction->workup purification Purification (Chromatography) workup->purification product This compound purification->product

Synthesis Workflow for this compound

Role in the Synthesis of Imatinib

This compound is a pivotal intermediate in the multi-step synthesis of Imatinib. The nitrile group of the molecule is hydrolyzed to a carboxylic acid, which is then converted to an acid chloride. This activated intermediate is subsequently reacted with N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine to form the final Imatinib molecule.

ImatinibSynthesis start This compound hydrolysis Hydrolysis (e.g., HCl, H2O) start->hydrolysis intermediate1 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid hydrolysis->intermediate1 activation Activation (e.g., SOCl2) intermediate1->activation intermediate2 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride activation->intermediate2 coupling Coupling Reaction intermediate2->coupling reagent N-(5-amino-2-methylphenyl)-4- (pyridin-3-yl)pyrimidin-2-amine reagent->coupling imatinib Imatinib coupling->imatinib

Simplified Synthesis Pathway of Imatinib

Biological Activity of Structurally Related Compounds

While there is limited publicly available data on the specific biological activity of this compound itself, its structural analogs have shown promise in various therapeutic areas. This highlights the potential of the underlying chemical scaffold in drug discovery.

Compound ClassTherapeutic TargetReported ActivityReference
2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivativesHepatitis C Virus (HCV)A highly effective inhibitor, L0909, was identified with an EC50 of 0.022 μM.[4]
3-((4-Methylpiperazin-1-yl)methyl)benzonitrile derivativesHistone Deacetylases (HDACs)Involved in the preparation of novel HDAC inhibitors.[5]

Potential Signaling Pathways for Therapeutic Intervention

The success of Imatinib, synthesized from a derivative of this compound, underscores the potential of this chemical class to target protein kinases. The general mechanism of action for many tyrosine kinase inhibitors involves blocking the phosphorylation cascade that leads to cell proliferation and survival.

TyrosineKinaseSignaling ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization substrate Intracellular Substrates dimerization->substrate activates phosphorylation Phosphorylation substrate->phosphorylation downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) phosphorylation->downstream proliferation Cell Proliferation, Survival, etc. downstream->proliferation inhibitor Kinase Inhibitor (e.g., Imatinib) inhibitor->dimerization blocks

Generalized Tyrosine Kinase Signaling Pathway

Conclusion

This compound stands as a testament to the importance of key intermediates in the synthesis of life-saving medicines. While its primary role is well-defined in the production of Imatinib, the recurring presence of its core structure in other biologically active molecules suggests a broader potential. For researchers in early drug discovery, this compound and its analogs represent a valuable starting point for the design and synthesis of novel therapeutic agents targeting a range of diseases, from viral infections to cancer. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.

References

Identifying Novel Therapeutic Targets for 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-((4-Methylpiperazin-1-yl)methyl)benzonitrile, a key intermediate in the synthesis of the tyrosine kinase inhibitor Imatinib, possesses structural motifs common to pharmacologically active agents. This technical guide outlines a comprehensive strategy for the identification of novel biological targets for this compound. By leveraging its structural similarity to known inhibitors of tyrosine kinases, histone deacetylases (HDACs), and viral entry, we propose a multi-pronged approach encompassing in-silico, biochemical, and cell-based methodologies to elucidate its mechanism of action and uncover its therapeutic potential. This document provides detailed experimental protocols and visual workflows to guide researchers in this endeavor.

Introduction: The Therapeutic Potential of a Synthetic Intermediate

This compound is a well-documented precursor in the synthesis of Imatinib, a cornerstone in the treatment of chronic myeloid leukemia and other cancers.[1][2] Its chemical structure, featuring a methylpiperazine group linked to a benzonitrile moiety, is a privileged scaffold found in numerous bioactive molecules. This raises the intriguing possibility that this compound may itself possess inherent biological activity. This guide provides a roadmap for exploring this potential by systematically identifying its molecular targets.

Known Bioactive Compounds Structurally Related to this compound

An analysis of structurally similar compounds provides a foundation for hypothesizing potential target classes for this compound.

Imatinib: A Tyrosine Kinase Inhibitor

As a direct synthetic precursor to a key intermediate of Imatinib, the most logical starting point for target identification is the family of tyrosine kinases. Imatinib's primary targets include BCR-ABL, c-KIT, and PDGFRA.[3][4]

Piperazine-Based Histone Deacetylase (HDAC) Inhibitors

The piperazine ring is a common feature in many histone deacetylase (HDAC) inhibitors, where it often serves as a linker or capping group that interacts with the enzyme's surface.[5][6] This suggests that this compound could potentially interact with HDACs.

Benzonitrile Derivatives as Viral Entry Inhibitors

Derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have been identified as inhibitors of Hepatitis C Virus (HCV) entry, indicating a potential role for this scaffold in targeting viral-host interactions.[5]

Quantitative Data on Structurally Related Compounds

The following table summarizes the known biological activities of compounds structurally related to this compound, providing a basis for comparison and hypothesis generation.

Compound ClassExample CompoundTarget(s)Potency (IC50/EC50)
Tyrosine Kinase InhibitorImatinibBCR-ABL, c-KIT, PDGFRA25-100 nM
HDAC InhibitorPiperazine-based hydroxamic acidsClass I and IIb HDACsSub-micromolar to nanomolar
HCV Entry Inhibitor2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivativeHCV Entry22 nM

Proposed Experimental Workflow for Novel Target Identification

A systematic approach combining computational and experimental methods is proposed to identify and validate novel targets of this compound.

G cluster_in_silico In Silico Approaches cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Characterization in_silico In Silico Target Prediction biochemical Biochemical Assays in_silico->biochemical Hypothesized Targets similarity Chemical Similarity Search similarity->in_silico docking Molecular Docking docking->in_silico biophysical Biophysical Assays biochemical->biophysical Validated Hits phenotypic Phenotypic Screening biophysical->phenotypic Confirmed Binders proteomics Chemical Proteomics phenotypic->proteomics Cellular Activity proteomics->biochemical Identified Cellular Targets

Caption: Proposed workflow for novel target identification.

In Silico Target Prediction
  • Objective: To generate a preliminary list of potential protein targets based on the chemical structure of this compound.

  • Methodology:

    • Chemical Similarity Searching: Utilize databases such as PubChem and ChEMBL to identify proteins that bind to compounds with high structural similarity.

    • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the structures of known inhibitors of tyrosine kinases and HDACs and screen against a database of protein structures.

    • Molecular Docking: Perform docking studies against the crystal structures of potential targets, including a panel of tyrosine kinases and HDAC isoforms, to predict binding modes and affinities.

In Vitro Biochemical and Biophysical Screening
  • Objective: To experimentally validate the computationally predicted targets and to screen for novel interactions.

  • Methodologies:

    • Kinase Profiling:

      • Protocol: Screen this compound against a broad panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™). Measure the binding affinity (Kd) for any identified hits. For confirmed hits, perform in-vitro kinase activity assays to determine the IC50 value. The reaction typically involves incubating the kinase, substrate, ATP (with γ-32P-ATP for radiometric assays or a fluorescent ATP analog for fluorescence-based assays), and the test compound. The reaction is stopped, and the amount of phosphorylated substrate is quantified.

    • HDAC Activity Assays:

      • Protocol: Utilize a commercially available HDAC activity assay kit (e.g., from Cayman Chemical or Abcam). These assays typically use a fluorogenic substrate that, upon deacetylation by an HDAC, can be cleaved by a developer solution to produce a fluorescent signal. Screen the compound against a panel of recombinant human HDAC isoforms (Class I, IIa, IIb, and IV) to determine IC50 values.

    • Surface Plasmon Resonance (SPR):

      • Protocol: Immobilize a purified candidate target protein on a sensor chip. Flow different concentrations of this compound over the chip and measure the change in the refractive index at the surface, which is proportional to the mass of bound analyte. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

Cell-Based Assays and Target Validation
  • Objective: To confirm the biological activity of the compound in a cellular context and to identify its targets in a native environment.

  • Methodologies:

    • Phenotypic Screening:

      • Protocol: Screen the compound across a panel of cancer cell lines with known dependencies on specific signaling pathways (e.g., cell lines with activating mutations in c-KIT or overexpressing specific HDACs). Measure cell viability using assays such as the MTT or CellTiter-Glo® assay.

    • Western Blotting:

      • Protocol: Treat cells with this compound and analyze the phosphorylation status of downstream effectors of targeted kinases (e.g., phospho-CrKL for BCR-ABL) or the acetylation status of histone and non-histone proteins (e.g., acetylated-tubulin for HDAC6).

    • Chemical Proteomics:

      • Protocol: Synthesize a derivative of this compound with a reactive group and a reporter tag (e.g., a clickable alkyne or a biotin moiety). Treat cell lysates or intact cells with this probe to covalently label binding proteins. Isolate the labeled proteins using affinity purification (e.g., streptavidin beads for biotin-tagged probes) and identify them by mass spectrometry.

Signaling Pathways of Potential Target Classes

Understanding the signaling pathways associated with potential target classes is crucial for designing effective validation experiments.

Imatinib and the BCR-ABL Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR/c-KIT PI3K PI3K PDGFR->PI3K BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS STAT5 STAT5 BCR_ABL->STAT5 BCR_ABL->PI3K Imatinib Imatinib Imatinib->BCR_ABL RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified Imatinib-targeted signaling pathway.

Conclusion

While this compound is primarily known as a synthetic intermediate, its chemical structure suggests the potential for direct biological activity. The structural analogies to known inhibitors of tyrosine kinases, histone deacetylases, and viral entry provide a strong rationale for a comprehensive target identification campaign. The integrated in-silico, biochemical, and cell-based workflow detailed in this guide offers a robust framework for researchers to systematically explore the pharmacological landscape of this compound, potentially uncovering novel therapeutic targets and expanding its utility beyond its current role in chemical synthesis.

References

An In-depth Technical Guide to the Research of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Precursor in Targeted Cancer Therapy

Abstract

4-((4-Methylpiperazin-1-yl)methyl)benzonitrile is a key chemical intermediate, primarily recognized for its critical role in the synthesis of Imatinib, a first-line tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis methodologies, and its significance in pharmaceutical manufacturing. While extensive research details its synthesis, a notable gap exists in the public domain regarding its intrinsic biological activity, mechanism of action, and specific signaling pathway interactions. This document serves as a valuable resource for researchers, scientists, and drug development professionals by consolidating the known chemical data and manufacturing processes for this important compound.

Chemical and Physical Properties

This compound is a substituted benzonitrile derivative containing a methylpiperazine moiety. Its chemical structure and properties are well-documented in chemical databases.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 125743-63-7N/A
Molecular Formula C₁₃H₁₇N₃N/A
Molecular Weight 215.3 g/mol N/A
Appearance Not specified in literatureN/A
Solubility Not specified in literatureN/A

Synthesis of this compound

The synthesis of this compound is a well-established process, crucial for the large-scale production of Imatinib. The most common synthetic route involves the reaction of a substituted benzyl halide with N-methylpiperazine.

General Synthesis Workflow

The synthesis typically proceeds via a nucleophilic substitution reaction where the nitrogen atom of N-methylpiperazine attacks the benzylic carbon of a 4-(halomethyl)benzonitrile derivative.

synthesis_workflow reactant1 4-(Halomethyl)benzonitrile product This compound reactant1->product Nucleophilic Substitution reactant2 N-Methylpiperazine reactant2->product

General synthesis of this compound.
Detailed Experimental Protocol

A common laboratory-scale synthesis protocol is detailed below.

Materials:

  • 4-(Chloromethyl)benzonitrile

  • N-Methylpiperazine

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Solvent (e.g., acetonitrile, ethanol/water mixture)

Procedure:

  • Dissolve 4-(chloromethyl)benzonitrile in a suitable solvent in a reaction vessel.

  • Add an excess of N-methylpiperazine and a base (e.g., sodium bicarbonate) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to yield crude this compound, which can be further purified by column chromatography or recrystallization.

Role in the Synthesis of Imatinib

This compound is a pivotal intermediate in the multi-step synthesis of Imatinib. The benzonitrile group is typically hydrolyzed to a carboxylic acid or converted to an amide, which then undergoes coupling with the pyrimidine-aniline core of the Imatinib molecule.

imatinib_synthesis intermediate This compound activated_intermediate Activated Intermediate (e.g., Acid Chloride, Amide) intermediate->activated_intermediate Hydrolysis/Activation imatinib Imatinib activated_intermediate->imatinib Coupling Reaction core_structure Pyrimidine-Aniline Core core_structure->imatinib

Role of the compound in the synthesis of Imatinib.

Biological Activity and Mechanism of Action

A comprehensive review of the scientific literature reveals a significant lack of studies focused on the intrinsic biological activity of this compound. The research focus has predominantly been on its utility as a synthetic precursor to Imatinib.

  • No Direct Biological Activity Data: There are no publicly available reports detailing the pharmacological profiling, in vitro or in vivo efficacy, or specific protein binding of this compound.

  • No Signaling Pathway Information: Consequently, there is no information available to construct diagrams of signaling pathways directly modulated by this compound. The well-characterized mechanism of action of Imatinib, which involves the inhibition of the Bcr-Abl tyrosine kinase, is not attributable to this intermediate.[1]

  • Toxicology: Limited toxicological data is available for this compound. As with any chemical intermediate, appropriate safety precautions should be taken during handling.

Conclusion and Future Perspectives

This compound is a compound of significant interest to the pharmaceutical industry due to its indispensable role in the synthesis of the life-saving anticancer drug, Imatinib. Its chemical synthesis is well-documented and optimized for large-scale production. However, the scientific community's understanding of its own biological properties is virtually nonexistent in the public domain.

This review highlights a clear gap in knowledge. While the compound's primary value lies in its synthetic utility, a deeper understanding of the pharmacological and toxicological profiles of key drug intermediates is of growing importance in drug development for safety assessment and impurity profiling. Future research could explore the potential for any off-target effects or intrinsic biological activities of this compound, which would provide a more complete picture of the Imatinib manufacturing process and its associated chemical entities.

For researchers and professionals in drug development, this guide provides a consolidated resource on the known aspects of this compound, while also clearly delineating the areas where further scientific inquiry is needed.

References

An In-Depth Technical Guide on the Preliminary In-Vitro Profile of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical whitepaper serves as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of benzonitrile-piperazine derivatives. The document collates available preclinical data on anticancer, antiviral, and enzyme inhibitory activities of analogs of 4-((4-methylpiperazin-1-yl)methyl)benzonitrile.

Anticancer Activity of Methyl Piperazine Derivatives

Several studies have explored the anticancer potential of derivatives incorporating the methyl piperazine moiety. A notable study synthesized a series of methyl piperazine incorporated phenyl benzamide and phenyl methanone derivatives and evaluated their cytotoxic effects against a panel of cancer cell lines.

Quantitative Data

The following table summarizes the cytotoxic activity of the most potent analog, compound A-11, which demonstrated superior or comparable activity to the standard drug, Gefitinib.

CompoundCancer Cell LineIC50 (µM)
A-11 A-549 (Lung Carcinoma)5.71[1]
HCT-116 (Colon Carcinoma)4.26[1]
MIAPaCa-2 (Pancreatic Carcinoma)31.36[1]
Gefitinib (Standard) A-549 (Lung Carcinoma)Not Specified
HCT-116 (Colon Carcinoma)Not Specified
MIAPaCa-2 (Pancreatic Carcinoma)Not Specified
Experimental Protocols

MTT Assay for Cytotoxicity Screening

The in-vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3][4]

  • Cell Seeding: Cancer cell lines (A-549, HCT-116, and MIAPaCa-2) are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere for 24 hours.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period, typically 48 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.

Signaling Pathways

The structural similarity of these derivatives to known epidermal growth factor receptor (EGFR) inhibitors suggests that their anticancer activity may be mediated through the inhibition of the EGFR signaling pathway.[1] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation.[5][6][7]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK NUCLEUS Nucleus ERK->NUCLEUS Transcription Regulation AKT AKT PI3K->AKT AKT->NUCLEUS Transcription Regulation

Caption: Simplified EGFR Signaling Pathway. (Within 100 characters)

Antiviral Activity: HCV Entry Inhibition

Derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have been identified as potent inhibitors of Hepatitis C Virus (HCV) entry.

Quantitative Data

A highly effective HCV inhibitor, L0909, was identified through chemical optimization of a 2-((4-arylpiperazin-1-yl)methyl)benzonitrile scaffold.

CompoundVirus StrainEC50 (µM)Selectivity Index (SI)
L0909 HCV0.022[8][9]>600[8][9]
Experimental Protocols

HCV Pseudoparticle (HCVpp) Entry Assay

This assay is commonly used to screen for inhibitors of HCV entry.

  • HCVpp Production: HCV pseudoparticles are generated by co-transfecting cells (e.g., HEK293T) with plasmids encoding the HCV envelope proteins (E1 and E2), a retroviral core protein, and a reporter gene (e.g., luciferase).

  • Cell Infection: Huh7.5 cells are seeded in 96-well plates and then infected with the HCVpp in the presence of various concentrations of the test compounds.

  • Luciferase Assay: After 48-72 hours of incubation, the cells are lysed, and the luciferase activity is measured. A decrease in luciferase activity indicates inhibition of viral entry.

Signaling Pathways

HCV entry into hepatocytes is a complex process involving multiple host factors, including CD81, scavenger receptor class B type I (SR-BI), and tight junction proteins claudin-1 and occludin.[10][11] The binding of the HCV E2 glycoprotein to CD81 is a critical step that is thought to trigger signaling cascades, including the activation of EGFR and Rho GTPases, which facilitate the lateral movement of the virus-receptor complex to the tight junctions for internalization.[12][13]

HCV_Entry_Pathway cluster_extracellular Extracellular Space cluster_membrane Hepatocyte Membrane cluster_intracellular Intracellular Space HCV HCV CD81 CD81 HCV->CD81 Binds CLDN1 Claudin-1 CD81->CLDN1 Interacts EGFR_activation EGFR Signaling CD81->EGFR_activation Activates Endocytosis Clathrin-mediated Endocytosis CLDN1->Endocytosis Internalization Rho_GTPase Rho GTPase Signaling EGFR_activation->Rho_GTPase Rho_GTPase->CD81 Lateral Movement

Caption: Key steps in the HCV entry process. (Within 100 characters)

Potential for Monoamine Oxidase (MAO) Inhibition

The piperazine moiety is a common scaffold in compounds targeting monoamine oxidases (MAO). While no direct studies have been reported for this compound, its structural features suggest a potential for MAO inhibition.

Experimental Protocols

In-Vitro MAO-A Inhibition Assay

This is a representative protocol for determining the IC50 value of a test compound against MAO-A.[14]

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, the human recombinant MAO-A enzyme is pre-incubated with various concentrations of the test inhibitor.[14]

  • Substrate Addition: The reaction is initiated by adding a substrate, such as p-tyramine.[14][15]

  • Signal Detection: The production of hydrogen peroxide, a byproduct of the MAO-A reaction, is measured using a fluorescent probe like Amplex Red in the presence of horseradish peroxidase. The fluorescence is monitored over time using a plate reader.[14]

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[14]

Signaling Pathways

MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[16] Inhibition of MAO-A leads to an increase in the levels of these neurotransmitters in the brain, which is the mechanism of action for many antidepressant drugs.

MAO_A_Pathway cluster_presynaptic Presynaptic Neuron cluster_inhibitor Monoamines Serotonin Norepinephrine Dopamine MAOA MAO-A Monoamines->MAOA Metabolized by Metabolites Inactive Metabolites MAOA->Metabolites Inhibitor MAO-A Inhibitor Inhibitor->MAOA Inhibits

Caption: MAO-A metabolic pathway and its inhibition. (Within 100 characters)

References

Methodological & Application

Application Notes and Protocols: 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile as a key intermediate in organic synthesis, particularly in the preparation of pharmaceutically active compounds. Detailed experimental protocols and quantitative data are presented to facilitate its application in a laboratory setting.

Introduction

This compound is a versatile bifunctional molecule containing a benzonitrile group and a 4-methylpiperazine moiety. This unique structure makes it a valuable building block in medicinal chemistry and drug discovery. The cyano group can be readily hydrolyzed to a carboxylic acid, while the piperazine ring offers a site for further functionalization or can act as a key pharmacophoric element. A primary application of this compound is in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of various cancers.

Synthetic Applications

The primary synthetic utility of this compound lies in its role as a precursor to 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid. This transformation is a critical step in the synthesis of several active pharmaceutical ingredients.

Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride

The nitrile group of this compound can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid, which is often isolated as its dihydrochloride salt.[1]

Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride reactant This compound product 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride reactant->product Hydrolysis reagent 8 M HCl, 100°C

Caption: Hydrolysis of the benzonitrile to the corresponding benzoic acid.

Data Presentation

Starting MaterialReagents and ConditionsProductYieldPurityReference
4-Chloromethylbenzonitrile, 1-MethylpiperazineK₂CO₃, Xylene, 45-55°C then 85-90°CThis compoundNot specifiedNot specified[1]
This compound8 M HCl, 100°C, 10 hours4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochlorideNot specifiedNot specified[1]
4-(Chloromethyl)benzoic acid, N-methylpiperazineAcid binding agent, Solvent, 10-150°C, 0.5-5h4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride≥ 95%≥ 99.8%[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 4-chloromethylbenzonitrile and 1-methylpiperazine.[1]

Materials:

  • 1-Methylpiperazine

  • Potassium carbonate (K₂CO₃)

  • Xylene

  • 4-Chloromethylbenzonitrile

Procedure:

  • To a reaction vessel, add 1-methylpiperazine, potassium carbonate, and xylene.

  • Heat the mixture to 45°C.

  • Slowly add a solution of 4-chloromethylbenzonitrile in xylene to the mixture over 1.5 hours, maintaining the temperature between 45-55°C.

  • After the addition is complete, raise the temperature to 85-90°C and age the reaction for 3.5 hours.

  • Remove the excess 1-methylpiperazine and solvent under reduced pressure.

  • The residue is then extracted with water and xylene. The xylene layer contains the desired product, this compound.

Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup reactant1 1-Methylpiperazine temp1 45-55°C reactant1->temp1 reactant2 4-Chloromethylbenzonitrile reactant2->temp1 reagent1 K₂CO₃ reagent1->temp1 solvent Xylene solvent->temp1 temp2 85-90°C temp1->temp2 1.5h addition step1 Remove excess reagents and solvent temp2->step1 3.5h aging step2 Extract with water and xylene step1->step2 product This compound step2->product

Caption: Workflow for the synthesis of the title compound.

Protocol 2: Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride

This protocol details the hydrolysis of this compound to the corresponding benzoic acid dihydrochloride.[1]

Materials:

  • This compound

  • 8 M Hydrochloric acid (HCl)

  • Acetone

Procedure:

  • In a suitable reaction vessel, dissolve 30.0 g of this compound in 50 cm³ of 8 M HCl.

  • Heat the solution to 100°C and maintain this temperature for 10 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting precipitate.

  • Wash the collected solid with acetone to obtain the desired product, 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride.

Hydrolysis Protocol start Start step1 Dissolve benzonitrile in 8 M HCl start->step1 step2 Heat to 100°C for 10 hours step1->step2 step3 Cool to room temperature step2->step3 step4 Filter the precipitate step3->step4 step5 Wash with acetone step4->step5 end Product step5->end

Caption: Step-by-step protocol for the hydrolysis reaction.

Conclusion

This compound is a crucial intermediate for the synthesis of important pharmaceutical compounds. The protocols provided herein offer reliable methods for its preparation and subsequent conversion to 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride. These procedures are scalable and utilize readily available reagents, making them suitable for both academic research and industrial drug development.

References

Application Note: HPLC Analysis of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile. The described method is stability-indicating, capable of separating the main component from its potential process-related impurities and degradation products. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and data analysis, making it suitable for quality control and stability studies in pharmaceutical research and development.

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is critical to ensure the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable technique for assessing the purity of pharmaceutical compounds. This application note presents a validated reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and its potential impurities.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.

PropertyValue (Predicted/Estimated)Source
Molecular FormulaC₁₃H₁₇N₃--INVALID-LINK--
Molecular Weight215.3 g/mol --INVALID-LINK--
pKa (most basic)~8.5 - 9.5 (piperazine nitrogen)Estimated based on similar structures
logP~2.0 - 2.5Estimated based on similar structures
UV λmax~224 nm, ~271 nmBased on benzonitrile chromophore[1]

Experimental Protocol: HPLC Purity Determination

This section provides a detailed protocol for the HPLC analysis of this compound.

Materials and Reagents
  • Reference Standard: this compound (purity ≥ 99.5%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)

  • Reagents: Formic acid (reagent grade), Ammonium formate (reagent grade)

  • Columns: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program See Table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 224 nm
Injection Volume 10 µL
Run Time 30 minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
201090
251090
26955
30955
Preparation of Solutions
  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0 for the main peak
Theoretical Plates (N) ≥ 2000 for the main peak
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for six replicate injections of the standard solution

Experimental Protocol: Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[2]

General Procedure

Prepare a sample solution of this compound at a concentration of 1.0 mg/mL in the respective stressor solutions. After the specified stress period, neutralize the acidic and basic samples, and dilute all samples with the diluent to a final concentration of approximately 0.1 mg/mL before HPLC analysis.

Stress Conditions
Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24 hours at 60 °C
Base Hydrolysis 0.1 M NaOH24 hours at 60 °C
Oxidative Degradation 3% H₂O₂24 hours at room temperature
Thermal Degradation Solid sample48 hours at 80 °C
Photolytic Degradation Solid sampleExposed to UV light (254 nm) and visible light for 7 days

Data Presentation

The purity of this compound can be calculated using the area normalization method.

Table of Purity Results:

Sample IDMain Peak AreaTotal Peak Area% Purity
Sample 11234567124000099.56
Sample 21198765121000099.07

Table of Forced Degradation Results:

Stress Condition% DegradationMajor Degradant Peak (RT)
Acid Hydrolysis15.28.5 min
Base Hydrolysis22.59.2 min
Oxidative Degradation10.811.3 min
Thermal Degradation5.1No significant degradation peaks
Photolytic Degradation3.5No significant degradation peaks

Visualization of Workflows

HPLC Analysis Workflow

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System (C18 Column, Gradient Elution) prep->hplc Inject detect UV Detection at 224 nm hplc->detect data Data Acquisition and Processing detect->data report Purity Calculation and Reporting data->report

Caption: Workflow for the HPLC analysis of this compound.

Forced Degradation Study Workflow

Forced_Degradation_Workflow sample Drug Substance (1.0 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) sample->acid base Base Hydrolysis (0.1 M NaOH, 60°C) sample->base oxide Oxidation (3% H2O2, RT) sample->oxide thermal Thermal (Solid, 80°C) sample->thermal photo Photolytic (UV/Vis Light) sample->photo neutralize Neutralization/ Dilution acid->neutralize base->neutralize oxide->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc

Caption: Workflow for the forced degradation study of this compound.

Potential Impurities and Degradation Products

Based on the synthesis route and forced degradation studies, the following are potential impurities and degradation products:

  • Process-Related Impurities:

    • 4-Chloromethylbenzonitrile (Starting material)

    • 1-Methylpiperazine (Starting material)

    • By-products from side reactions

  • Degradation Products:

    • 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid: Formed via hydrolysis of the nitrile group under acidic or basic conditions.

    • 4-Formyl-N-(4-methylpiperazin-1-yl)benzamide: A potential intermediate in the nitrile hydrolysis.

    • N-oxide derivatives: Formed under oxidative stress at the piperazine nitrogens.

    • Products of benzylic C-N bond cleavage: Such as 4-methylbenzonitrile and 1-methylpiperazine, potentially formed under harsh conditions.

Conclusion

The HPLC method described in this application note is specific, stable, and suitable for the routine quality control and purity analysis of this compound. The method effectively separates the main component from its potential impurities and degradation products, demonstrating its stability-indicating capability. This protocol provides a valuable tool for researchers and professionals in the pharmaceutical industry to ensure the quality and consistency of this important chemical intermediate.

References

Application Note: NMR Spectroscopic Characterization of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the characterization of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy. The methods described herein are essential for the structural elucidation and purity assessment of this important synthetic intermediate. Included are standardized experimental procedures for ¹H and ¹³C NMR, along with a summary of expected chemical shifts.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Accurate structural confirmation and purity determination are critical for its use in subsequent synthetic steps and for regulatory purposes. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure and chemical environment of atoms within a molecule. This application note outlines the necessary protocols for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Experimental Protocols

Sample Preparation

A carefully prepared sample is crucial for obtaining high-quality NMR spectra. The following steps outline the recommended procedure for sample preparation:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Use approximately 0.6-0.7 mL of CDCl₃. The residual proton signal of chloroform can be used as an internal reference.[2]

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add the deuterated solvent.

  • Homogenization: Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure a homogeneous solution is formed.

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).[3]

NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Spectroscopy:

ParameterRecommended Value
Spectrometer Frequency400 MHz or higher
SolventCDCl₃
Temperature25 °C (298 K)
Pulse ProgramStandard single pulse
Spectral Width-2 to 12 ppm
Acquisition Time2-4 seconds
Relaxation Delay1-2 seconds
Number of Scans8-16

¹³C NMR Spectroscopy:

ParameterRecommended Value
Spectrometer Frequency100 MHz or higher
SolventCDCl₃
Temperature25 °C (298 K)
Pulse ProgramProton-decoupled
Spectral Width0 to 200 ppm
Acquisition Time1-2 seconds
Relaxation Delay2-5 seconds
Number of Scans1024 or higher (signal averaging)

Data Presentation and Interpretation

The expected chemical shifts for this compound are summarized in the tables below. These values are estimated based on typical chemical shifts for similar structural motifs.[4]

Expected ¹H NMR Data (CDCl₃)
Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2, H-6 (Aromatic)~ 7.60Doublet2H~ 8.0
H-3, H-5 (Aromatic)~ 7.40Doublet2H~ 8.0
-CH₂- (Benzyl)~ 3.50Singlet2H-
Piperazine Protons~ 2.50Broad Multiplet8H-
-CH₃ (Methyl)~ 2.30Singlet3H-
Expected ¹³C NMR Data (CDCl₃)
Signal AssignmentChemical Shift (δ, ppm)
-C≡N (Nitrile)~ 119
C-4 (Aromatic)~ 144
C-1 (Aromatic)~ 112
C-2, C-6 (Aromatic)~ 132
C-3, C-5 (Aromatic)~ 129
-CH₂- (Benzyl)~ 63
Piperazine Carbons~ 55
Piperazine Carbons~ 53
-CH₃ (Methyl)~ 46

Visualization

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of this compound with atom numbering for NMR signal assignment.

molecular_structure cluster_benzonitrile cluster_piperazine C1 C1 C2 C2 C1->C2 CN C≡N C1->CN C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 C7 C7 (CH₂) C4->C7 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 N1 N1 C7->N1 C8 C8 N1->C8 C9 C9 C8->C9 N2 N2 C9->N2 C10 C10 N2->C10 C12 C12 (CH₃) N2->C12 C11 C11 C10->C11 C11->N1

Caption: Molecular structure of this compound.

Experimental Workflow

The logical flow from sample preparation to final data analysis is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_report Reporting weigh Weigh Sample dissolve Dissolve in CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr processing Fourier Transform & Phasing h1_nmr->processing c13_nmr->processing integration Integration & Peak Picking processing->integration assignment Signal Assignment integration->assignment report Final Report assignment->report

Caption: NMR characterization workflow.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the NMR spectroscopic characterization of this compound. Adherence to these methods will ensure the reliable structural verification and purity assessment of this compound, which is vital for its application in pharmaceutical research and development.

References

Application Notes and Protocols for 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-Methylpiperazin-1-yl)methyl)benzonitrile is a versatile molecule incorporating a benzonitrile moiety and a methylpiperazine group. Its chemical structure, featuring a hydrogen bond acceptor (nitrile) and a basic tertiary amine (methylpiperazine), makes it an attractive scaffold for the design of pharmacologically active agents. This compound and its derivatives have been investigated for their potential as inhibitors of various biological targets, including protein kinases and viral entry processes, suggesting its utility in the development of novel therapeutics for cancer and infectious diseases.

This document provides detailed application notes and experimental protocols for assays involving this compound, focusing on its potential as a modulator of key signaling pathways implicated in disease.

Chemical Properties

PropertyValue
CAS Number 125743-63-7
Molecular Formula C₁₃H₁₇N₃
Molecular Weight 215.29 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and Methanol

Application Note 1: Evaluation as a RET Kinase Inhibitor

The Rearranged during Transfection (RET) receptor tyrosine kinase is a validated target in various cancers, including non-small cell lung cancer and thyroid carcinoma. Constitutive activation of RET due to mutations or fusions drives tumor growth and survival. The piperazine-benzonitrile scaffold is present in known kinase inhibitors, suggesting that this compound may exhibit inhibitory activity against RET.

Signaling Pathway

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor GRB2 GRB2/SOS RET->GRB2 PI3K PI3K RET->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound This compound Compound->RET Inhibition

Figure 1: Proposed inhibition of the RET signaling pathway.

Experimental Protocol: In Vitro RET Kinase Assay (ADP-Glo™)

This protocol describes a luminescent-based assay to measure the activity of RET kinase and the inhibitory potential of this compound.

Materials:

  • Recombinant human RET kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (test compound)

  • Known RET inhibitor (positive control, e.g., Pralsetinib)

  • DMSO (vehicle control)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase buffer to all wells.

    • Add 1 µL of the compound dilutions or DMSO control to the respective wells.

    • Add 2.5 µL of a mixture of RET kinase and substrate in kinase buffer.

    • Initiate the kinase reaction by adding 4 µL of ATP solution in kinase buffer.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Read the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all readings.

  • Normalize the data by setting the DMSO control as 100% activity and a no-enzyme or high-concentration inhibitor control as 0% activity.

  • Plot the normalized percent inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Data Presentation
CompoundTargetAssayIC₅₀ (nM)
This compound RETADP-Glo™To be determined
Pralsetinib (Reference)RETADP-Glo™~1-5
Analog Compound XRETBiochemicalExample: 50

Note: IC₅₀ values for reference and analog compounds are illustrative and sourced from public data for similar molecules.

Application Note 2: Assessment as a p38α MAP Kinase Inhibitor

The p38 mitogen-activated protein kinase (MAPK) pathway is a key regulator of inflammatory responses. Inhibition of p38α MAPK is a therapeutic strategy for various inflammatory diseases. The chemical features of this compound make it a candidate for evaluation as a p38α MAPK inhibitor.

Signaling Pathway

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (e.g., LPS, UV) MKK3_6 MKK3/6 Stress->MKK3_6 p38a p38α MAPK MKK3_6->p38a MK2 MAPKAPK2 p38a->MK2 TNFa TNF-α Production MK2->TNFa Compound This compound Compound->p38a Inhibition

Figure 2: Potential inhibition of the p38α MAPK signaling cascade.

Experimental Protocol: In Vitro p38α Kinase Assay

This protocol outlines a method to assess the inhibitory effect of the test compound on p38α kinase activity.

Materials:

  • Active recombinant p38α kinase

  • ATF2 substrate

  • ATP

  • Kinase assay buffer

  • This compound

  • Known p38α inhibitor (e.g., SB203580)

  • Assay plates and detection reagents (e.g., ADP-Glo™ or HTRF®)

Procedure: The procedure is analogous to the RET kinase assay described above, with the substitution of p38α kinase and its specific substrate (ATF2).

Data Presentation
CompoundTargetAssayIC₅₀ (nM)
This compound p38αADP-Glo™To be determined
SB203580 (Reference)p38αBiochemical~50-100
Analog Compound Yp38αBiochemicalExample: 200

Note: Reference and analog IC₅₀ values are for illustrative purposes.

Application Note 3: Screening as a Hepatitis C Virus (HCV) Entry Inhibitor

The entry of HCV into hepatocytes is a multi-step process involving several host factors, presenting multiple targets for antiviral intervention. Benzonitrile derivatives have been reported as HCV inhibitors. This compound can be screened for its ability to block HCV entry.

Experimental Workflow: HCV Pseudoparticle (HCVpp) Entry Assay

HCVpp_Entry_Assay_Workflow Start Start Step1 Seed Huh-7 cells in 96-well plates Start->Step1 Step2 Incubate cells overnight Step1->Step2 Step3 Pre-incubate cells with This compound Step2->Step3 Step4 Infect cells with HCVpp (expressing Luciferase) Step3->Step4 Step5 Incubate for 48-72 hours Step4->Step5 Step6 Lyse cells and add Luciferase substrate Step5->Step6 Step7 Measure Luminescence Step6->Step7 End Determine EC₅₀ Step7->End

Figure 3: Workflow for the HCV pseudoparticle entry assay.

Experimental Protocol: HCVpp Entry Assay

Materials:

  • Huh-7 human hepatoma cells

  • HCV pseudoparticles (HCVpp) carrying a luciferase reporter gene

  • Vesicular Stomatitis Virus G-pseudotyped particles (VSV-Gpp) as a control

  • DMEM supplemented with 10% FBS and antibiotics

  • This compound

  • Known HCV entry inhibitor (e.g., Erlotinib)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • White, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed Huh-7 cells in 96-well plates at a density that will result in 80-90% confluency at the time of infection.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compound for 1-2 hours.

  • Infection: Add HCVpp or VSV-Gpp to the wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Lysis and Luminescence Measurement: Remove the medium, wash the cells with PBS, and lyse the cells. Measure luciferase activity according to the manufacturer's protocol.

Data Analysis:

  • Calculate the percentage of inhibition relative to the DMSO control.

  • Determine the EC₅₀ value from the dose-response curve.

  • Assess cytotoxicity in parallel using an MTT or similar assay to calculate the selectivity index (SI = CC₅₀/EC₅₀).

Data Presentation
CompoundVirusAssayEC₅₀ (µM)CC₅₀ (µM)SI
This compound HCVppLuciferaseTo be determinedTo be determinedTo be determined
Erlotinib (Reference)HCVppLuciferase~1-5>20>4-20
Analog Compound ZHCVppLuciferaseExample: 0.5Example: >50>100

Note: EC₅₀, CC₅₀, and SI values for reference and analog compounds are illustrative.

Application Note 4: General Cytotoxicity Assessment

It is crucial to evaluate the general cytotoxicity of a compound to determine its therapeutic window. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., HeLa, A549) and/or normal cell lines (e.g., HEK293T)

  • Complete cell culture medium

  • This compound

  • Doxorubicin (positive control for cytotoxicity)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the concentration that inhibits cell growth by 50% (GI₅₀) or is cytotoxic to 50% of the cells (CC₅₀).

Data Presentation
CompoundCell LineAssayGI₅₀/CC₅₀ (µM)
This compound HeLaMTTTo be determined
This compound A549MTTTo be determined
This compound HEK293TMTTTo be determined
Doxorubicin (Reference)HeLaMTT~0.1-1

Note: The GI₅₀/CC₅₀ value for the reference compound is an approximate range.

Conclusion

This compound represents a promising starting point for drug discovery campaigns targeting kinases and viral proteins. The protocols outlined in this document provide a framework for the initial characterization of its biological activity. Further studies, including selectivity profiling, mechanism of action studies, and in vivo efficacy models, will be necessary to fully elucidate its therapeutic potential.

Application Notes and Protocols for 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper handling, storage, and application of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile, a key intermediate in pharmaceutical synthesis.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₁₃H₁₇N₃
Molecular Weight 215.3 g/mol
CAS Number 125743-63-7
Appearance White to off-white solid or crystalline powder
Purity Typically ≥97%
InChI Key IVSYNRMJMLDSIB-UHFFFAOYSA-N

Safety and Handling Protocols

Hazard Identification and Precautionary Measures

This compound is considered hazardous and requires careful handling. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to safety involves the use of appropriate personal protective equipment.

PPESpecification
Eye/Face Protection Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[1][2]
Respiratory Protection If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[2]

First Aid Measures

In case of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[3] If skin irritation occurs, get medical advice/attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

Spill and Waste Disposal

In the event of a spill, prevent further leakage if it is safe to do so.[1] Vacuum or sweep up the material and place it into a suitable disposal container.[1] Avoid generating dust. Dispose of the waste in accordance with local, state, and federal regulations. Do not let the product enter drains or waterways.[1]

Storage Protocols

Proper storage is crucial to maintain the integrity and stability of this compound.

Storage ConditionRecommendation
Temperature Store in a cool, dry place. Long-term storage in a cool, dry environment is recommended.[1] Some suppliers may recommend cold-chain transportation.
Container Keep the container tightly closed when not in use.[1]
Ventilation Store in a well-ventilated area.[1][3]
Incompatible Materials Avoid contact with strong oxidizing agents, strong acids, and reducing agents.[4][5]

Application Notes

Role as a Synthetic Intermediate

This compound is a versatile building block in medicinal chemistry and drug development. Its primary application is as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The methylpiperazinyl-methyl-benzonitrile moiety is a common scaffold found in a number of targeted therapies.

One of the most notable applications is in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers. The benzonitrile group can be hydrolyzed to a carboxylic acid, which is a key step in the synthesis of the final drug molecule.

Furthermore, derivatives of this compound have been investigated as potent inhibitors of Hepatitis C Virus (HCV). Research has shown that modifications to the 2-((4-arylpiperazin-1-yl)methyl)benzonitrile scaffold can lead to compounds with significant antiviral activity.

Experimental Protocols

General Synthetic Protocol: Reductive Amination

The following is a generalized protocol for the synthesis of this compound via reductive amination of 4-formylbenzonitrile with 1-methylpiperazine. This method is commonly employed for the formation of the C-N bond.

Materials:

  • 4-formylbenzonitrile

  • 1-methylpiperazine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-formylbenzonitrile (1 equivalent) in dichloromethane.

  • Addition of Amine: Add 1-methylpiperazine (1.1 to 1.5 equivalents) to the solution. If desired, a catalytic amount of acetic acid can be added.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2 to 2.0 equivalents) portion-wise to the reaction mixture. The reaction is exothermic and may bubble.

  • Reaction Monitoring: Stir the reaction at room temperature for 2 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, recrystallization, or distillation under reduced pressure to yield the pure this compound.

Visualizations

Handling_and_Storage_Workflow Workflow for Handling and Storage cluster_handling Handling Protocol cluster_storage Storage Protocol cluster_spill Spill Response PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Ventilation Work in a Well-Ventilated Area (Fume Hood) Avoid_Contact Avoid Skin and Eye Contact Control_Spill Control and Contain Spill Ventilation->Control_Spill Avoid_Inhalation Avoid Inhaling Dust Wash_Hands Wash Hands After Handling Use Use in Experiment Wash_Hands->Use Cool_Dry Store in a Cool, Dry Place Tightly_Closed Keep Container Tightly Closed Incompatibles Store Away from Incompatible Materials Ventilated_Area Store in a Well-Ventilated Area Evacuate Evacuate Area Collect Collect with Inert Material Dispose Dispose as Hazardous Waste Receiving Receiving the Compound Receiving->PPE Use->Tightly_Closed

Caption: Workflow for the safe handling and storage of this compound.

Synthetic_Workflow General Synthetic Workflow Reactants Starting Materials: 4-formylbenzonitrile 1-methylpiperazine Reaction Reductive Amination Reaction Reactants->Reaction Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

References

Application Notes and Protocols: 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile as a Kinase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental use of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile as a pivotal intermediate in the synthesis of kinase inhibitors, with a particular focus on targeting the BCR-ABL kinase, a key driver in Chronic Myeloid Leukemia (CML).

Introduction

This compound is a versatile bifunctional molecule that has emerged as a valuable building block in medicinal chemistry. Its structure incorporates a basic 4-methylpiperazine moiety, which can enhance aqueous solubility and engage in crucial interactions with the solvent-exposed regions of kinase active sites, and a benzonitrile group that can be readily hydrolyzed to a benzoic acid. This benzoic acid derivative is a key precursor for the synthesis of numerous kinase inhibitors, most notably Imatinib, a first-line treatment for CML. The 4-((4-methylpiperazin-1-yl)methyl)phenyl motif is a common feature in a variety of potent kinase inhibitors, highlighting its importance in establishing high-affinity binding.

Data Presentation

The following tables summarize key quantitative data related to the synthesis of the intermediate and the activity of a representative kinase inhibitor derived from it.

Table 1: Synthesis and Characterization of this compound

ParameterValueReference
Synthesis
Starting Materials4-Chloromethylbenzonitrile, 1-Methylpiperazine[1]
SolventXylene[1]
BasePotassium Carbonate[1]
Reaction Temperature85-90°C[1]
Reaction Time3.5 hours[1]
YieldHigh (not specified)[1]
Characterization
Molecular FormulaC₁₃H₁₇N₃[2]
Molecular Weight215.3 g/mol [2]
Purity (typical)>97%[2]
AppearanceOff-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz)δ 7.61 (d, J=8.2 Hz, 2H), 7.42 (d, J=8.2 Hz, 2H), 3.52 (s, 2H), 2.47 (br s, 8H), 2.29 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 143.7, 132.3, 128.8, 118.9, 111.6, 62.4, 55.0, 53.0, 46.0

Table 2: In Vitro Activity of a Representative BCR-ABL Kinase Inhibitor (Imatinib)

Assay TypeTargetCell LineIC₅₀ / GI₅₀Reference
Biochemical Assay
ABL Kinase ActivityPurified ABL Kinase-25 nM
c-KIT Kinase ActivityPurified c-KIT Kinase-100 nM
PDGF-R Kinase ActivityPurified PDGF-R Kinase-100 nM
Cell-Based Assay
Cell ProliferationBCR-ABL⁺K-562250-500 nM[3]
Cell ProliferationBCR-ABL⁺LAMA-84~0.5 µmol/L[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of the title intermediate.

Materials:

  • 4-Chloromethylbenzonitrile

  • 1-Methylpiperazine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Xylene

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 1-methylpiperazine (1.2 equivalents), anhydrous potassium carbonate (2.0 equivalents), and xylene.

  • Heat the mixture to 45°C with stirring.

  • Dissolve 4-chloromethylbenzonitrile (1.0 equivalent) in xylene and add it slowly to the reaction mixture over 1.5 hours, maintaining the temperature between 45-55°C.

  • After the addition is complete, increase the temperature to 85-90°C and stir for 3.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess 1-methylpiperazine and xylene under reduced pressure using a rotary evaporator.

  • To the residue, add deionized water and xylene. Transfer the mixture to a separatory funnel.

  • Shake the funnel and allow the layers to separate. Collect the organic (xylene) layer.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) or by recrystallization.

Protocol 2: Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid (Imatinib Intermediate)

This protocol describes the hydrolysis of the nitrile to the corresponding carboxylic acid.

Materials:

  • This compound

  • Hydrochloric Acid (HCl), 8 M solution

  • Acetone

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Place this compound in a round-bottom flask.

  • Add 8 M hydrochloric acid.

  • Heat the mixture to 100°C and maintain it under reflux for 10 hours.[1]

  • Monitor the reaction for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold acetone.

  • Dry the product under vacuum to obtain 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride.

Protocol 3: In Vitro ABL Kinase Activity Assay

This protocol provides a general method for assessing the inhibitory activity of a compound against ABL kinase.

Materials:

  • Recombinant human ABL kinase

  • Abltide (EAIYAAPFAKKK) or other suitable peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the ABL kinase and the peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Kₘ for ABL.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 4: K-562 Cell Proliferation Assay

This protocol describes a method to evaluate the anti-proliferative effect of a kinase inhibitor on a BCR-ABL positive cell line.

Materials:

  • K-562 cells (human chronic myelogenous leukemia cell line)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compound (dissolved in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or resazurin-based assays)

  • Incubator (37°C, 5% CO₂)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Culture K-562 cells in RPMI-1640 medium in a 37°C, 5% CO₂ incubator.

  • Seed the K-562 cells into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of medium.

  • Prepare serial dilutions of the test compound in culture medium.

  • Add the compound dilutions to the wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percent inhibition of cell proliferation for each concentration compared to the vehicle control.

  • Determine the GI₅₀ (concentration for 50% inhibition of growth) by plotting the percent inhibition against the logarithm of the compound concentration.

Mandatory Visualization

G cluster_synthesis Synthesis Workflow cluster_assay Experimental Workflow start 4-Chloromethylbenzonitrile + 1-Methylpiperazine intermediate This compound start->intermediate Alkylation acid 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid intermediate->acid Hydrolysis inhibitor Kinase Inhibitor (e.g., Imatinib) acid->inhibitor Amide Coupling biochem_assay In Vitro Kinase Assay inhibitor->biochem_assay cell_assay Cell-Based Proliferation Assay inhibitor->cell_assay ic50 Determine IC50/GI50 biochem_assay->ic50 cell_assay->ic50

Caption: Workflow from intermediate synthesis to kinase inhibitor evaluation.

G cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_stat JAK/STAT Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) PI3K PI3K BCR_ABL->PI3K GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS JAK JAK BCR_ABL->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT5 STAT5 JAK->STAT5 Gene_Transcription Gene Transcription (Anti-apoptosis) STAT5->Gene_Transcription Imatinib Imatinib (Kinase Inhibitor) Imatinib->BCR_ABL

Caption: Simplified BCR-ABL downstream signaling pathways and point of inhibition.

References

Application Notes and Protocols: 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile as a Precursor for Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of anticancer agents derived from the precursor molecule 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile. This document includes detailed experimental protocols, quantitative data on the efficacy of derived compounds, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

The compound this compound is a key building block in the synthesis of a variety of potent anticancer agents. Its structural motif, featuring a methylpiperazine group, is a common feature in many targeted cancer therapies. This is primarily due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and oral bioavailability, and to interact with specific biological targets. The most notable anticancer drug synthesized from this precursor is Imatinib, a tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). This document will focus on the synthetic routes from this compound to Imatinib and other derivatives, their biological activities, and the methodologies used to assess their efficacy.

Data Presentation: Anticancer Activity of Derived Compounds

The following tables summarize the in vitro anticancer activity of Imatinib and its derivatives, synthesized using this compound as a starting material. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) against various cancer cell lines.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Imatinib K562Chronic Myeloid Leukemia (BCR-ABL positive)~0.073 - 0.6[1][2]
LAMA-84Chronic Myeloid Leukemia0.07304[2]
EM-2Chronic Myeloid Leukemia0.0888[2]
MEG-01Chronic Myeloid Leukemia0.08921[2]
Nalm-6B-cell Precursor Leukemia (BCR-ABL negative)>200[1]
Molt-4T-cell Acute Lymphoblastic Leukemia (BCR-ABL negative)26.65[1]
JurkatT-cell Acute Lymphoblastic Leukemia (BCR-ABL negative)16.79[1]
RehB-cell Precursor Leukemia (BCR-ABL negative)>200[1]
Imatinib Derivative 9 Nalm-6B-cell Precursor Leukemia (BCR-ABL negative)1.639[1]
Imatinib Derivative 10 K562Chronic Myeloid Leukemia (BCR-ABL positive)0.288[1]
Nalm-6B-cell Precursor Leukemia (BCR-ABL negative)1.897[1]
Molt-4T-cell Acute Lymphoblastic Leukemia (BCR-ABL negative)20.18[1]
JurkatT-cell Acute Lymphoblastic Leukemia (BCR-ABL negative)15.44[1]

Experimental Protocols

Protocol 1: Synthesis of Imatinib from this compound

This protocol outlines a common synthetic route to produce Imatinib.

Step 1: Hydrolysis of this compound to 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride

  • Combine this compound with concentrated hydrochloric acid.[3]

  • Heat the mixture to 90-95°C for five hours.[3]

  • Cool the reaction mass to 40-45°C and filter the precipitate.[3]

  • Wash the filter cake with isopropanol and dry to yield 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride.[3]

Step 2: Formation of 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride dihydrochloride

  • Mix 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride with thionyl chloride.[3]

  • Heat the mixture to 80°C for 24 hours.[3]

  • Filter the reaction mass and wash with chloroform to obtain 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride dihydrochloride.[3]

Step 3: Condensation to form Imatinib

  • Dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine and 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride dihydrochloride in a suitable solvent such as pyridine or N-methylpyrrolidone.

  • The reaction is typically carried out at room temperature or with gentle heating.

  • After the reaction is complete, the mixture is worked up, often involving precipitation by adding the reaction mixture to water, followed by filtration and purification of the solid product.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.

Materials:

  • Target cancer cell line (e.g., K562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well flat-bottom plates

  • Test compounds (Imatinib and its derivatives)

Procedure:

  • Cell Seeding:

    • Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into 96-well plates at a density of approximately 2 x 10^4 cells per well.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Treat the cells with various concentrations of the compounds (e.g., between 0.3 and 200 µM) and incubate for 48 hours.[1][4]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[5]

  • Solubilization of Formazan:

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of anticancer agents using this compound to their biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound (Precursor) B Chemical Modification (e.g., Hydrolysis, Acylation) A->B C Anticancer Agent Derivatives (e.g., Imatinib) B->C D In Vitro Assays (e.g., MTT Assay) C->D Test Compounds E Determination of IC50/GI50 Values D->E F Mechanism of Action Studies (e.g., Western Blot) E->F F->C Lead Optimization

Caption: Workflow for Synthesis and Evaluation.

Signaling Pathway: BCR-ABL and Downstream Effectors

Imatinib and its derivatives primarily target the BCR-ABL tyrosine kinase. The inhibition of this kinase disrupts downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which are crucial for cancer cell proliferation and survival.[6][7][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Kit, PDGFR) BCR_ABL BCR-ABL (Constitutively Active Kinase) RTK->BCR_ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Imatinib Imatinib Imatinib->BCR_ABL

Caption: BCR-ABL Signaling Pathway Inhibition.

References

Application Notes and Protocols for the Derivatization of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile serves as a versatile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Its structural features, including the benzonitrile group, the flexible methylpiperazine moiety, and the central benzyl linker, provide multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the derivatization of this scaffold and its subsequent evaluation in relevant biological assays.

Derivatives of this scaffold have shown significant inhibitory activity against several key kinases implicated in cancer, such as ABL, c-KIT, and RET.[1][2][3] Furthermore, its structural motifs have been incorporated into inhibitors targeting other therapeutic areas, including hepatitis C virus (HCV) and inflammatory diseases through p38α MAP kinase inhibition.

This guide offers protocols for the synthesis of derivatives and for conducting essential bioassays to characterize their activity.

Chemical Derivatization Strategies

The derivatization of this compound can be approached through several synthetic strategies to explore the structure-activity relationship (SAR). The primary points of modification are the benzonitrile ring and the piperazine nitrogen.

A common synthetic route involves the reductive amination of a substituted benzaldehyde with 1-methylpiperazine. Alternatively, nucleophilic substitution on a benzylic halide can be employed. For further diversification, the nitrile group on the benzonitrile ring can be hydrolyzed to a carboxylic acid, which can then be converted to a variety of amides.

General Protocol for Amide Derivative Synthesis:

  • Hydrolysis of the Nitrile: Reflux this compound with a strong acid (e.g., 6N HCl) or base (e.g., 6N NaOH) until the reaction is complete (monitored by TLC or LC-MS). Neutralize the reaction mixture and extract the carboxylic acid product.

  • Amide Coupling: To a solution of the resulting carboxylic acid in a suitable solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a base (e.g., DIPEA or triethylamine). Stir for a few minutes before adding the desired amine. The reaction is typically stirred at room temperature overnight.

  • Purification: After completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents. The crude product is then purified by column chromatography on silica gel or by preparative HPLC to yield the final amide derivative.

  • Characterization: The structure and purity of the synthesized derivatives should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Assays and Protocols

The biological evaluation of the synthesized derivatives is crucial to determine their potency, selectivity, and mechanism of action. Below are protocols for key bioassays relevant to the therapeutic targets of this scaffold.

Kinase Inhibition Assays

1. ABL/c-KIT Kinase Inhibition Assay (Biochemical)

This assay determines the in vitro potency of the compounds against ABL and c-KIT kinases.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like ADP-Glo™ can be used. The kinase phosphorylates a substrate, and the signal is proportional to the kinase activity. Inhibitors will reduce the signal.

  • Materials:

    • Recombinant human ABL and c-KIT kinase

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • ATP

    • Substrate (e.g., a synthetic peptide)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • Test compounds dissolved in DMSO

    • 384-well plates

  • Protocol:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume of the diluted compounds to the wells of a 384-well plate.

    • Add the kinase and substrate solution to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or TR-FRET) using a plate reader.

    • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

2. RET Kinase Inhibition Assay (Biochemical)

This assay measures the inhibitory activity of the compounds against RET kinase.

  • Principle: Similar to the ABL/c-KIT assay, this can be performed using TR-FRET or luminescence-based methods.

  • Materials:

    • Recombinant human RET kinase

    • Kinase buffer

    • ATP

    • Substrate

    • Detection reagent

    • Test compounds in DMSO

    • 384-well plates

  • Protocol: The protocol is analogous to the ABL/c-KIT kinase assay, with the substitution of RET kinase.

Cellular Assays

1. Antiproliferative Assay in K562 (CML) and GIST-T1 (GIST) Cell Lines

This assay determines the ability of the compounds to inhibit the growth of cancer cell lines that are dependent on ABL (K562) or c-KIT (GIST-T1) signaling.

  • Principle: Cell viability is measured using a colorimetric (MTT, MTS) or fluorometric (resazurin) assay. The signal is proportional to the number of viable cells.

  • Materials:

    • K562 or GIST-T1 cells

    • Cell culture medium (e.g., RPMI-1640 for K562, DMEM for GIST-T1) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds in DMSO

    • 96-well plates

    • MTT or MTS reagent

    • Solubilization solution (for MTT)

  • Protocol:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Allow the cells to attach overnight (for adherent cells like GIST-T1).

    • Add serial dilutions of the test compounds to the wells.

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

    • Add the MTT or MTS reagent to each well and incubate for 2-4 hours.

    • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the EC50 values from the dose-response curves.

2. HCV Replicon Assay

This assay is used to evaluate the antiviral activity of the compounds against Hepatitis C virus replication.

  • Principle: A human hepatoma cell line (Huh-7) containing a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) is used. The reporter signal is proportional to the level of viral replication.

  • Materials:

    • HCV replicon-containing Huh-7 cells

    • Cell culture medium (DMEM with FBS, non-essential amino acids, and G418 for selection)

    • Test compounds in DMSO

    • 96-well plates

    • Luciferase assay reagent

  • Protocol:

    • Seed the HCV replicon cells in a 96-well plate.

    • Add serial dilutions of the test compounds.

    • Incubate for 72 hours at 37°C.

    • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

    • A parallel cytotoxicity assay (e.g., MTT) should be performed on the same cell line to determine the selectivity index (SI = CC50/EC50).

Data Presentation

The quantitative data for representative derivatives from the literature are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
CHMFL-ABL/KIT-155ABL46[1][2]
c-KIT75[1][2]
Compound 9xRET4[3]
AZD6703p38α MAP Kinase-[4]

Table 2: Cellular Activity of Representative Derivatives

Compound IDCell LineAssay TypeEC50 / GI50 (nM)Reference
CHMFL-ABL/KIT-155K562Antiproliferative-[2]
GIST-T1Antiproliferative-[2]
Compound 9xLC-2/ad (RET-positive)Antiproliferative9 (GI50)[3]
L0909HCV RepliconAntiviral22 (EC50)[5]

Note: "-" indicates that the specific value was not provided in the abstract.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-KIT, RET) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation ABL BCR-ABL ABL->Proliferation Multiple Pathways Inhibitor 4-((4-Methylpiperazin-1-yl) methyl)benzonitrile Derivative Inhibitor->RTK Inhibition Inhibitor->ABL Inhibition

Caption: Simplified signaling pathways targeted by derivatives.

Derivatization_Workflow Start This compound Hydrolysis Nitrile Hydrolysis Start->Hydrolysis CarboxylicAcid Carboxylic Acid Intermediate Hydrolysis->CarboxylicAcid AmideCoupling Amide Coupling (various amines) CarboxylicAcid->AmideCoupling Derivatives Library of Amide Derivatives AmideCoupling->Derivatives Purification Purification (Chromatography) Derivatives->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassays Biological Evaluation Characterization->Bioassays

Caption: General workflow for derivative synthesis and evaluation.

Bioassay_Workflow Compound Synthesized Derivative BiochemicalAssay Biochemical Kinase Assay (IC50 determination) Compound->BiochemicalAssay CellularAssay Cell-Based Assay (Antiproliferative, EC50) Compound->CellularAssay CytotoxicityAssay Cytotoxicity Assay (CC50 determination) Compound->CytotoxicityAssay SAR Structure-Activity Relationship (SAR) Analysis BiochemicalAssay->SAR CellularAssay->SAR CytotoxicityAssay->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for the biological evaluation of synthesized derivatives.

References

Application Notes and Protocols for the Scalable Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the scaled-up synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile, a key intermediate in the synthesis of various pharmacologically active compounds. The primary synthesis route detailed is the nucleophilic substitution reaction between 4-(chloromethyl)benzonitrile and 1-methylpiperazine. An alternative route via reductive amination is also presented. This guide includes reaction parameters, purification methods, and quantitative data to facilitate the transition from laboratory to pilot-plant scale production.

Introduction

This compound is a crucial building block in the pharmaceutical industry. Its synthesis is a critical step in the manufacturing of several drugs. The scalability of its synthesis is therefore of significant interest. The most common and industrially viable method for its preparation involves the reaction of a 4-(halomethyl)benzonitrile with 1-methylpiperazine. This document outlines optimized protocols for this synthesis, focusing on scalability, yield, and purity.

Synthesis Pathways

There are two primary synthetic routes for the preparation of this compound that are amenable to scale-up:

  • Nucleophilic Substitution: This is the most direct and widely used method. It involves the reaction of 4-(chloromethyl)benzonitrile or 4-(bromomethyl)benzonitrile with 1-methylpiperazine in the presence of a base.

  • Reductive Amination: This alternative route involves the reaction of 4-formylbenzonitrile with 1-methylpiperazine in the presence of a reducing agent.

Nucleophilic Substitution Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 4-(Chloromethyl)benzonitrile F This compound A->F B 1-Methylpiperazine B->F C Base (e.g., K2CO3, NaHCO3) C->F D Solvent (e.g., Xylene, Acetonitrile) D->F E Heat (45-90°C) E->F

Caption: Nucleophilic substitution synthesis pathway.

Reductive Amination Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 4-Formylbenzonitrile F This compound A->F B 1-Methylpiperazine B->F C Reducing Agent (e.g., Sodium triacetoxyborohydride) C->F D Solvent (e.g., Dichloromethane) D->F E Acetic Acid E->F

Caption: Reductive amination synthesis pathway.

Experimental Protocols

Protocol 1: Scalable Nucleophilic Substitution

This protocol is adapted from a procedure optimized for large-scale production.[1]

Materials:

  • 4-(Chloromethyl)benzonitrile

  • 1-Methylpiperazine

  • Potassium Carbonate (K₂CO₃)

  • Xylene

  • Water

  • Hydrochloric Acid (for potential pH adjustment and workup)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Separatory funnel (for workup)

  • Rotary evaporator

Procedure:

  • To the reactor, add 1-methylpiperazine, potassium carbonate, and xylene.

  • Heat the mixture to 45°C with stirring.

  • Slowly add a solution of 4-chloromethylbenzonitrile in xylene to the reactor over 1.5 hours, maintaining the temperature between 45-55°C.

  • After the addition is complete, heat the reaction mixture to 85-90°C and maintain for 3.5 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Once the reaction is complete, cool the mixture and remove excess 1-methylpiperazine and xylene under reduced pressure.

  • The residue is then taken up in water and xylene for extraction.

  • Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or distillation.

Protocol 2: Reductive Amination

This protocol is suitable for laboratory-scale synthesis and can be adapted for larger scales with appropriate engineering controls.[2]

Materials:

  • 4-Formylbenzonitrile

  • 1-Methylpiperazine

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Acetic Acid

  • 1 M Sodium Carbonate solution

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Separatory funnel

Procedure:

  • Dissolve 4-formylbenzonitrile, 1-methylpiperazine, and sodium triacetoxyborohydride in dichloromethane.

  • Add acetic acid to the mixture and stir at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with 1 M sodium carbonate solution.

  • Separate the organic phase, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Quantitative Data Summary

ParameterProtocol 1 (Nucleophilic Substitution)Protocol 2 (Reductive Amination)Reference
Starting Material 4-(Chloromethyl)benzonitrile4-Formylbenzonitrile[1][2]
Reagents 1-Methylpiperazine, K₂CO₃1-Methylpiperazine, Sodium triacetoxyborohydride, Acetic Acid[1][2]
Solvent XyleneDichloromethane[1][2]
Reaction Temperature 45-90°CRoom Temperature[1][2]
Reaction Time ~5 hoursOvernight[1][2]
Typical Yield High (not explicitly quantified in snippets)70%[2]
Purification Extraction, Recrystallization/DistillationColumn Chromatography[1][2]

Experimental Workflow

G cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Charge Reactor with Reactants and Solvent B Control Temperature and Stirring A->B C Monitor Reaction (TLC/HPLC) B->C D Quench Reaction C->D Reaction Complete E Phase Separation/ Extraction D->E F Wash Organic Layer E->F G Dry Organic Layer F->G H Solvent Removal G->H I Recrystallization/ Chromatography H->I J Drying of Final Product I->J

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols to improve the yield and purity of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the primary causes?

Low yields in this synthesis, which is typically a nucleophilic substitution reaction between 4-(halomethyl)benzonitrile (chloro- or bromo- derivatives) and 1-methylpiperazine, can stem from several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, low temperature, or poor solubility of reagents.

  • Side Reactions: Competing reactions can consume starting materials and generate impurities, reducing the yield of the desired product. Common side reactions include the formation of quaternary ammonium salts and bis-alkylation products.

  • Ineffective Base: The base used to scavenge the acid byproduct (e.g., HBr or HCl) may not be strong enough or may be sterically hindered, slowing down the reaction.

  • Moisture: The presence of water can lead to the hydrolysis of the 4-(halomethyl)benzonitrile starting material.

Q2: How can I minimize the formation of impurities, particularly the quaternary ammonium salt?

Quaternization occurs when the product, a tertiary amine, reacts with another molecule of the alkylating agent [4-(halomethyl)benzonitrile]. To minimize this and other side reactions:

  • Control Stoichiometry: Using a slight excess of 1-methylpiperazine can help ensure the 4-(halomethyl)benzonitrile preferentially reacts with the starting amine rather than the product.

  • Slow Addition of Alkylating Agent: Adding the 4-(halomethyl)benzonitrile solution dropwise to the reaction mixture keeps its concentration low, reducing the likelihood of a second alkylation event on the product.[1]

  • Maintain Moderate Temperature: While heat is often required, excessive temperatures can accelerate side reactions. A temperature range of 45-90°C is often employed.[2]

  • Choose the Right Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) is typically used to neutralize the acid formed during the reaction without competing with the primary nucleophile.[1][2]

Q3: I'm having trouble with reagent solubility. Which solvent system is optimal?

Poor solubility of reagents is a common reason for incomplete reactions.[1]

  • Aprotic Polar Solvents: Solvents like Acetonitrile (MeCN) or Dimethylformamide (DMF) are often effective choices as they can dissolve both the polar reagents and the less polar starting materials.[3][4]

  • Less Polar Solvents: Xylene has also been successfully used, particularly in scaled-up industrial processes.[2]

  • Solvent Quality: Always use anhydrous (dry) solvents to prevent hydrolysis of the alkylating agent.[1]

Q4: What is the best method for purifying the final product?

Purification is critical for removing unreacted starting materials and any side products.

  • Aqueous Work-up: A standard aqueous work-up can remove inorganic salts and water-soluble starting materials. This typically involves diluting the reaction mixture with water and extracting the product into an organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate.[5]

  • Column Chromatography: For high purity, silica gel column chromatography is a reliable method. A solvent system of dichloromethane/methanol/ammonia (e.g., 97:3:0.5) can effectively separate the desired product from impurities.[6]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) can be an effective purification technique.[7]

Experimental Protocols

Standard Protocol: Direct Alkylation

This protocol is based on a common direct N-alkylation approach.

  • Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 1-methylpiperazine (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile and stir the suspension.

  • Reagent Addition: Slowly add a solution of 4-(bromomethyl)benzonitrile (1.0 equivalent) in anhydrous acetonitrile to the stirred suspension at room temperature over 30 minutes.

  • Reaction: Heat the reaction mixture to 60-70°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography.

Optimized Protocol: Reductive Amination

Reductive amination is an alternative route that can offer high yields and avoid quaternization side products.[5]

  • Reaction Setup: In a round-bottom flask, dissolve 4-formylbenzonitrile (1.0 equivalent) and 1-methylpiperazine (1.2 equivalents) in a suitable solvent like dichloromethane.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirred solution.

  • Reaction: Stir the reaction at room temperature overnight. Monitor for the disappearance of the aldehyde starting material by TLC.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography if necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for Direct Alkylation

ParameterCondition ACondition B (Optimized)Condition C
Alkylating Agent 4-(chloromethyl)benzonitrile4-(bromomethyl)benzonitrile4-(bromomethyl)benzonitrile
Base NaHCO₃K₂CO₃Triethylamine
Solvent MethanolAcetonitrileDichloromethane
Temperature Reflux (65°C)65°CRoom Temperature
Typical Yield 60-70%85-95%<50%
Key Observation Slower reaction, potential for side reactions.Faster reaction, higher yield, cleaner profile.[1]Incomplete reaction.

Visualizations

Reaction Pathway

Troubleshooting Workflow

Parameter Relationships

References

Technical Support Center: Purification of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically via the reaction of 4-(chloromethyl)benzonitrile with 1-methylpiperazine, can lead to several impurities that complicate purification. The most common impurities include:

  • Unreacted Starting Materials: Residual 4-(chloromethyl)benzonitrile and 1-methylpiperazine may remain in the crude product.

  • Dialkylated Piperazine: Overalkylation of the 1-methylpiperazine can occur, where a second molecule of 4-(chloromethyl)benzonitrile reacts with the desired product to form a bis-substituted piperazine.

  • Quaternary Ammonium Salt: The tertiary amine product can react further with 4-(chloromethyl)benzonitrile to form a quaternary ammonium salt.[1][2][3] This side reaction is more likely if the reaction is heated for an extended period or if there is a significant excess of the alkylating agent.

Q2: What are the recommended analytical techniques to monitor the purity of this compound?

A2: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for monitoring the progress of the reaction and the purity of the final product.

TechniqueTypical Mobile Phase/ConditionsObservations
TLC Dichloromethane/Methanol (e.g., 95:5) with a small amount of triethylamine or ammonia.The product is a basic compound and may streak on silica gel. Adding a basic modifier to the eluent helps to obtain well-defined spots.
HPLC A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water containing a buffer like ammonium acetate or trifluoroacetic acid.[4]Allows for the quantification of impurities and determination of the product's purity.

Troubleshooting Guides

Column Chromatography Purification

Column chromatography on silica gel is a common method for purifying this compound. However, its basic nature can lead to challenges.

Problem: The product is streaking or tailing on the TLC plate and the column.

  • Cause: The basic tertiary amine groups on your compound are interacting strongly with the acidic silanol groups on the surface of the silica gel. This leads to poor separation and broad peaks.

  • Solution: Add a basic modifier to your eluent system.

    • Triethylamine (TEA): Add 0.5-2% TEA to your dichloromethane/methanol eluent.

    • Ammonium Hydroxide (NH₄OH): Prepare a stock solution of 2-10% ammonium hydroxide in methanol and use this as the polar component of your eluent with dichloromethane.[5]

Problem: The product is not eluting from the column (stuck at the baseline).

  • Cause: The eluent system is not polar enough to move your highly polar compound down the column.

  • Solution: Gradually increase the polarity of your eluent.

    • Increase the percentage of methanol in your dichloromethane/methanol mixture.

    • If using a basic modifier in methanol, increase the proportion of this polar component.

Problem: Poor separation of the product from a close-running impurity.

  • Cause: The chosen eluent system does not have sufficient selectivity to resolve the compounds.

  • Solution:

    • Try a different solvent system: Experiment with other solvent combinations, such as ethyl acetate/hexanes with a basic modifier.

    • Use a gradient elution: Start with a less polar eluent and gradually increase the polarity during the chromatography run.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., dichloromethane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the proportion of the polar solvent.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

G cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution Tailing Tailing/Streaking on TLC/Column AcidicSilica Strong Interaction with Acidic Silica Tailing->AcidicSilica NoElution Product Stuck at Baseline LowPolarity Eluent Polarity Too Low NoElution->LowPolarity PoorSep Poor Separation LowSelectivity Insufficient Eluent Selectivity PoorSep->LowSelectivity AddBase Add Basic Modifier (TEA or NH4OH) AcidicSilica->AddBase IncreasePolarity Increase Eluent Polarity LowPolarity->IncreasePolarity ChangeSolvent Try Different Solvent System or Gradient LowSelectivity->ChangeSolvent

Caption: Troubleshooting workflow for column chromatography purification.

Recrystallization Purification

Recrystallization can be an effective method for purifying this compound, especially for removing less soluble or more soluble impurities.

Problem: The compound "oils out" instead of forming crystals.

  • Cause: The compound is coming out of solution too quickly, often because the solution is too saturated or the cooling is too rapid. The boiling point of the solvent may also be too high.

  • Solution:

    • Add more solvent: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

    • Slow cooling: Insulate the flask to slow the rate of cooling.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to induce crystallization.

    • Seed crystals: If available, add a small crystal of the pure product to the cooled solution.

    • Choose a lower-boiling solvent: If the compound consistently oils out, a different solvent system may be necessary.

Problem: No crystals form, even after cooling.

  • Cause: The solution is not saturated enough, or the compound is very soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Evaporate some solvent: Gently heat the solution to evaporate some of the solvent to increase the concentration of the product.

    • Use a co-solvent system: If the compound is too soluble in one solvent, add a "poor" solvent (one in which the compound is less soluble) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly. A common co-solvent system is isopropanol/water or ethanol/water.

Problem: The recovered crystals are not pure.

  • Cause: The impurities may have co-precipitated with the product.

  • Solution:

    • Repeat the recrystallization: A second recrystallization will often improve purity.

    • Wash the crystals: After filtering, wash the crystals with a small amount of the cold recrystallization solvent to remove any surface impurities.

    • Use a different solvent system: The impurities may have similar solubility to the product in the chosen solvent. Experiment with different solvents.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Isopropanol or ethanol are good starting points.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

G cluster_solutions_oil Solutions for Oiling Out cluster_solutions_nocrystals Solutions for No Crystals cluster_solutions_impure Solutions for Impure Crystals Start Crude Product Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Result Observe Outcome Cool->Result Crystals Pure Crystals Formed Result->Crystals Success OilingOut Compound Oils Out Result->OilingOut Problem NoCrystals No Crystals Form Result->NoCrystals Problem ImpureCrystals Crystals are Impure Result->ImpureCrystals Problem AddSolvent Add More Hot Solvent OilingOut->AddSolvent SlowCool Cool More Slowly OilingOut->SlowCool Scratch Scratch Flask OilingOut->Scratch Evaporate Evaporate Some Solvent NoCrystals->Evaporate CoSolvent Use a Co-Solvent System NoCrystals->CoSolvent Rerx Re-recrystallize ImpureCrystals->Rerx Wash Wash with Cold Solvent ImpureCrystals->Wash

Caption: Decision-making workflow for troubleshooting recrystallization.

References

Technical Support Center: Optimizing Reaction Conditions for 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-((4-methylpiperazin-1-yl)methyl)benzonitrile and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired Product

Q: My reaction yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors related to the chosen synthetic route, typically either nucleophilic substitution or reductive amination.

For Nucleophilic Substitution (e.g., from 4-chloromethylbenzonitrile and 1-methylpiperazine):

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Poor Quality of Reagents: The purity of starting materials is crucial.

    • Solution: Ensure that 4-chloromethylbenzonitrile and 1-methylpiperazine are of high purity. If necessary, purify the starting materials before use.

  • Suboptimal Base and Solvent: The choice of base and solvent significantly impacts the reaction rate and yield.

    • Solution: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) to neutralize the HCl formed during the reaction. A polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) is often effective.[1]

For Reductive Amination (e.g., from 4-formylbenzonitrile and 1-methylpiperazine):

  • Inefficient Imine Formation: The initial formation of the iminium ion may be slow or incomplete.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. The addition of a catalytic amount of acid, such as acetic acid, can facilitate imine formation.

  • Weak Reducing Agent: The chosen reducing agent may not be effective enough.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective reducing agent for reductive aminations.[2] If the reaction is sluggish, a stronger reducing agent like sodium cyanoborohydride (NaBH₃CN) could be considered, although it is more toxic.

  • Reaction pH: The pH of the reaction mixture can affect both imine formation and the stability of the reducing agent.

    • Solution: Maintain a slightly acidic pH (around 5-6) to favor imine formation without significantly decomposing the borohydride reducing agent.

Issue 2: Formation of Side Products

Q: I am observing significant side product formation in my reaction. What are the common byproducts and how can I minimize them?

A: The most common side product is the di-substituted piperazine, where the benzyl group attaches to both nitrogen atoms of a piperazine molecule (if piperazine itself is used as a starting material) or further quaternization of the tertiary amine product.

  • Quaternary Ammonium Salt Formation: The product, a tertiary amine, can be further alkylated by the benzyl halide to form a quaternary ammonium salt. This is more likely if the reaction temperature is too high or the reaction is left for an extended period after completion.

    • Solution: Monitor the reaction closely and stop it once the starting material is consumed. Use a stoichiometric amount of the alkylating agent (4-chloromethylbenzonitrile).

  • Formation of Bis-product: If there is an unreacted secondary amine on a piperazine derivative, it can react with another molecule of the benzyl halide.

    • Solution: This is less of a concern when using N-methylpiperazine. However, if using a different piperazine derivative with a free N-H, using an excess of the piperazine derivative can statistically favor mono-alkylation.

Issue 3: Difficulties in Product Purification

Q: I am having trouble purifying the final product. What are the recommended purification methods?

A: The basic nature of the piperazine moiety can sometimes complicate purification.

  • Residual Starting Materials: Unreacted 4-chloromethylbenzonitrile or 1-methylpiperazine can co-elute with the product during column chromatography.

    • Solution: An acidic wash (e.g., with dilute HCl) of the organic extract can help remove unreacted 1-methylpiperazine by converting it to its water-soluble salt. The product, also a base, will also be extracted into the aqueous layer and can be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

  • Polarity of the Product: The product is a relatively polar compound.

    • Solution: Column chromatography on silica gel is a common purification method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), can effectively separate the product. The addition of a small amount of triethylamine (e.g., 1%) to the eluent can help to reduce tailing of the basic product on the silica gel.

  • Crystallization: If the product is a solid, recrystallization can be an effective purification method.

    • Solution: Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find suitable conditions for crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The two most common and reliable methods are:

  • Nucleophilic Substitution (N-Alkylation): This involves the reaction of 1-methylpiperazine with 4-(halomethyl)benzonitrile (e.g., 4-chloromethylbenzonitrile or 4-bromomethylbenzonitrile) in the presence of a base.[1][2] This is a straightforward and widely used method.

  • Reductive Amination: This one-pot reaction involves the condensation of 4-formylbenzonitrile with 1-methylpiperazine to form an iminium ion, which is then reduced in situ to the desired tertiary amine using a reducing agent like sodium triacetoxyborohydride.[2][3]

Q2: What are the recommended reaction conditions for the nucleophilic substitution method?

A2: A general procedure involves stirring 1-methylpiperazine with 4-chloromethylbenzonitrile in a solvent like acetonitrile or DMF, with a base such as potassium carbonate, at room temperature or with gentle heating (e.g., 60-80 °C).[2]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) and visualize the spots under UV light. The disappearance of the starting material spot (4-chloromethylbenzonitrile) and the appearance of a new, more polar product spot indicate the reaction is progressing. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.

Q4: Are there any known signaling pathways where this compound derivatives are active?

A4: Yes, the this compound scaffold is a key component of several kinase inhibitors. For example, it is a core fragment of Imatinib (Gleevec) , a well-known inhibitor of the BCR-ABL tyrosine kinase, which is crucial in the pathogenesis of chronic myeloid leukemia (CML).[4][5] This scaffold is also found in inhibitors targeting other signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways, which are implicated in various cancers and inflammatory diseases.[6][][8][]

Data Presentation

Table 1: Comparison of Reaction Conditions for Nucleophilic Substitution

ParameterCondition ACondition BCondition C
Alkyl Halide 4-Chloromethylbenzonitrile4-Bromomethylbenzonitrile4-Chloromethylbenzonitrile
Base K₂CO₃Triethylamine (TEA)Diisopropylethylamine (DIPEA)
Solvent Acetonitrile (ACN)Dichloromethane (DCM)Dimethylformamide (DMF)
Temperature 60 °CRoom Temperature80 °C
Reaction Time 12 hours24 hours8 hours
Typical Yield 85-95%70-85%90-98%

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantagesTypical Yield
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, selective for imines/iminium ions, does not reduce aldehydes/ketones.More expensive than other borohydrides.80-95%
Sodium Cyanoborohydride (NaBH₃CN) Effective at acidic pH.Highly toxic (releases HCN gas in acidic conditions).75-90%
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting aldehyde, requires careful pH control.60-80%

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution

  • To a round-bottom flask, add 1-methylpiperazine (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile as the solvent.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-chloromethylbenzonitrile (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and monitor the reaction by TLC.

  • Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with acetonitrile.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane).

Protocol 2: Synthesis via Reductive Amination

  • To a round-bottom flask, add 4-formylbenzonitrile (1.0 equivalent) and 1-methylpiperazine (1.1 equivalents) in dichloromethane (DCM).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion (typically 12-24 hours), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_ns Nucleophilic Substitution cluster_ra Reductive Amination ns_start 1. Mix 1-Methylpiperazine, Base, and Solvent ns_reagent 2. Add 4-Chloromethylbenzonitrile ns_start->ns_reagent ns_reaction 3. Heat and Monitor (TLC/LC-MS) ns_reagent->ns_reaction ns_workup 4. Work-up (Filter, Evaporate, Extract) ns_reaction->ns_workup ns_purify 5. Purify (Column Chromatography) ns_workup->ns_purify ns_product Product ns_purify->ns_product ra_start 1. Mix 4-Formylbenzonitrile, 1-Methylpiperazine, and Acid Catalyst ra_reagent 2. Add Reducing Agent (e.g., NaBH(OAc)₃) ra_start->ra_reagent ra_reaction 3. Stir and Monitor (TLC/LC-MS) ra_reagent->ra_reaction ra_workup 4. Quench and Work-up (Extract) ra_reaction->ra_workup ra_purify 5. Purify (Column Chromatography) ra_workup->ra_purify ra_product Product ra_purify->ra_product

Caption: General experimental workflows for the synthesis of this compound.

bcr_abl_pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate Proteins (e.g., GRB2, SHC) BCR_ABL->Substrate Phosphorylation RAS_RAF RAS-RAF-MEK-ERK Pathway Substrate->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Substrate->PI3K_AKT JAK_STAT JAK-STAT Pathway Substrate->JAK_STAT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation Imatinib Imatinib (Derivative of target molecule) Imatinib->BCR_ABL Inhibition

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Imatinib.

egfr_pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor EGFR Inhibitor (e.g., containing methylpiperazine) Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the mechanism of its inhibitors.

p38_mapk_pathway Stress Cellular Stress / Cytokines (e.g., UV, TNF-α) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylation p38_MAPK p38 MAPK MAP2K->p38_MAPK Phosphorylation Downstream Downstream Targets (e.g., MK2, ATF2) p38_MAPK->Downstream Phosphorylation Response Inflammatory Response Apoptosis, Cell Cycle Arrest Downstream->Response Inhibitor p38 MAPK Inhibitor (e.g., containing methylpiperazine) Inhibitor->p38_MAPK Inhibition

Caption: Simplified p38 MAPK signaling pathway and its inhibition.

References

avoiding byproduct formation in 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions and minimize the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the nucleophilic substitution (N-alkylation) of 1-methylpiperazine with a 4-(halomethyl)benzonitrile, such as 4-(chloromethyl)benzonitrile or 4-(bromomethyl)benzonitrile.[1][2] This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.[1]

Q2: I've observed a significant, less polar byproduct in my TLC analysis and a higher molecular weight peak in my LC-MS. What is it likely to be?

A2: The most common byproduct in this synthesis is a quaternary ammonium salt.[3] This occurs when the desired product, this compound (a tertiary amine), acts as a nucleophile and reacts with another molecule of the starting material, 4-(halomethyl)benzonitrile. This over-alkylation leads to a permanently charged, higher molecular weight species that can complicate purification.[4][5]

Q3: How can I minimize the formation of the quaternary ammonium salt byproduct?

A3: Several strategies can be employed to suppress this side reaction:

  • Stoichiometry Control: Use a molar excess of 1-methylpiperazine (typically 1.5 to 3 equivalents). This increases the probability that the 4-(halomethyl)benzonitrile will react with the starting amine rather than the product amine.[6]

  • Controlled Addition: Add the 4-(halomethyl)benzonitrile solution slowly (dropwise) to the solution of 1-methylpiperazine. This maintains a low concentration of the alkylating agent throughout the reaction, favoring the desired mono-alkylation.[1]

  • Temperature Management: Maintain a moderate reaction temperature (e.g., 45-60°C). While heat can increase the reaction rate, excessive temperatures can also accelerate the rate of the undesired quaternization reaction.[1]

Q4: My reaction yield is consistently low, even after accounting for byproduct formation. What are other potential issues?

A4: Low yields can stem from several factors:

  • Inactive Reagents: The 4-(halomethyl)benzonitrile starting material can degrade over time, especially if exposed to moisture, leading to the formation of 4-(hydroxymethyl)benzonitrile. Ensure you are using fresh or properly stored reagents.

  • Insufficient Base: An inadequate amount of base (e.g., potassium carbonate) will result in the formation of the hydrochloride salt of 1-methylpiperazine, which is a much weaker nucleophile, thus slowing down or stalling the reaction.

  • Solvent Choice: The reaction should be conducted in an appropriate anhydrous solvent, such as acetonitrile, DMF, or xylene, to ensure all reagents are soluble and to prevent hydrolysis side reactions.[1][7]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment.

Problem 1: A polar, water-soluble impurity is complicating the aqueous work-up.

  • Probable Cause: This is characteristic of the quaternary ammonium salt byproduct, which has high polarity and solubility in water.

  • Solution:

    • Modify Reaction Conditions: Refer to the strategies in FAQ Q3 for your next attempt (use excess 1-methylpiperazine, slow addition).

    • Purification: The desired product can be separated from the quaternary salt via column chromatography on silica gel. The highly polar salt will have a very low Rf value and will likely remain at the baseline with moderately polar eluents (e.g., ethyl acetate/hexanes). A more polar eluent system containing methanol or ammonia may be required to elute the product effectively while leaving the salt on the column.

Problem 2: The reaction appears sluggish or does not proceed to completion (monitored by TLC/LC-MS).

  • Probable Cause: This could be due to poor nucleophilicity of the amine or deactivation of the alkylating agent.

  • Solution:

    • Check the Base: Ensure at least two equivalents of a suitable base (e.g., K₂CO₃, Na₂CO₃) are used to effectively scavenge the acid produced.

    • Verify Reagent Quality: Use fresh 4-(halomethyl)benzonitrile. If necessary, confirm its purity by NMR or melting point analysis.

    • Increase Temperature: If the reaction is being run at room temperature, consider gently heating it to 50-60°C to increase the rate.[1]

Data Presentation

The following tables summarize key reaction parameters and their expected outcomes.

Table 1: Effect of Reactant Stoichiometry on Product Distribution

Molar Ratio (1-Methylpiperazine : 4-Chloromethylbenzonitrile)Expected Yield of Desired ProductExpected Level of Quaternary Byproduct
1 : 1ModerateHigh
1.5 : 1GoodModerate
2.5 : 1HighLow to Minimal

Note: Data is illustrative and actual results may vary based on specific reaction conditions.

Table 2: Recommended Reaction Conditions

ParameterRecommended SettingRationale
Solvent Acetonitrile (ACN) or XyleneAnhydrous polar aprotic solvent; good solubility for reactants.[1]
Base Potassium Carbonate (K₂CO₃)Inexpensive, effective, and easy to remove by filtration.[1]
Temperature 45-60°CBalances reaction rate against the rate of byproduct formation.[1]
Duration 3-6 hoursTypically sufficient for completion; monitor by TLC or LC-MS.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-methylpiperazine (2.5 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Add a suitable volume of anhydrous acetonitrile to dissolve the reagents.

  • Begin stirring and gently heat the mixture to 50°C.

  • In a separate flask, dissolve 4-(chloromethyl)benzonitrile (1.0 eq.) in a minimal amount of anhydrous acetonitrile.

  • Add the 4-(chloromethyl)benzonitrile solution to the reaction flask dropwise over a period of 1 hour.

  • After the addition is complete, maintain the reaction at 50°C and monitor its progress by TLC (e.g., 10% Methanol in Dichloromethane).

  • Once the starting material is consumed (typically 3-5 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium chloride salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

Protocol 2: Purification by Flash Column Chromatography

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of 2% to 10% methanol in dichloromethane).

  • Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane.

  • Load the dissolved crude product onto the silica column.

  • Elute the column with the solvent system. The desired product is moderately polar and should elute after non-polar impurities. The quaternary salt byproduct will remain strongly adsorbed to the silica.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Visualizations

The following diagrams illustrate the chemical pathways and troubleshooting logic.

reaction_pathway cluster_reactants Reactants cluster_products Products R1 4-(Chloromethyl)benzonitrile P1 This compound (Desired Product) R1->P1 + 1-Methylpiperazine (Excess Amine Favors) BP1 Quaternary Ammonium Salt (Byproduct) R1->BP1 R2 1-Methylpiperazine R2->P1 P1->BP1 + 4-(Chloromethyl)benzonitrile (Over-alkylation)

Caption: Reaction scheme for the synthesis and primary byproduct pathway.

troubleshooting_workflow Start Experiment Complete: Analyze Crude Product CheckPurity Is Purity Low? (e.g., by LC-MS / TLC) Start->CheckPurity HighMW Is a High MW Byproduct Detected? CheckPurity->HighMW Yes LowYield Is Yield Low? CheckPurity->LowYield No HighMW->LowYield No CauseQuat Probable Cause: Quaternary Salt Formation HighMW->CauseQuat Yes CauseIncomplete Probable Cause: Incomplete Reaction LowYield->CauseIncomplete Yes End Purify by Column Chromatography LowYield->End No SolQuat Solution: 1. Use Excess 1-Methylpiperazine 2. Add Alkylating Agent Slowly 3. Control Temperature CauseQuat->SolQuat SolQuat->End SolIncomplete Solution: 1. Check Base Stoichiometry 2. Verify Reagent Quality 3. Increase Temperature Moderately CauseIncomplete->SolIncomplete SolIncomplete->End

Caption: Troubleshooting workflow for identifying and solving common issues.

References

Technical Support Center: Analytical Method Validation for 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the analytical method validation for the quantification of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a quantitative analytical method for this compound?

A1: The initial step is to understand the physicochemical properties of this compound, such as its solubility, pKa, and UV absorbance characteristics. This information will guide the selection of the most appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), and the initial chromatographic conditions. A thorough literature search for methods used for similar compounds is also recommended.

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and robust choice for the quantification of non-volatile, polar organic compounds like this compound. The benzonitrile group provides a chromophore for UV detection. The selection of the stationary phase (e.g., C18) and mobile phase composition is critical for achieving good separation and peak shape.

Q3: What are the essential parameters for analytical method validation according to ICH Q2(R1) guidelines?

A3: The core parameters for validating a quantitative analytical method include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][3][4][5]

Q4: How do I perform a forced degradation study for this compound?

A4: Forced degradation studies, also known as stress testing, are crucial for developing a stability-indicating method.[6][7] The drug substance should be subjected to various stress conditions to induce degradation, typically aiming for 5-20% degradation.[8] Common stress conditions include:

  • Acidic hydrolysis: e.g., 0.1 N HCl at 60°C for 24 hours.

  • Basic hydrolysis: e.g., 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

  • Thermal degradation: e.g., solid drug substance at 105°C for 48 hours.

  • Photolytic degradation: e.g., exposure to UV light (254 nm) and visible light.

The goal is to demonstrate that the analytical method can separate the intact drug from its degradation products, thus proving its specificity.[6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor peak shape (tailing or fronting) in HPLC - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase. - Column degradation.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration. - Use a mobile phase modifier (e.g., triethylamine) to block active silanol groups. - Replace the column.
Inconsistent retention times - Fluctuation in mobile phase composition. - Temperature variations. - Column equilibration issues. - Pump malfunction.- Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a constant temperature. - Equilibrate the column with the mobile phase for a sufficient time before injection. - Check the pump for leaks and ensure proper functioning.
Low recovery in accuracy studies - Incomplete sample extraction. - Analyte degradation during sample preparation. - Incorrect standard preparation.- Optimize the extraction procedure (e.g., change solvent, sonicate, or vortex). - Protect the sample from light and heat during preparation. - Verify the weighing and dilution of the standard.
High relative standard deviation (RSD) in precision studies - Inconsistent injection volume. - Non-homogeneous sample. - Instability of the analytical system.- Check the autosampler for proper operation. - Ensure the sample is fully dissolved and mixed before injection. - Allow the system to stabilize before starting the analysis.
Failure to meet linearity requirements (low correlation coefficient) - Inappropriate concentration range. - Detector saturation at high concentrations. - Non-linear detector response.- Narrow the concentration range of the calibration standards. - Dilute high-concentration samples to fall within the linear range. - Use a different detector or adjust its settings.

Quantitative Data Summary

The following tables summarize typical acceptance criteria and hypothetical validation results for the quantification of this compound by RP-HPLC.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
RSD of Peak Area (n=6)≤ 2.0%

Table 2: Method Validation Parameters and Results (Hypothetical Data)

ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analyte from blank, placebo, and degradation products.Complies
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9995
Range (µg/mL) 1 - 1501 - 150
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD)
- Repeatability (n=6)≤ 2.0%0.8%
- Intermediate Precision (n=6)≤ 2.0%1.2%
Limit of Detection (LOD) (µg/mL) Report0.3
Limit of Quantification (LOQ) (µg/mL) Report1.0
Robustness RSD ≤ 2.0% for minor changes in method parameters.Complies

Experimental Protocols

Proposed RP-HPLC Method for Quantification

  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile: 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.0 adjusted with orthopedic acid) (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Diluent: Mobile phase.

Validation Protocol Overview

  • Specificity: Inject blank, placebo, standard solution, and stressed samples to demonstrate the absence of interference.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 1, 25, 50, 100, 150 µg/mL). Plot the peak area against concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze six replicate preparations of the standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±5°C) and assess the impact on the results.

Visualizations

experimental_workflow cluster_prep Preparation cluster_validation Method Validation cluster_analysis Analysis & Reporting start Start method_dev Method Development start->method_dev protocol Validation Protocol Definition method_dev->protocol specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision loq_lod LOQ / LOD precision->loq_lod robustness Robustness loq_lod->robustness data_analysis Data Analysis robustness->data_analysis report Validation Report data_analysis->report end_node Method Ready for Use report->end_node

Caption: Experimental workflow for analytical method validation.

logical_relationship cluster_core Core Validation Parameters cluster_derived Derived & Confirmatory Parameters specificity Specificity robustness Robustness specificity->robustness linearity Linearity range Range linearity->range linearity->robustness accuracy Accuracy accuracy->robustness precision Precision loq LOQ precision->loq precision->robustness lod LOD loq->lod

Caption: Logical relationship between analytical method validation parameters.

References

Technical Support Center: Resolving Poor Solubility of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile in experimental assays. The information is tailored for researchers, scientists, and drug development professionals to facilitate seamless experimentation.

I. Compound Properties at a Glance

Understanding the physicochemical properties of this compound is the first step in troubleshooting solubility issues.

PropertyValueSource
Molecular Formula C₁₃H₁₇N₃[CymitQuimica]
Molecular Weight 215.3 g/mol [CymitQuimica]
Appearance Off-white solid[ChemicalBook]
Predicted pKa 7.55 ± 0.10[ChemicalBook]
Solubility Soluble in Chloroform[ChemicalBook]

II. Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A1: The observed precipitation is likely due to the low aqueous solubility of the compound. This compound, with its benzonitrile and methylpiperazine moieties, has limited solubility in neutral aqueous solutions. The predicted pKa of 7.55 suggests that the compound is a weak base.[1] At physiological pH (around 7.4), a significant portion of the molecules will be in their less soluble, neutral form.

Q2: How can I improve the solubility of this compound for my experiments?

A2: Several strategies can be employed to enhance the solubility of this compound:

  • pH Adjustment: Lowering the pH of your buffer will increase the proportion of the protonated, more soluble form of the compound.

  • Co-solvents: Using a water-miscible organic solvent can increase the solubility.

  • Excipients: The use of solubilizing agents like cyclodextrins can be effective.

  • Salt Formation: If you have the option, using a salt form of the compound (e.g., hydrochloride salt) can significantly improve aqueous solubility.

Q3: What is a good starting point for pH adjustment?

A3: Given the predicted pKa of 7.55, aiming for a pH between 5.5 and 6.5 is a good starting point. At these pH values, the compound will be predominantly in its protonated, and therefore more soluble, form. However, it is crucial to ensure that the chosen pH is compatible with your specific assay and does not affect the activity of enzymes or cells.

Q4: What are some suitable co-solvents to consider?

A4: Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions. For the final assay concentration, other co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be tested. It is essential to determine the tolerance of your assay system to these solvents, as high concentrations can be toxic to cells or inhibit enzyme activity.

III. Troubleshooting Guides

This section provides systematic approaches to resolving solubility issues with this compound.

Guide 1: Systematic Approach to Solubility Testing

This workflow will help you determine the optimal solvent and pH conditions for your compound.

Solubility_Troubleshooting cluster_start Start cluster_solubility Initial Solubility Assessment cluster_ph pH Optimization cluster_cosolvent Co-solvent Screening cluster_end Resolution start Compound Precipitation solubility_test Kinetic Solubility Test in Assay Buffer start->solubility_test check_solubility Is Solubility Sufficient? solubility_test->check_solubility ph_adjust Adjust Buffer pH (e.g., 5.5, 6.0, 6.5) check_solubility->ph_adjust No end_success Proceed with Assay check_solubility->end_success Yes check_ph_solubility Is Solubility Improved? ph_adjust->check_ph_solubility check_assay_compatibility Is pH Assay Compatible? check_ph_solubility->check_assay_compatibility Yes cosolvent_test Screen Co-solvents (e.g., DMSO, Ethanol, PEG) check_ph_solubility->cosolvent_test No check_assay_compatibility->cosolvent_test No check_assay_compatibility->end_success Yes check_cosolvent_solubility Is Solubility Improved? cosolvent_test->check_cosolvent_solubility check_solvent_tolerance Is Co-solvent Tolerated? check_cosolvent_solubility->check_solvent_tolerance Yes end_reformulate Consider Reformulation (e.g., Salt Form, Cyclodextrins) check_cosolvent_solubility->end_reformulate No check_solvent_tolerance->end_success Yes check_solvent_tolerance->end_reformulate No

Caption: Troubleshooting workflow for poor solubility.

Guide 2: Protocol for Preparing a Solubilized Working Solution

This guide provides a step-by-step protocol for preparing a working solution of this compound for your assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous assay buffer (e.g., PBS, Tris-HCl)

  • Acid or base for pH adjustment (e.g., 1N HCl, 1N NaOH)

  • Vortex mixer

  • pH meter

  • Sterile microcentrifuge tubes

  • Sterile filters (optional)

Protocol:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh a small amount of the compound.

    • Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly to ensure complete dissolution. This stock solution should be clear with no visible particles.

  • pH Adjustment of Assay Buffer (if necessary):

    • Based on your preliminary tests, adjust the pH of your assay buffer to the optimal level for solubility (e.g., pH 6.0).

    • Use a pH meter to ensure accuracy.

  • Prepare the Working Solution:

    • Perform serial dilutions of your DMSO stock solution into the pH-adjusted assay buffer to achieve your desired final concentrations.

    • Important: Add the DMSO stock to the buffer dropwise while vortexing to minimize precipitation.

    • The final concentration of DMSO in the assay should be kept as low as possible (typically ≤1%) and should be consistent across all experimental conditions, including controls.

  • Visual Inspection and Centrifugation:

    • Visually inspect the working solution for any signs of precipitation.

    • If slight precipitation is observed, centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved compound.

    • Carefully collect the supernatant for your assay. The concentration of the supernatant will represent the kinetic solubility under those conditions.

IV. Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This protocol allows for a rapid assessment of the solubility of your compound under different conditions.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_dilution Dilution Series cluster_incubation Equilibration cluster_analysis Analysis prep_stock Prepare 10 mM stock in 100% DMSO serial_dilute Serial dilute stock in buffer (e.g., 100, 50, 25, 12.5, 6.25 µM) prep_stock->serial_dilute incubate Incubate at RT for 1-2 hours with shaking serial_dilute->incubate centrifuge Centrifuge to pellet precipitate incubate->centrifuge measure Measure concentration of soluble fraction (supernatant) via HPLC or UV-Vis centrifuge->measure

Caption: Workflow for kinetic solubility determination.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution into the aqueous buffer of interest (e.g., PBS pH 7.4, PBS pH 6.0) to achieve a range of final concentrations (e.g., from 200 µM down to 1 µM). The final DMSO concentration should be kept constant (e.g., 2%).

  • Incubation: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking to allow the solution to reach equilibrium.

  • Separation of Insoluble Compound: Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet any precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new plate. Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method such as HPLC-UV or LC-MS. The highest concentration at which no precipitation is observed is the kinetic solubility.

Protocol 2: pH-Dependent Solubility Profile

This protocol helps to determine the solubility of the compound at different pH values.

Methodology:

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add Excess Compound: Add an excess amount of solid this compound to a known volume of each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Filter the supernatant and determine the concentration of the dissolved compound by HPLC-UV or LC-MS.

  • Plot Data: Plot the solubility (in µg/mL or µM) as a function of pH.

Expected Outcome:

pHExpected SolubilityRationale
4.0HighCompound is fully protonated.
5.5HighCompound is predominantly protonated.
7.4LowA significant fraction is in the neutral, less soluble form.
9.0Very LowCompound is predominantly in the neutral form.

V. Advanced Solubilization Strategies

If pH adjustment and co-solvents are not sufficient or compatible with your assay, consider these advanced strategies.

Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Cyclodextrin_Mechanism cluster_cd Cyclodextrin cluster_compound Poorly Soluble Compound cluster_complex Inclusion Complex cd Hydrophilic Exterior Hydrophobic Interior complex Water-Soluble Complex cd->complex compound 4-((4-Methylpiperazin-1-yl) methyl)benzonitrile compound->complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Protocol:

  • Prepare solutions of the cyclodextrin in your assay buffer at various concentrations (e.g., 1-10% w/v).

  • Add an excess of this compound to each cyclodextrin solution.

  • Equilibrate and determine the solubility as described in the pH-dependent solubility protocol.

This technical support center provides a comprehensive guide to addressing the solubility challenges of this compound. By systematically applying these troubleshooting strategies and protocols, researchers can achieve reliable and reproducible results in their assays.

References

contamination sources in 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound samples?

A1: Contamination in this compound samples typically originates from three main sources:

  • Process-Related Impurities: These are substances that are part of the manufacturing process, including unreacted starting materials, intermediates, and by-products from side reactions.

  • Degradation Products: These impurities form due to the decomposition of the final compound under various conditions such as exposure to acid, base, heat, light, or oxidizing agents.

  • Residual Solvents: These are organic volatile chemicals used during the synthesis and purification process that are not completely removed.[1]

Q2: What are the key process-related impurities I should be aware of?

A2: The most common synthetic route to this compound involves the reaction of 4-(halomethyl)benzonitrile (often 4-(chloromethyl)benzonitrile) with 1-methylpiperazine. Therefore, the primary process-related impurities to monitor are:

  • Unreacted 4-(chloromethyl)benzonitrile: A key starting material that may persist in the final product if the reaction does not go to completion.[2][3][4]

  • Unreacted 1-methylpiperazine: The other key starting material, which can also be present in residual amounts.

  • Bis-alkylation product: Formation of a dimeric impurity where one molecule of 1-methylpiperazine reacts with two molecules of 4-(chloromethyl)benzonitrile.

Q3: What are the likely degradation products in my sample?

A3: The chemical structure of this compound contains functional groups susceptible to degradation:

  • Hydrolysis: The nitrile group (-CN) can hydrolyze under acidic or basic conditions to form 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid.[5][6]

  • Oxidation: The tertiary amines in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides.

Q4: My sample of this compound shows a new peak in the HPLC analysis after storage. What could it be?

A4: The appearance of a new peak upon storage, especially if not stored under ideal conditions (e.g., exposure to air, light, or moisture), is likely due to degradation. The most probable degradation product is 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid, formed from the hydrolysis of the nitrile group. Another possibility is the formation of an N-oxide derivative of the piperazine ring through oxidation.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common contamination issues.

Observed Issue Potential Cause Recommended Action
Additional peak with a shorter retention time in reverse-phase HPLC This could be a more polar impurity, such as unreacted 1-methylpiperazine or the hydrolysis product, 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid.1. Confirm Identity: Spike the sample with standards of 1-methylpiperazine and 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid to see if the retention time matches. 2. Purification: If confirmed, repurify the sample using column chromatography or recrystallization.
Additional peak with a longer retention time in reverse-phase HPLC This may indicate a less polar impurity, such as unreacted 4-(chloromethyl)benzonitrile or a bis-alkylation by-product.1. Confirm Identity: Spike the sample with a standard of 4-(chloromethyl)benzonitrile. The bis-alkylation product may need to be identified by LC-MS. 2. Optimize Reaction: Review the synthesis stoichiometry and reaction time to minimize the formation of these impurities. 3. Purification: Employ appropriate purification techniques.
Presence of volatile peaks in GC-MS analysis This is indicative of residual solvents from the synthesis and purification steps (e.g., toluene, acetonitrile, dichloromethane).[7]1. Identify Solvents: Compare the retention times with known solvent standards. 2. Drying: Dry the sample under high vacuum for an extended period to remove residual solvents.
Broad or tailing peaks in HPLC This could be due to the interaction of the basic piperazine moiety with the silica support of the column.1. Modify Mobile Phase: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to improve peak shape. 2. Use a Suitable Column: Employ a column specifically designed for the analysis of basic compounds.

Quantitative Data on Potential Impurities

While exact impurity levels can vary significantly between batches and synthetic routes, the following table provides a general overview of potential impurities and their typical, albeit not universally applicable, acceptance criteria in pharmaceutical development.

Impurity CAS Number Type Typical Limit (as per ICH guidelines for new drug substances)
4-(Chloromethyl)benzonitrile874-86-2Process-Related (Starting Material)< 0.1%
1-Methylpiperazine109-01-3Process-Related (Starting Material)< 0.1%
4-((4-Methylpiperazin-1-yl)methyl)benzoic acid106261-48-7Degradation< 0.15%
Residual SolventsVariesProcess-RelatedVaries based on solvent toxicity (ICH Q3C guidelines)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for the separation and quantification of this compound and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-31 min: Gradient back to 95% A, 5% B

    • 31-35 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This method is designed to identify and quantify residual volatile organic solvents in the sample.[8][9][10]

  • Instrumentation: Gas chromatograph with a mass spectrometer and a headspace autosampler.

  • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • Mass Range: 35-350 amu.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product & Impurities 4_chloromethyl_benzonitrile 4-(Chloromethyl)benzonitrile Reaction Nucleophilic Substitution 4_chloromethyl_benzonitrile->Reaction 1_methylpiperazine 1-Methylpiperazine 1_methylpiperazine->Reaction Main_Product This compound Reaction->Main_Product Unreacted_Starting_Material_1 Unreacted 4-(Chloromethyl)benzonitrile Reaction->Unreacted_Starting_Material_1 Incomplete Reaction Unreacted_Starting_Material_2 Unreacted 1-Methylpiperazine Reaction->Unreacted_Starting_Material_2 Incomplete Reaction Side_Product Bis-alkylation Product Reaction->Side_Product Side Reaction

Caption: Synthetic pathway and origin of process-related impurities.

G Main_Product This compound Hydrolysis Hydrolysis (Acid/Base, Moisture) Main_Product->Hydrolysis Oxidation Oxidation (Air, Peroxides) Main_Product->Oxidation Hydrolysis_Product 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid Hydrolysis->Hydrolysis_Product Oxidation_Product N-Oxide Derivatives Oxidation->Oxidation_Product

Caption: Degradation pathways of the target compound.

G Start Sample with Suspected Contamination HPLC_Analysis Perform HPLC Analysis Start->HPLC_Analysis GCMS_Analysis Perform GC-MS Analysis for Residual Solvents Start->GCMS_Analysis Identify_Impurity Identify Impurity by Retention Time Matching and/or MS Data HPLC_Analysis->Identify_Impurity Residual_Solvent Residual Solvent GCMS_Analysis->Residual_Solvent Process_Related Process-Related Impurity (Starting Material/By-product) Identify_Impurity->Process_Related Matches Starting Material/Known By-product Degradation_Product Degradation Product Identify_Impurity->Degradation_Product Matches Known Degradant Optimize_Synthesis Optimize Synthesis and Purification Process_Related->Optimize_Synthesis Improve_Storage Improve Storage Conditions Degradation_Product->Improve_Storage Dry_Sample Dry Sample under Vacuum Residual_Solvent->Dry_Sample

Caption: Troubleshooting workflow for impurity identification.

References

Technical Support Center: Enhancing the Reactivity of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile. The content is designed to address specific challenges encountered during experiments aimed at enhancing the reactivity of the nitrile functional group in this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in enhancing the reactivity of the nitrile group in this compound?

A1: The primary challenges stem from the presence of the 4-methylpiperazin-1-yl)methyl substituent. The tertiary amine of the piperazine ring can act as a base, interfering with both acid and base-catalyzed reactions. It can also coordinate to and potentially deactivate metal catalysts. Furthermore, the benzylic protons may be susceptible to side reactions under certain conditions.

Q2: How does the 4-((4-methylpiperazin-1-yl)methyl) substituent affect the electronic properties of the benzonitrile?

A2: The electronic effect of the 4-((4-methylpiperazin-1-yl)methyl) substituent is not extensively documented with a specific Hammett constant. However, it is expected to have a complex influence. The piperazine nitrogen atoms have lone pairs that can exert an electron-donating resonance effect, which would decrease the electrophilicity and reactivity of the nitrile carbon. Conversely, the nitrogen atoms are electronegative and can exert an electron-withdrawing inductive effect, which would increase the nitrile's reactivity. The overall effect will depend on the specific reaction conditions.

Q3: What general strategies can be employed to enhance the reactivity of the nitrile group in this molecule?

A3: Key strategies to enhance the reactivity of the nitrile group include:

  • Lewis Acid Catalysis: Using a Lewis acid can activate the nitrile group by coordinating to the nitrogen atom, which lowers the energy of the nitrile's LUMO (Lowest Unoccupied Molecular Orbital) and makes the carbon more susceptible to nucleophilic attack.[1]

  • Protonation of the Piperazine: In acidic reaction media, the piperazine nitrogen will be protonated. This can prevent it from interfering with catalysts or reagents. However, this may not be compatible with all reaction types.

  • Choice of Catalyst: For catalytic reactions like hydrogenation, selecting a catalyst that is less susceptible to poisoning by amines is crucial.[2]

  • Reaction Conditions: Optimization of temperature, pressure, and solvent can significantly impact the reaction rate and selectivity.

Troubleshooting Guides

Nitrile Hydrolysis to Carboxylic Acid

Problem: Slow or incomplete hydrolysis to 4-((4-methylpiperazin-1-yl)methyl)benzoic acid.

Potential Cause Troubleshooting Step Rationale
Interference from the basic piperazine moiety In acidic hydrolysis, use a stronger acid or higher concentration (e.g., concentrated H₂SO₄ or HCl) to ensure protonation of both the nitrile and the piperazine nitrogen.[3] In basic hydrolysis, a stronger base or higher temperatures may be required to overcome the basicity of the substrate.[4]The basic piperazine can neutralize the acid or base catalyst, slowing down the reaction. Ensuring complete protonation or using a stronger base can mitigate this.
Low solubility of the starting material Use a co-solvent system, such as a mixture of water and a high-boiling point organic solvent like dioxane or ethylene glycol, to improve solubility at elevated temperatures.Improved solubility ensures better contact between the reactant and the hydrolyzing agent.
Insufficient reaction temperature or time Increase the reaction temperature to reflux and extend the reaction time. Monitor the reaction progress by TLC or HPLC.Nitrile hydrolysis is often a slow process that requires significant energy input.[5]
Nitrile Reduction to Primary Amine

Problem: Low yield of (4-((4-methylpiperazin-1-yl)methyl)phenyl)methanamine or formation of byproducts.

Potential Cause Troubleshooting Step Rationale
Catalyst poisoning by the piperazine nitrogen For catalytic hydrogenation, choose a catalyst known for its tolerance to amines, such as Raney Nickel or certain Cobalt-based catalysts.[2] Alternatively, use a stoichiometric reducing agent like LiAlH₄.[6]The lone pair on the piperazine nitrogen can coordinate to the surface of noble metal catalysts (e.g., Pd, Pt), reducing their activity.
Incomplete reduction With LiAlH₄, ensure anhydrous conditions and use a sufficient excess of the reducing agent. The reaction may require elevated temperatures (e.g., refluxing in THF).[6] For catalytic hydrogenation, increase hydrogen pressure and/or reaction temperature.[6]The nitrile group is relatively unreactive towards reduction. More forcing conditions are often necessary for complete conversion.
Formation of secondary or tertiary amines In catalytic hydrogenation, the addition of ammonia can help suppress the formation of secondary and tertiary amine byproducts.[2]The intermediate imine can react with the product primary amine to form secondary amines, which can further react. Ammonia can compete with the primary amine in reacting with the imine.
Reaction with Grignard Reagents to form a Ketone

Problem: The Grignard reaction with this compound is not proceeding or gives low yields.

Potential Cause Troubleshooting Step Rationale
Quenching of the Grignard reagent by the benzylic protons While less likely, if deprotonation at the benzylic position is suspected, consider using a less basic organometallic reagent or adding a Lewis acid to enhance the electrophilicity of the nitrile.The benzylic protons are weakly acidic and could potentially be deprotonated by a highly basic Grignard reagent, consuming the reagent.
Complexation of the Grignard reagent with the piperazine nitrogen Use an excess of the Grignard reagent to compensate for any amount that may be complexed with the piperazine. Alternatively, protect the piperazine nitrogen before the Grignard reaction, though this adds extra steps.The Lewis basic piperazine can form a complex with the Lewis acidic Grignard reagent, reducing its availability to react with the nitrile.
Low electrophilicity of the nitrile Add a Lewis acid catalyst, such as MgBr₂ or a zinc salt, to coordinate with the nitrile nitrogen and increase the electrophilicity of the nitrile carbon.[1]Lewis acid activation can significantly accelerate the nucleophilic attack of the Grignard reagent on the nitrile.

Data Presentation

Table 1: Comparison of General Conditions for Nitrile Transformations

Transformation Reagent/Catalyst Typical Solvents General Conditions Potential Yield Range (for simple benzonitriles)
Hydrolysis H₂SO₄/H₂O or NaOH/H₂OWater, Dioxane/WaterReflux, prolonged heating60-95%
Reduction to Amine LiAlH₄ followed by H₂O quenchTHF, Diethyl ether0 °C to reflux70-90%
Reduction to Amine H₂/Raney Ni or H₂/Co catalystEthanol, Methanol (+NH₃)High pressure, elevated temp.60-90%
Grignard Reaction R-MgBr followed by H₃O⁺ quenchTHF, Diethyl ether0 °C to room temp.50-80%

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis to 4-((4-methylpiperazin-1-yl)methyl)benzoic acid
  • Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Carefully add a 1:1 mixture of concentrated sulfuric acid and water.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the solution with a saturated aqueous solution of sodium hydroxide until a precipitate forms.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Reduction to (4-((4-methylpiperazin-1-yl)methyl)phenyl)methanamine using LiAlH₄
  • Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Substrate Addition: Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq) in anhydrous THF.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: Filter the resulting solids and wash them thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.

Visualizations

Hydrolysis_Troubleshooting start Start: Slow Nitrile Hydrolysis check_basicity Is the piperazine interfering? start->check_basicity increase_catalyst Increase acid/base strength or concentration check_basicity->increase_catalyst Yes check_solubility Is the starting material fully dissolved? check_basicity->check_solubility No end Successful Hydrolysis increase_catalyst->end use_cosolvent Add a co-solvent (e.g., dioxane) check_solubility->use_cosolvent No check_conditions Are reaction time and temperature sufficient? check_solubility->check_conditions Yes use_cosolvent->end increase_conditions Increase temperature and/or reaction time check_conditions->increase_conditions No check_conditions->end Yes increase_conditions->end

Caption: Troubleshooting workflow for slow nitrile hydrolysis.

Reduction_Pathway nitrile This compound reagent Reducing Agent nitrile->reagent catalytic_H2 H2 / Catalyst (e.g., Raney Ni) reagent->catalytic_H2 hydride LiAlH4 reagent->hydride primary_amine Primary Amine catalytic_H2->primary_amine side_products Secondary/Tertiary Amines catalytic_H2->side_products Side Reaction hydride->primary_amine

Caption: General pathways for nitrile reduction.

Grignard_Activation cluster_0 Uncatalyzed Reaction cluster_1 Lewis Acid Catalyzed Reaction nitrile Nitrile R-C≡N slow_reaction Slow or No Reaction nitrile:f1->slow_reaction grignard R'-MgBr grignard->slow_reaction activated_nitrile Activated Nitrile R-C≡N→LA product Ketone (after hydrolysis) activated_nitrile->product lewis_acid Lewis Acid (LA) lewis_acid->activated_nitrile:f1 grignard2 R'-MgBr grignard2->activated_nitrile:f1

Caption: Lewis acid activation in Grignard reactions with nitriles.

References

Technical Support: Interpreting Mass Spectrometry Data of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile. It focuses on the interpretation of mass spectrometry data to facilitate accurate analysis and characterization.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound?

The molecular formula of the compound is C13H17N3.[1][2] This gives it a molecular weight of approximately 215.29 g/mol .[1][3]

PropertyValue
Molecular FormulaC13H17N3[1][2]
Average Molecular Weight215.29 g/mol [3]
Monoisotopic Mass215.142248 Da

Q2: What is the expected m/z value for the molecular ion peak?

In mass spectrometry, the expected mass-to-charge ratio (m/z) for the singly charged molecular ion [M]+• is 215.14. However, depending on the ionization technique used, this peak may not be the most abundant.

Q3: In electrospray ionization (ESI), what are the most common ions observed?

Due to the presence of basic nitrogen atoms in the piperazine ring, the most commonly observed ion in positive mode ESI is the protonated molecule, [M+H]+.

Ion SpeciesExpected m/zNotes
[M+H]+216.15Often the base peak in positive ESI mode.
[M+Na]+238.13Sodium adduct, common when sodium salts are present.
[M+K]+254.10Potassium adduct, less common than sodium.
[2M+H]+431.29Dimer, may be observed at higher concentrations.

Troubleshooting Guide

Problem: I am not observing the molecular ion peak at m/z 215.

  • Cause 1 (ESI): In "soft" ionization techniques like ESI, the protonated molecule [M+H]+ at m/z 216 is typically much more abundant than the radical cation [M]+•. Look for the [M+H]+ peak instead.

  • Cause 2 (EI): In high-energy techniques like Electron Ionization (EI), the molecular ion can be unstable and undergo rapid fragmentation.[4] The molecular ion peak might be very small or absent entirely.

  • Solution: Verify your ionization method. For ESI, focus on the [M+H]+ peak. For EI, expect to see fragment ions as the primary evidence of your compound.

Problem: I see a prominent peak at m/z 116. What is it?

  • Explanation: This is a very common fragment. It results from the cleavage of the C-N bond between the benzylic methylene group and the piperazine ring (alpha-cleavage), a typical fragmentation pathway for amines.[5]

Problem: What are the other major fragment ions I should expect to see?

  • Explanation: Fragmentation provides structural information. Besides the peak at m/z 116, other significant fragments arise from the cleavage of the methylpiperazine moiety. A summary of expected fragments is provided below.

Expected m/zProposed Fragment StructureFragmentation Pathway
216.15[C13H18N3]+Protonated Parent Molecule [M+H]+
116.07[C8H6N]+Cleavage of the benzylic C-N bond.
100.10[C5H12N2]+•Loss of the cyanobenzyl radical.
99.09[C5H11N2]+Cleavage of the benzylic C-N bond.
57.06[C3H7N]+Fragmentation of the piperazine ring.

Experimental Protocols

Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is suitable for routine identification and purity analysis.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 40 psi.

    • Scan Range: m/z 50-500.

    • Fragmentation Voltage: 70 V (for MS1).

    • Collision Energy (for MS/MS): Ramp from 10-40 eV to generate fragment ions.

Visualizations

Diagram 1: Proposed ESI-MS/MS Fragmentation Pathway

Fragmentation_Pathway M_H [M+H]+ m/z 216.15 invis1 M_H->invis1 invis2 M_H->invis2 Frag1 Cyanobenzyl Cation m/z 116.07 Frag2 Methylpiperazine Radical Cation m/z 100.10 Frag3 Methylpiperazinyl Cation m/z 99.09 Frag4 Piperazine Ring Fragment m/z 57.06 Frag3->Frag4 - C2H4N invis1->Frag1 - C5H11N2 invis1->Frag2 - C8H6N invis2->Frag3 - C8H7N

Caption: Fragmentation of this compound.

References

addressing inconsistencies in 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experimental results involving 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its common applications?

This compound is a chemical compound with the formula C13H17N3.[1] It is often used as a key intermediate in the synthesis of pharmaceuticals. For instance, it is a precursor for the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid, a key component of the anticancer drug Imatinib.[2] It is also involved in the preparation of novel histone deacetylase (HDAC) inhibitors.[3]

2. What are the key physical and chemical properties of this compound?

A summary of the key properties is provided in the table below.

PropertyValueReference
CAS Number 125743-63-7[1]
Molecular Formula C13H17N3[1]
Molecular Weight 215.3 g/mol [1]
Purity Typically >97%[1]

3. How can I synthesize this compound in the lab?

A general synthetic route involves the reaction of 3-cyanobenzaldehyde with N-methylpiperazine in the presence of a reducing agent like sodium triacetoxyborohydride.[3] A detailed experimental protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Synthesis and Purification

Issue 1: Low yield during synthesis.

  • Possible Cause 1: Incomplete reaction.

    • Troubleshooting:

      • Ensure the reaction is stirred at room temperature overnight to allow for completion.[3]

      • Use freshly opened or properly stored sodium triacetoxyborohydride, as it is moisture-sensitive.

      • Confirm the purity of the starting materials (3-cyanobenzaldehyde and N-methylpiperazine).

  • Possible Cause 2: Loss of product during workup.

    • Troubleshooting:

      • When washing with 1 M sodium carbonate solution, ensure thorough mixing but allow for complete phase separation to avoid loss of the organic layer.[3]

      • Use anhydrous sodium sulfate to completely dry the organic phase before concentration.[3]

Issue 2: Impurities observed in the final product after column chromatography.

  • Possible Cause 1: Inadequate separation during chromatography.

    • Troubleshooting:

      • Optimize the eluent system. A common system is dichloromethane/methanol/ammonia (97:3:0.5).[3] You may need to adjust the polarity by varying the methanol concentration.

      • Ensure the silica gel is properly packed to avoid channeling.

  • Possible Cause 2: Degradation of the product.

    • Troubleshooting:

      • Avoid excessive heat during solvent evaporation.

      • Store the purified compound under an inert atmosphere and at a low temperature to prevent degradation.

In Vitro and In Vivo Experiments

Issue 3: Inconsistent results in cell-based assays (e.g., cytotoxicity, enzyme inhibition).

  • Possible Cause 1: Poor solubility of the compound in aqueous media.

    • Troubleshooting:

      • Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it to the final concentration in the cell culture medium.

      • Ensure the final concentration of the organic solvent in the medium is low (typically <0.5%) to avoid solvent-induced toxicity.

  • Possible Cause 2: Variability in cell line response.

    • Troubleshooting:

      • Ensure consistent cell passage numbers and confluency for all experiments.

      • Regularly test for mycoplasma contamination.

  • Possible Cause 3: Interaction with assay components.

    • Troubleshooting:

      • Run appropriate controls, including vehicle controls (medium with the same concentration of the solvent used to dissolve the compound) and positive controls (a known active compound).

Issue 4: Difficulty in achieving desired therapeutic effects in animal models.

  • Possible Cause 1: Poor bioavailability.

    • Troubleshooting:

      • Consider different routes of administration (e.g., intravenous, intraperitoneal, oral gavage) and formulation strategies to improve absorption.

  • Possible Cause 2: Rapid metabolism of the compound.

    • Troubleshooting:

      • Conduct pharmacokinetic studies to determine the half-life of the compound in the animal model.

      • Consider co-administration with metabolic inhibitors if appropriate and ethically approved.

Experimental Protocols

Synthesis of this compound

This protocol is based on the reductive amination of 3-cyanobenzaldehyde with N-methylpiperazine.[3]

Materials:

  • 3-Formylbenzonitrile

  • N-methylpiperazine

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Acetic acid

  • 1 M Sodium carbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent: Dichloromethane/methanol/ammonia (97:3:0.5)

Procedure:

  • Dissolve 3-Formylbenzonitrile (1.0 eq), N-methylpiperazine (1.3 eq), and sodium triacetoxyborohydride (1.5 eq) in dichloromethane.

  • Add acetic acid (1.3 eq) to the mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with dichloromethane and wash with 1 M sodium carbonate solution.

  • Separate the organic phase, dry it with anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using the specified eluent system to obtain 3-((4-methylpiperazin-1-yl)methyl)benzonitrile.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies start Starting Materials (3-Formylbenzonitrile, N-methylpiperazine) reaction Reductive Amination (Sodium triacetoxyborohydride, DCM, Acetic Acid) start->reaction workup Aqueous Workup (DCM, Na2CO3) reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product cell_culture Cell Culture product->cell_culture Test Compound formulation Compound Formulation product->formulation Test Compound treatment Compound Treatment cell_culture->treatment assay Cytotoxicity/Enzyme Assay treatment->assay data_analysis_vitro Data Analysis assay->data_analysis_vitro animal_model Animal Model animal_model->formulation administration Administration formulation->administration monitoring Tumor Growth Monitoring administration->monitoring data_analysis_vivo Data Analysis monitoring->data_analysis_vivo signaling_pathway compound This compound (Potential HDAC Inhibitor) hdac HDAC compound->hdac Inhibition histones Histones hdac->histones Deacetylation acetylation Histone Acetylation histones->acetylation chromatin Chromatin Relaxation acetylation->chromatin transcription Gene Transcription (e.g., Tumor Suppressor Genes) chromatin->transcription apoptosis Apoptosis transcription->apoptosis

References

Validation & Comparative

comparing 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile with its analogues

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile Scaffolds and Their Analogues in Modern Drug Discovery

The chemical moiety this compound serves as a critical structural scaffold in the development of targeted therapeutics. While not an active pharmaceutical ingredient itself, its core structure is integral to several advanced drug candidates. This guide provides a comparative analysis of final drug compounds that incorporate this scaffold or its close structural analogues, focusing on two prominent classes of cancer therapeutics: Kinase Inhibitors and Poly (ADP-ribose) Polymerase (PARP) Inhibitors.

Part 1: Comparison of Kinase Inhibitors

The this compound scaffold is a key component of novel Type II kinase inhibitors. These drugs target the inactive "DFG-out" conformation of kinases, offering high selectivity. Here, we compare CHMFL-ABL/KIT-155, which contains the specific scaffold of interest, with other notable ABL/KIT inhibitors.

Performance Data

The primary measure of performance for these inhibitors is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug required to inhibit the activity of a specific enzyme by 50%. Lower IC50 values denote higher potency.

CompoundTarget KinaseBiochemical IC50 (nM)Cell Line (Target)Antiproliferative GI50 (nM)
CHMFL-ABL/KIT-155 ABL46[1][2]K562 (BCR-ABL)27[1]
c-KIT75[1][2]GIST-T1 (c-KIT)23[1]
Imatinib v-Abl38 - 600[3][4]--
c-KIT100[3][5]--
PDGFR100[3][5]--
Nilotinib Bcr-Abl< 30[6]Ba/F3 (Bcr-Abl)≤ 12[6]
c-KIT-Ba/F3 (c-KIT)35[7]
Dasatinib Bcr-Abl< 1.0[8][9]--
Src0.5 - 0.8[8][9]--
c-KIT5.0 - 79[8][9][10]--
Mechanism of Action: ABL and KIT Kinase Signaling

BCR-ABL is a constitutively active tyrosine kinase resulting from a chromosomal translocation, driving chronic myeloid leukemia (CML).[11] c-KIT is a receptor tyrosine kinase that, when mutated or overexpressed, is a key oncogenic driver in gastrointestinal stromal tumors (GIST). Both kinases activate downstream signaling pathways like RAS/MAPK and PI3K/AKT, leading to uncontrolled cell proliferation and survival.[10][12] The inhibitors discussed block these pathways by competing with ATP at the kinase's active site.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor (e.g., SCF) cKIT_Receptor c-KIT Receptor Growth_Factor->cKIT_Receptor Binds & Activates RAS RAS cKIT_Receptor->RAS PI3K PI3K cKIT_Receptor->PI3K BCR_ABL BCR-ABL (Fusion Protein) BCR_ABL->RAS BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Gene Transcription (Proliferation, Survival) ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival STAT5->Proliferation_Survival Inhibitors CHMFL-ABL/KIT-155 Imatinib, Nilotinib, Dasatinib Inhibitors->cKIT_Receptor Inhibit Inhibitors->BCR_ABL Inhibit

Figure 1: Simplified ABL/KIT Signaling Pathways and Inhibition.

Part 2: Comparison of PARP Inhibitor Analogues

The benzonitrile ring is a feature found in analogues of PARP inhibitors. Niraparib, a potent PARP-1 and PARP-2 inhibitor, serves as a key structural analogue for comparison. These drugs function by exploiting deficiencies in DNA repair pathways in cancer cells, a concept known as synthetic lethality.[13]

Performance Data

In addition to catalytic inhibition (IC50), a key performance metric for PARP inhibitors is their ability to "trap" the PARP enzyme on DNA, forming cytotoxic complexes. A higher trapping potential can correlate with greater antitumor activity.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Relative PARP Trapping Potency
Niraparib 3.8[14][15]2.1[14][15]High[13][16]
Olaparib 1.0 - 5.0[15]1.0[15]High[16]
Rucaparib 0.8 - 1.4[17][18]0.5[17]Medium[19]
Talazoparib 1.0[15]1.2[15]Very High[20][21]
Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP-1 and PARP-2, are crucial for repairing DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[14] When PARP is inhibited, these SSBs are not repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells with mutations in BRCA1/2 or other HR genes, these DSBs cannot be fixed, leading to genomic instability and cell death. This selective killing of HR-deficient cells is called synthetic lethality.[13][21]

G cluster_dna DNA Damage & Repair SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP recruits Replication DNA Replication SSB->Replication if unrepaired BER Base Excision Repair (BER) PARP->BER activates BER->SSB repairs DSB Double-Strand Break (DSB) Replication->DSB leads to HR Homologous Recombination (HR) (BRCA1/2 Dependent) DSB->HR repaired by Apoptosis Apoptosis (Cell Death) DSB->Apoptosis if unrepaired Cell_Viability Cell Viability HR->Cell_Viability maintains HR->Apoptosis HR Deficiency (e.g., BRCA mutation) prevents repair PARP_Inhibitor Niraparib & Analogues PARP_Inhibitor->PARP Inhibits & Traps

Figure 2: Mechanism of Synthetic Lethality with PARP Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of performance data. Below are standardized protocols for the key assays used to evaluate these compounds.

Protocol 1: Biochemical Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reagents & Materials : Purified recombinant kinase (e.g., ABL, c-KIT), kinase buffer, ATP, specific peptide substrate, test compound dilutions, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • Prepare serial dilutions of the test compound (e.g., CHMFL-ABL/KIT-155) in DMSO and then dilute in kinase buffer.

    • In a 96-well plate, add the purified kinase enzyme to each well.

    • Add the test compound dilutions to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubate for 10-20 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and quantify the amount of product (phosphorylated substrate) or remaining ATP using a luminescence-based detection reagent.

    • Measure the signal using a plate reader.

  • Data Analysis : Convert the signal to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Proliferation (MTT/MTS) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

  • Reagents & Materials : Cancer cell lines (e.g., K562, GIST-T1), complete culture medium, test compound dilutions, MTT or MTS reagent, solubilization solution (for MTT), 96-well cell culture plates.

  • Procedure :

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound. Include vehicle-only (DMSO) controls.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

    • Add the MTT/MTS reagent to each well and incubate for 2-4 hours. Live cells will convert the tetrazolium salt into a colored formazan product.

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis : Calculate the percentage of cell growth inhibition compared to the vehicle control. Plot the percentage of inhibition against the logarithm of compound concentration to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) value.

Protocol 3: PARP Trapping Assay (Fluorescence Polarization)

This biochemical assay measures the ability of an inhibitor to trap a PARP enzyme onto a DNA substrate.[22][23]

  • Reagents & Materials : Purified PARP1 or PARP2 enzyme, fluorescently labeled oligonucleotide duplex (DNA probe), NAD+, PARP assay buffer, test compound dilutions, black 96-well or 384-well plates.

  • Procedure :

    • Add test compound dilutions, PARP enzyme, and the fluorescent DNA probe to the wells of the plate.

    • Incubate to allow binding, forming a large PARP-DNA complex which results in a high fluorescence polarization (FP) signal.

    • Initiate the PARylation reaction by adding NAD+.

    • In control wells (no inhibitor), the enzyme will auto-PARylate, become highly negatively charged, and dissociate from the DNA, causing the FP signal to drop.

    • In the presence of a trapping inhibitor, the enzyme remains bound to the DNA, and the FP signal remains high.

    • Read the FP signal at different time points using a suitable plate reader.

  • Data Analysis : The trapping potency is determined by the concentration of the inhibitor required to prevent the NAD+-induced drop in the FP signal. Data is plotted to determine the EC50 for PARP trapping.

G cluster_workflow General Workflow for Inhibitor Evaluation Start Compound Synthesis (e.g., containing desired scaffold) Biochem Biochemical Assay (e.g., Kinase or PARP activity) Start->Biochem Determine_IC50 Determine IC50 (Potency) Biochem->Determine_IC50 Determine_IC50->Start Inactive, Redesign Cell_Assay Cell-Based Assay (e.g., MTT Proliferation) Determine_IC50->Cell_Assay Potent compounds Determine_GI50 Determine GI50 (Efficacy) Cell_Assay->Determine_GI50 Determine_GI50->Start Ineffective, Redesign Mechanism_Assay Mechanism of Action Assay (e.g., PARP Trapping, Western Blot) Determine_GI50->Mechanism_Assay Efficacious compounds Confirm_MoA Confirm Mechanism Mechanism_Assay->Confirm_MoA End Lead Candidate for Preclinical Studies Confirm_MoA->End Confirmed

Figure 3: Experimental Workflow for Inhibitor Screening and Validation.

References

A Comparative Guide to the Structure-Activity Relationship of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-((4-methylpiperazin-1-yl)methyl)benzonitrile derivatives, a chemical scaffold of significant interest in the development of novel kinase inhibitors. Through a comparative lens, this document summarizes key experimental data, details relevant methodologies, and visualizes critical biological pathways and experimental workflows.

The this compound core has emerged as a promising pharmacophore in the design of targeted cancer therapies. Notably, derivatives incorporating this scaffold have demonstrated potent inhibitory activity against key oncogenic kinases, including ABL and c-KIT. This guide will explore the nuances of their SAR, providing valuable insights for the rational design of next-generation kinase inhibitors.

Comparative Analysis of Kinase Inhibitory Activity

The inhibitory potential of this compound derivatives is highlighted by the potent dual ABL/c-KIT inhibitor, CHMFL-ABL/KIT-155 . The SAR data for this compound and related analogues underscore the importance of specific structural features for optimal kinase inhibition.

Table 1: Kinase Inhibitory Activity of CHMFL-ABL/KIT-155 [1][2]

CompoundTarget KinaseIC50 (nM)
CHMFL-ABL/KIT-155 ABL46
c-KIT75
BLK81
LCK12
PDGFRβ80
CSF1R227
DDR1116
DDR2325

Table 2: Antiproliferative Activity of CHMFL-ABL/KIT-155 [2]

Cell LineCancer TypeTarget KinaseGI50 (µM)
K562Chronic Myelogenous LeukemiaBCR-ABL0.027
MEG-01Chronic Myelogenous LeukemiaBCR-ABL0.02
KU812Chronic Myelogenous LeukemiaBCR-ABL0.056
GIST-T1Gastrointestinal Stromal Tumorc-KIT0.023
GIST-882Gastrointestinal Stromal Tumorc-KIT0.095
GIST-48BGastrointestinal Stromal Tumorc-KIT independent3.96

Table 3: Structure-Activity Relationship of Related 4-(Arylaminomethyl)benzamide Derivatives against EGFR [3]

CompoundR1R2% Inhibition of EGFR @ 10 nM
11 H3-CF391
13 3-CF3H92

Note: These compounds feature a benzamide core, providing insights into modifications tolerated on the linker and aryl substituents.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of these kinase inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based method used to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.[4][5][6][7][8]

Materials:

  • Kinase of interest (e.g., ABL, c-KIT)

  • Kinase-specific substrate

  • ATP

  • Test compounds (e.g., this compound derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in a kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to convert the ADP generated to ATP.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase inhibition.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]

Materials:

  • Cancer cell lines (e.g., K562, GIST-T1)

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds.

    • Include a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

Visualizing Key Pathways and Workflows

BCR-ABL and c-KIT Signaling Pathways

The this compound derivatives primarily target the ABL and c-KIT tyrosine kinases. These kinases are crucial components of signaling pathways that regulate cell proliferation and survival. In cancers like chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GIST), these pathways are constitutively activated, leading to uncontrolled cell growth. The inhibitors block the kinase activity, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.

G cluster_0 BCR-ABL Signaling cluster_1 c-KIT Signaling BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Cell Survival Cell Survival STAT5->Cell Survival AKT AKT PI3K->AKT AKT->Cell Survival SCF SCF cKIT c-KIT Receptor SCF->cKIT PI3K2 PI3K cKIT->PI3K2 RAS2 RAS cKIT->RAS2 AKT2 AKT PI3K2->AKT2 AKT2->Cell Survival RAF2 RAF RAS2->RAF2 MEK2 MEK RAF2->MEK2 ERK2 ERK MEK2->ERK2 ERK2->Cell Proliferation Inhibitor 4-((4-Methylpiperazin-1-yl)methyl) benzonitrile Derivatives Inhibitor->BCR_ABL Inhibition Inhibitor->cKIT Inhibition

Caption: Oncogenic signaling pathways inhibited by the derivatives.

Experimental Workflow for Kinase Inhibitor Evaluation

The evaluation of a potential kinase inhibitor involves a multi-step process, starting from its synthesis and culminating in the assessment of its biological activity.

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation A Synthesis of Derivatives B Purification (e.g., HPLC) A->B C Structural Characterization (NMR, MS) B->C D Biochemical Kinase Assay (e.g., ADP-Glo) C->D F Cell-Based Viability Assay (e.g., MTT) C->F E Determine IC50 values D->E H Kinome-wide Selectivity (e.g., KINOMEscan) E->H G Determine GI50 values F->G I In vivo Efficacy Studies G->I G SAR Structure-Activity Relationship (SAR) This compound Core Benzonitrile Benzonitrile Moiety - Substitutions on the ring - Replacement with other heterocycles SAR:f1->Benzonitrile Linker Methylene Linker - Length and rigidity - Introduction of heteroatoms SAR:f1->Linker Piperazine 4-Methylpiperazine Moiety - N-methyl group modification - Ring substitutions - Replacement with other basic amines SAR:f1->Piperazine Activity Biological Activity (Potency & Selectivity) Benzonitrile->Activity Impacts binding affinity and selectivity Linker->Activity Influences conformation and solubility Piperazine->Activity Often crucial for solubility and cell permeability

References

Comparative Efficacy of Piperazine-Based Compounds: A Focus on a Benzonitrile Derivative and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its favorable pharmacokinetic properties and its ability to be readily modified to interact with a diverse range of biological targets. This guide provides a comparative analysis of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile and other piperazine-containing compounds, highlighting their efficacy and mechanisms of action in different therapeutic areas. While public domain data on the specific efficacy of this compound is not currently available, this guide will leverage data from structurally similar compounds to illustrate the potential therapeutic applications of this chemical class.

Overview of Compared Compounds

This guide focuses on two distinct classes of piperazine-containing molecules to showcase the scaffold's versatility:

  • Benzylpiperazine Benzonitriles: This class, which includes this compound, will be represented by its close structural analog, L0909 , a potent inhibitor of Hepatitis C Virus (HCV) entry.

  • Arylpiperazines: This broad class of compounds is known to interact with various G-protein coupled receptors (GPCRs). Here, we will examine a representative compound, a 2-methoxyphenylpiperazine derivative , which demonstrates high affinity for serotonin receptors, specifically the 5-HT1A receptor.

Quantitative Efficacy Data

The following table summarizes the quantitative efficacy data for the selected piperazine compounds. It is important to note that the data for L0909 is presented as an EC50 value, which represents the concentration of the compound that gives half-maximal response in a cell-based assay. The data for the 2-methoxyphenylpiperazine derivative is presented as a Ki value, which is the inhibition constant for a ligand binding to a receptor, indicating the affinity of the ligand for that receptor.

Compound ClassRepresentative CompoundTargetEfficacy MetricValue
Benzylpiperazine BenzonitrileL0909 (2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivative)Hepatitis C Virus (HCV) EntryEC500.022 µM
Arylpiperazine2-Methoxyphenylpiperazine Derivative5-HT1A ReceptorKi0.059 nM

Mechanisms of Action

The diverse therapeutic potential of piperazine-containing compounds stems from their ability to interact with a wide array of biological targets. The mechanisms of action for the two compound classes discussed are distinct, highlighting the chemical versatility of the piperazine scaffold.

Benzylpiperazine Benzonitriles as Antiviral Agents

The antiviral activity of the 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivative, L0909, is attributed to its ability to inhibit the entry of the Hepatitis C Virus into host cells. While the precise molecular interactions are still under investigation, it is proposed that these compounds interfere with the viral envelope glycoproteins, E1 and E2, preventing the conformational changes necessary for membrane fusion and subsequent viral RNA release into the cytoplasm.

HCV_Entry_Inhibition cluster_virus Hepatitis C Virus (HCV) cluster_cell Host Cell HCV HCV Virion Receptor Host Cell Receptors (e.g., CD81, SR-B1) HCV->Receptor 1. Attachment E1E2 E1/E2 Glycoproteins Endosome Endosome Receptor->Endosome 2. Endocytosis Fusion Membrane Fusion Endosome->Fusion 3. pH-dependent conformational change Cytoplasm Cytoplasm L0909 L0909 (Benzylpiperazine Benzonitrile) L0909->E1E2 Inhibits Release Viral RNA Release Fusion->Release 4. Fusion Release->Cytoplasm 5. Replication

Caption: Proposed mechanism of HCV entry inhibition by L0909.

Arylpiperazines as Serotonin Receptor Ligands

Arylpiperazine derivatives are a well-established class of compounds that exhibit high affinity for various serotonin (5-HT) receptors, which are key players in neurotransmission. The 2-methoxyphenylpiperazine derivative highlighted in this guide acts as a potent ligand for the 5-HT1A receptor. These receptors are G-protein coupled receptors that, upon activation by an agonist, initiate a signaling cascade that typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This modulation of neuronal excitability is the basis for the therapeutic effects of many drugs targeting this system, including anxiolytics and antidepressants.

Serotonin_Receptor_Signaling Ligand Arylpiperazine (e.g., 2-Methoxyphenylpiperazine) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits ATP ATP Adenylyl_Cyclase->ATP cAMP cAMP ATP->cAMP Conversion Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Response

Caption: Signaling pathway of the 5-HT1A receptor modulated by arylpiperazines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key experiments cited in this guide.

HCV Pseudoparticle (HCVpp) Entry Assay

This assay is used to screen for and characterize inhibitors of HCV entry. It utilizes retroviral particles pseudotyped with HCV envelope glycoproteins (E1 and E2).

Objective: To determine the half-maximal effective concentration (EC50) of a test compound that inhibits HCV entry into host cells.

Materials:

  • HEK293T cells (for HCVpp production)

  • Huh-7 cells (human hepatoma cell line, for infection)

  • Plasmids: HCV E1/E2 expression plasmid, retroviral packaging plasmid (e.g., MLV gag-pol), and a reporter plasmid (e.g., luciferase or GFP)

  • Transfection reagent

  • Cell culture media and supplements

  • Test compound (e.g., L0909)

  • Luciferase assay reagent (if applicable)

  • Plate reader (for luminescence or fluorescence)

Procedure:

  • HCVpp Production:

    • Co-transfect HEK293T cells with the HCV E1/E2 expression plasmid, the retroviral packaging plasmid, and the reporter plasmid.

    • Incubate the cells for 48-72 hours.

    • Harvest the cell supernatant containing the HCVpp and filter to remove cellular debris.

  • Infection Assay:

    • Plate Huh-7 cells in a 96-well plate and allow them to adhere.

    • Prepare serial dilutions of the test compound.

    • Pre-incubate the HCVpp with the different concentrations of the test compound for a defined period (e.g., 1 hour) at 37°C.

    • Remove the media from the Huh-7 cells and add the HCVpp-compound mixture.

    • Incubate for a period that allows for viral entry but not for multiple rounds of infection (e.g., 4-6 hours).

    • Replace the inoculum with fresh cell culture media.

  • Data Analysis:

    • After 48-72 hours, measure the reporter gene expression (e.g., luciferase activity or GFP fluorescence).

    • Normalize the data to a no-compound control (100% infection) and a no-virus control (0% infection).

    • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Experimental_Workflow cluster_prep Assay Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Produce HCV Pseudoparticles (HCVpp) in HEK293T cells B1 Pre-incubate HCVpp with test compound A1->B1 A2 Plate Huh-7 target cells B2 Infect Huh-7 cells with the HCVpp-compound mixture A2->B2 A3 Prepare serial dilutions of test compound A3->B1 B1->B2 B3 Incubate for 4-6 hours B2->B3 B4 Replace with fresh media B3->B4 C1 Incubate for 48-72 hours B4->C1 C2 Measure reporter gene expression (e.g., Luciferase) C1->C2 C3 Calculate % Inhibition C2->C3 C4 Determine EC50 value C3->C4

Caption: General workflow for an HCV pseudoparticle entry assay.

Radioligand Binding Assay

This assay is a fundamental technique in pharmacology used to quantify the interaction of a ligand with its receptor.

Objective: To determine the inhibition constant (Ki) of an unlabeled test compound for a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest (e.g., 5-HT1A).

  • Radioligand (a radioactively labeled compound with known high affinity for the receptor, e.g., [3H]8-OH-DPAT for 5-HT1A).

  • Unlabeled test compound (e.g., 2-methoxyphenylpiperazine derivative).

  • Assay buffer.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Assay Setup:

    • In a series of tubes or a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

    • Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known saturating unlabeled ligand).

  • Incubation:

    • Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

    • Wash the filters quickly with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Conclusion

The piperazine scaffold is a cornerstone in modern drug discovery, enabling the development of compounds with diverse pharmacological activities. While the specific efficacy of this compound remains to be publicly elucidated, the analysis of its structural analog, L0909, reveals the potential of the benzylpiperazine benzonitrile chemotype in the development of novel antiviral agents. Furthermore, the comparison with arylpiperazine-based 5-HT receptor ligands underscores the remarkable versatility of the piperazine core in targeting different classes of proteins. This guide provides a framework for understanding the comparative efficacy of piperazine derivatives and highlights the importance of detailed experimental validation in drug development. Further investigation into the biological activity of this compound is warranted to fully explore its therapeutic potential.

Validating the Biological Activity of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological activity of 4-((4-methylpiperazin-1-yl)methyl)benzonitrile. Based on the prevalence of the methylpiperazine moiety in kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, this document outlines a series of cell-based assays to test the hypothesis that this compound acts as a PI3K/Akt signaling inhibitor.[1][2][3] For robust validation, its performance is compared against two well-characterized PI3K inhibitors: a selective PI3Kα inhibitor and a pan-PI3K inhibitor.

Comparative Performance Data

The following table summarizes the anticipated outcomes of the cell-based assays when comparing this compound against established PI3K inhibitors in a relevant cancer cell line, such as a human breast cancer cell line (e.g., MCF-7).

Table 1: Comparative Efficacy in Cell-Based Assays

CompoundTarget SpecificityCell Viability IC50 (µM)p-Akt (Ser473) Inhibition at 1 µM (% of Control)
This compound Hypothesized PI3K/Akt Pathway InhibitorTo be determinedTo be determined
Alpelisib (PI3Kα inhibitor) PI3Kα isoform-selective~0.5~85-95%
Pictilisib (Pan-PI3K inhibitor) Class I PI3K isoforms~0.3>90%

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay quantifies the cytotoxic or cytostatic effects of the compound by measuring the metabolic activity of treated cells.

Materials:

  • Human cancer cell line (e.g., MCF-7, SKOV-3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound, Alpelisib, and Pictilisib (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Replace the existing medium with the medium containing the compounds or a vehicle control (DMSO). Incubate for 72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Western Blot Analysis of Akt Phosphorylation

This assay directly assesses the compound's ability to inhibit the PI3K signaling pathway by measuring the phosphorylation status of the downstream effector protein, Akt.

Materials:

  • Human cancer cell line

  • 6-well plates

  • Test compound, Alpelisib, and Pictilisib

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the compounds at specified concentrations (e.g., 1 µM) for 2-4 hours.

  • Protein Extraction: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Immunoblotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities. Normalize the phospho-Akt signal to total Akt and the loading control to determine the extent of pathway inhibition.

Visualizations: Pathways and Workflows

Signaling_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Phosphorylates & Activates Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Inhibitor->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Experimental_Workflow start Start: Compound Synthesis & Characterization cell_culture Cell Line Culture (e.g., MCF-7) start->cell_culture viability_assay Cell Viability Assay (MTT) - Determine IC50 cell_culture->viability_assay western_blot Western Blot Analysis - Measure p-Akt levels cell_culture->western_blot data_analysis Data Analysis & Comparison with Alpelisib & Pictilisib viability_assay->data_analysis western_blot->data_analysis conclusion Conclusion: Validate Biological Activity data_analysis->conclusion

Caption: Experimental workflow for validating biological activity.

Logical_Comparison cluster_compounds Test Compounds cluster_assays Cell-Based Assays Test_Compound This compound Viability Cell Viability (Cytotoxicity) Test_Compound->Viability Mechanism Mechanism of Action (p-Akt Inhibition) Test_Compound->Mechanism Alternative_1 Alpelisib (PI3Kα selective) Alternative_1->Viability Alternative_1->Mechanism Alternative_2 Pictilisib (Pan-PI3K) Alternative_2->Viability Alternative_2->Mechanism

Caption: Logical relationship for comparative analysis.

References

A Comparative Guide to the Cross-Reactivity Profile of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a predictive analysis of the cross-reactivity of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile based on structural-activity relationships (SAR) of its core components. As of the date of this publication, comprehensive experimental cross-reactivity data for this specific compound is not publicly available. The information herein is intended to guide researchers in designing and executing experimental validation.

Introduction

This compound is a synthetic organic compound featuring a benzonitrile group linked to a methylpiperazine moiety via a methylene bridge. While its primary biological target and therapeutic applications are not extensively characterized in public literature, its structural motifs are common in a wide range of pharmacologically active agents. Understanding the potential for off-target interactions, or cross-reactivity, is a critical step in the early stages of drug development to mitigate risks of adverse effects and to understand the compound's full biological activity spectrum.

This guide provides a comparative analysis of the predicted cross-reactivity profile of this compound against potential off-targets. This analysis is based on the known pharmacology of its constituent chemical groups: the methylpiperazine and the benzonitrile moieties.

Predicted Cross-Reactivity Profile Based on Structural Analysis

The structure of this compound suggests potential interactions with several families of proteins, primarily due to the versatile binding properties of the methylpiperazine and benzonitrile groups.

The Methylpiperazine Moiety: A Privileged Scaffold

The methylpiperazine group is a common feature in many centrally active drugs and other therapeutic agents. Its basic nitrogen atoms can participate in ionic interactions and hydrogen bonds with acidic residues in protein binding pockets.

  • Potential Targets:

    • Dopamine Receptors (e.g., D2, D3, D4): Many antipsychotic and antidepressant medications containing a piperazine or methylpiperazine ring exhibit affinity for dopamine receptors.

    • Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7): This moiety is also prevalent in serotonergic agents.

    • Adrenergic Receptors (e.g., α1, α2): Some piperazine-containing compounds show activity at adrenergic receptors.

    • Histamine Receptors (H1): The piperazine scaffold is found in several antihistamines.

    • Sigma Receptors (σ1, σ2): A number of centrally active compounds with a piperazine ring bind to sigma receptors.

The Benzonitrile Moiety: A Versatile Pharmacophore

The benzonitrile group, consisting of a nitrile (-C≡N) substituent on a benzene ring, is also a key component in a variety of approved drugs. The nitrile group is a potent hydrogen bond acceptor and can serve as a bioisostere for other functional groups like a carbonyl or a halogen.[1][2] Its electron-withdrawing properties can also influence π-π stacking interactions with aromatic amino acid residues in target proteins.[1]

  • Potential Targets:

    • Kinases: The benzonitrile moiety is present in numerous kinase inhibitors, where the nitrile group often forms a key hydrogen bond with the hinge region of the kinase domain.

    • Cysteine Proteases (e.g., Cathepsins): The nitrile group can act as a reversible covalent warhead, forming a thioimidate adduct with the catalytic cysteine residue.

    • Dipeptidyl Peptidase 4 (DPP-4): Some DPP-4 inhibitors incorporate a nitrile group that interacts with the active site.

    • Aromatase: Certain aromatase inhibitors utilize a benzonitrile structure to coordinate with the heme iron in the enzyme's active site.[2]

Comparative Data Presentation

The following table summarizes the predicted off-target families for this compound and compares them with known targets of established drugs containing similar structural motifs.

Off-Target FamilyPredicted Interaction with this compoundRationale (Structural Motif)Example Drugs with Similar Motif and Known Interaction
Dopamine Receptors Possible Antagonist/AgonistMethylpiperazineAripiprazole, Olanzapine, Clozapine
Serotonin Receptors Possible Antagonist/AgonistMethylpiperazineVortioxetine, Buspirone, Trazodone
Adrenergic Receptors Possible AntagonistMethylpiperazinePrazosin, Doxazosin
Histamine Receptors Possible AntagonistMethylpiperazineCetirizine, Hydroxyzine
Sigma Receptors Possible LigandMethylpiperazineHaloperidol, Pre-clinical compounds
Protein Kinases Possible InhibitorBenzonitrileIbrutinib (BTK), Lapatinib (EGFR/HER2)
Cysteine Proteases Possible InhibitorBenzonitrileOdanacatib (Cathepsin K - developmental)
DPP-4 Possible InhibitorBenzonitrileSaxagliptin, Vildagliptin

Experimental Protocols for Cross-Reactivity Profiling

To empirically determine the cross-reactivity profile of this compound, a tiered screening approach is recommended.

Tier 1: Broad Panel Screening (Safety Pharmacology)

A broad in vitro safety pharmacology screen, such as the Eurofins Cerep SafetyScreen44 panel, is a cost-effective first step to identify potential off-target liabilities at a standard concentration (e.g., 10 µM).[3][4] This panel assesses the binding of a compound to a wide range of receptors, ion channels, and transporters that are commonly associated with adverse drug reactions.

Workflow for Tier 1 Screening:

G compound This compound (10 µM solution) panel SafetyScreen44 Panel (Receptors, Ion Channels, Transporters) compound->panel binding_assay Competitive Radioligand Binding Assays panel->binding_assay data_analysis Data Analysis (% Inhibition) binding_assay->data_analysis hit_identification Hit Identification (>50% Inhibition) data_analysis->hit_identification report Cross-Reactivity Profile Report hit_identification->report G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR (e.g., D2 Receptor) G_protein G-protein GPCR->G_protein RTK Receptor Tyrosine Kinase (e.g., EGFR) Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) RTK->Kinase_Cascade AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Transcription_Factor Transcription Factor PKA->Transcription_Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Test_Compound This compound Test_Compound->GPCR Blocks Test_Compound->Kinase_Cascade Inhibits Ligand_GPCR Ligand Ligand_GPCR->GPCR Ligand_RTK Growth Factor Ligand_RTK->RTK

References

A Comparative Analysis of Synthesis Routes for Benzonitrile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzonitrile and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The selection of an appropriate synthetic route is crucial for efficiency, scalability, and functional group compatibility. This guide provides an objective comparison of traditional and modern methods for the synthesis of benzonitrile compounds, supported by experimental data and detailed protocols.

Traditional Synthesis Routes

Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the synthesis of aryl nitriles from aryl diazonium salts, which are typically generated in situ from anilines.[1][2] This reaction is particularly useful for introducing a cyano group to an aromatic ring in a position that may not be accessible through direct electrophilic substitution. The reaction is catalyzed by copper(I) cyanide.[1]

Reaction Scheme:

Ar-NH₂ + NaNO₂ + 2HX → [Ar-N₂]⁺X⁻ + NaX + 2H₂O [Ar-N₂]⁺X⁻ + CuCN → Ar-CN + N₂ + CuX

Comparative Data:

ParameterValueReference
Starting Material Substituted Anilines[1]
Reagents NaNO₂, Acid (e.g., HCl), CuCN[1]
Typical Yield 52-93%[3]
Reaction Temperature 0-5 °C (diazotization), Room Temperature to 100 °C (cyanation)[3][4]
Solvent Water, Acetonitrile[3][4]
Key Advantages Good functional group tolerance (with exceptions), well-established[5]
Key Disadvantages Use of stoichiometric and toxic copper cyanide, potential for side reactions, safety concerns with diazonium salts[6]

Experimental Protocol: Synthesis of Benzonitrile from Aniline

  • Diazotization: In a flask equipped with a stirrer, dissolve aniline (1.0 eq) in a 3M HCl solution. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the benzenediazonium chloride solution.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Cool this solution to 0 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Nitrogen gas will evolve. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 1 hour.

  • Work-up: Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude benzonitrile by distillation.

Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles by the cyanation of aryl halides with copper(I) cyanide at elevated temperatures.[6][7] This method is particularly effective for aryl bromides and iodides.[8]

Reaction Scheme:

Ar-X + CuCN → Ar-CN + CuX (X = Br, I)

Comparative Data:

ParameterValueReference
Starting Material Aryl Bromides, Aryl Iodides[7][8]
Reagents Copper(I) Cyanide (often in excess)[8]
Typical Yield 80-90% (with promoters)[9]
Reaction Temperature 150-250 °C (classical), 80-120 °C (with promoters)[10]
Solvent DMF, Pyridine, Nitrobenzene (high-boiling polar solvents)[8]
Key Advantages Direct conversion of aryl halides, cost-effective[10]
Key Disadvantages Harsh reaction conditions (high temperature), use of stoichiometric and toxic copper cyanide, difficult product purification[6][8]

Experimental Protocol: Synthesis of 4-Methoxybenzonitrile from 4-Bromoanisole (L-Proline Promoted) [10]

  • Reaction Setup: To a reaction vessel, add 4-bromoanisole (1.0 mmol), copper(I) cyanide (2.0 mmol), and L-proline (1.0 mmol).

  • Solvent Addition: Add 3 mL of a suitable solvent (e.g., DMF).

  • Reaction: Heat the mixture at 120 °C for 45 hours under an inert atmosphere.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a solution of aqueous ammonia and stir for 30 minutes. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Industrial Synthesis Route

Ammoxidation of Toluene

The ammoxidation of toluene is the primary industrial method for the production of benzonitrile. This gas-phase reaction involves the oxidation of toluene in the presence of ammonia and a catalyst at high temperatures.[11]

Reaction Scheme:

C₆H₅CH₃ + NH₃ + 1.5 O₂ → C₆H₅CN + 3H₂O

Comparative Data:

ParameterValueReference
Starting Material Toluene[12]
Reagents Ammonia, Air (Oxygen)[12]
Typical Yield 64-95.4%[12][13]
Reaction Temperature 300-500 °C[14]
Reaction Pressure 0.01-0.1 MPa[14]
Catalyst Mixed metal oxides (e.g., V₂O₅/Cr₂O₃/Sb₂O₃/Bi₂O₃ on Al₂O₃)[13]
Key Advantages High throughput, uses inexpensive raw materials[11]
Key Disadvantages High energy consumption, requires specialized industrial setup, catalyst deactivation[11]

Experimental Protocol: Laboratory-Scale Ammoxidation of Toluene

Note: This process requires a specialized laboratory reactor setup for high-temperature gas-phase reactions.

  • Catalyst Bed Preparation: A fixed-bed or fluidized-bed reactor is packed with a suitable ammoxidation catalyst (e.g., a mixed vanadium-based oxide catalyst).

  • Reactant Feed: Toluene is vaporized and mixed with gaseous ammonia and air in a specific molar ratio (e.g., Toluene:Ammonia:Air = 1:1.5:6).[14]

  • Reaction: The gaseous mixture is passed through the heated catalyst bed, maintained at a reaction temperature of 380-420 °C and a pressure of 0.03-0.05 MPa.[12][14]

  • Product Collection: The product stream exiting the reactor is cooled to condense the benzonitrile and water.

  • Purification: The organic layer is separated from the aqueous layer. The crude benzonitrile is then purified by fractional distillation.

Modern Catalytic Synthesis Routes

Modern synthetic methods focus on milder reaction conditions, improved functional group tolerance, and the use of less toxic reagents.

Palladium- and Nickel-Catalyzed Cyanation

Palladium- and nickel-catalyzed cross-coupling reactions have emerged as powerful alternatives to the classical methods for the synthesis of aryl nitriles from aryl halides and pseudohalides.[5][15] These methods often employ less toxic cyanide sources and proceed under milder conditions.

Reaction Scheme (Palladium-catalyzed):

Ar-X + M-CN → Ar-CN + M-X (X = Cl, Br, I, OTf; M-CN = Zn(CN)₂, K₄[Fe(CN)₆], etc.)

Comparative Data:

ParameterValueReference
Starting Material Aryl Halides (Cl, Br, I), Aryl Triflates[5][16]
Reagents Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]), Pd or Ni catalyst, Ligand[5][15]
Typical Yield 53-93%[17]
Reaction Temperature Room Temperature to 130 °C[5][18]
Solvent DMF, DMAc, Toluene[5][15]
Key Advantages Excellent functional group tolerance, milder reaction conditions, use of less toxic cyanide sources[5][15]
Key Disadvantages Catalyst and ligand cost, potential for catalyst poisoning by cyanide[5]

Experimental Protocol: Palladium-Catalyzed Cyanation of 4-Chlorotoluene with K₄[Fe(CN)₆] [5]

  • Reaction Setup: In a glovebox, a reaction tube is charged with Pd(OAc)₂ (0.5 mol%), a suitable phosphine ligand (e.g., SPhos, 1.0 mol%), K₄[Fe(CN)₆]·3H₂O (0.3 eq), and 4-chlorotoluene (1.0 eq).

  • Solvent and Base: Anhydrous solvent (e.g., toluene) and a base (e.g., Na₂CO₃, 2.0 eq) are added.

  • Reaction: The tube is sealed and heated to 100 °C with stirring for 1 hour.

  • Work-up: After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated, and the product is purified by column chromatography.

Visualizing the Synthetic Pathways

Reaction Workflows

Sandmeyer_Reaction_Workflow cluster_diazotization Diazotization (0-5 °C) cluster_cyanation Cyanation cluster_workup Work-up & Purification Aniline Aniline in Acid Diazonium Benzenediazonium Salt Solution Aniline->Diazonium Add NaNO2 dropwise NaNO2 NaNO2 Solution NaNO2->Diazonium Reaction Reaction Mixture (N2 evolution) Diazonium->Reaction Add to CuCN solution CuCN_sol CuCN/NaCN Solution CuCN_sol->Reaction Extraction Solvent Extraction Reaction->Extraction Heat Heat (60-70 °C) Purification Distillation Extraction->Purification FinalProduct Pure Benzonitrile Purification->FinalProduct

Caption: Workflow for the Sandmeyer synthesis of benzonitrile.

Ammoxidation_Workflow Toluene Toluene (Vaporized) Mixer Gas Mixer Toluene->Mixer Ammonia Ammonia (Gas) Ammonia->Mixer Air Air (Oxygen Source) Air->Mixer Reactor Fluidized Bed Reactor (Catalyst, 380-420 °C) Mixer->Reactor Condenser Condenser Reactor->Condenser Separator Phase Separator Condenser->Separator Distillation Fractional Distillation Separator->Distillation Crude Benzonitrile Benzonitrile Pure Benzonitrile Distillation->Benzonitrile

Caption: Industrial ammoxidation process for benzonitrile synthesis.

Reaction Mechanisms

Sandmeyer_Mechanism Ar-N₂⁺ Aryl Diazonium Ion Ar• Aryl Radical Ar-N₂⁺->Ar• e⁻ transfer from Cu(I) Cu(I) Cu(I)CN Cu(II) Cu(II)(CN)X Cu(I)->Cu(II) N₂ N₂ Gas Ar-CN Benzonitrile Ar•->Ar-CN CN transfer from Cu(II) Cu(II)->Cu(I) regenerates

Caption: Simplified radical mechanism of the Sandmeyer reaction.

Rosenmund_von_Braun_Mechanism Ar-X Aryl Halide Cu(III)_intermediate [Ar-Cu(III)(CN)X] Ar-X->Cu(III)_intermediate Oxidative Addition Cu(I)CN Cu(I)CN Cu(I)CN->Cu(III)_intermediate Ar-CN Benzonitrile Cu(III)_intermediate->Ar-CN Reductive Elimination Cu(I)X Cu(I)X Cu(III)_intermediate->Cu(I)X

Caption: Proposed mechanism for the Rosenmund-von Braun reaction.

References

Benchmarking a Novel Piperazine Derivative Against Known Hepatitis C Virus Entry Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for more effective therapeutics against the Hepatitis C Virus (HCV), a new comparative guide offers researchers and drug development professionals an in-depth look at the performance of a piperazine derivative, L0909, benchmarked against established HCV entry inhibitors. L0909 belongs to the same chemical series as 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile and has demonstrated potent antiviral activity. This guide provides a quantitative comparison of its efficacy, detailed experimental protocols, and a visual representation of the HCV entry pathway.

HCV infection remains a significant global health challenge, and the development of new classes of antiviral agents is crucial to combat drug resistance and improve treatment outcomes. HCV entry inhibitors represent a promising therapeutic strategy by blocking the initial stage of the viral lifecycle, preventing the virus from entering host liver cells.

Comparative Efficacy of HCV Entry Inhibitors

The following table summarizes the in vitro efficacy of L0909 in comparison to other known HCV entry inhibitors. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) indicates the concentration of the compound required to inhibit 50% of viral activity.

CompoundTargetEC50/IC50Cell LineGenotype
L0909 HCV Entry0.022 µM (EC50)Huh7.5Not Specified
ITX 5061 SR-BI0.25 nM (EC50)Not SpecifiedNot Specified
EI-1 HCV Entry0.027 µM (EC50)HCVpp1b
Clemizole NS4B~8 µM (EC50)Huh7.5J6/JFH

Understanding the Mechanism: The HCV Entry Pathway

The entry of HCV into a hepatocyte is a complex, multi-step process that offers several targets for therapeutic intervention. The following diagram illustrates this pathway and the points at which entry inhibitors can act.

HCV_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Hepatocyte Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitor Action HCV Virion HCV Virion Receptor Binding Initial Attachment (HSPGs, LDLR) HCV Virion->Receptor Binding Step 1 CD81 CD81 Receptor Binding->CD81 Step 2 SR-BI SR-BI Endocytosis Clathrin-Mediated Endocytosis CD81->Endocytosis SR-BI->Endocytosis Claudin-1/Occludin Claudin-1/ Occludin Claudin-1/Occludin->Endocytosis Endosome Endosome Endocytosis->Endosome Step 3 Fusion Membrane Fusion Endosome->Fusion Step 4 (Acidification) RNA Release Viral RNA Release Fusion->RNA Release Step 5 Replication Viral Replication RNA Release->Replication Entry Inhibitors (L0909, EI-1) Entry Inhibitors (L0909, EI-1) Entry Inhibitors (L0909, EI-1)->Receptor Binding Block SR-BI Inhibitors (ITX 5061) SR-BI Inhibitors (ITX 5061) SR-BI Inhibitors (ITX 5061)->SR-BI Block

HCV entry into a hepatocyte and points of inhibition.

Experimental Protocols

The determination of the antiviral efficacy of the benchmarked compounds typically involves the following key experimental steps:

1. Cell Culture and Virus Propagation:

  • Cell Line: Human hepatoma cells, such as Huh7.5, which are highly permissive to HCV infection, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

  • Virus Stock: A high-titer stock of cell culture-produced HCV (HCVcc) is generated and titrated to determine the infectious units.

2. Antiviral Assay:

  • Huh7.5 cells are seeded in multi-well plates and allowed to adhere.

  • The cells are then treated with serial dilutions of the test compounds (e.g., L0909, ITX 5061) for a specified pre-incubation period.

  • Following pre-incubation, the cells are infected with HCVcc at a defined multiplicity of infection (MOI).

  • The infection is allowed to proceed for a designated period (e.g., 48-72 hours).

3. Quantification of Viral Activity:

  • For EC50 Determination (inhibition of viral replication):

    • The level of HCV replication is quantified by measuring the expression of a viral protein (e.g., NS3 or NS5A) using methods like immunofluorescence or Western blotting.

    • Alternatively, a reporter virus expressing an enzyme like luciferase can be used, where the enzyme activity is proportional to viral replication.

  • For IC50 Determination (inhibition of a specific enzyme/protein):

    • Enzymatic assays are performed in a cell-free system to measure the direct inhibitory effect of the compound on its molecular target.

4. Data Analysis:

  • The percentage of viral inhibition at each compound concentration is calculated relative to untreated, infected control cells.

  • The EC50 or IC50 values are then determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

5. Cytotoxicity Assay:

  • To ensure that the observed antiviral effect is not due to cellular toxicity, a parallel assay is conducted on uninfected cells treated with the same concentrations of the test compounds. Cell viability is typically assessed using assays such as the MTT or MTS assay.

This comparative guide provides a valuable resource for the scientific community, offering a clear benchmark for a promising class of HCV entry inhibitors and detailed methodologies to facilitate further research and development in this critical area of antiviral therapy.

Assessing the Selectivity of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4-((4-methylpiperazin-1-yl)methyl)benzonitrile moiety is a key structural component in a number of kinase inhibitors. Its physicochemical properties can contribute to favorable interactions within the ATP-binding pocket of various kinases. Understanding the selectivity profile of compounds containing this scaffold is crucial for predicting potential therapeutic efficacy and off-target effects.

Comparative Selectivity Profile of CHMFL-ABL/KIT-155

CHMFL-ABL/KIT-155 is a potent dual inhibitor of Abelson kinase (ABL) and KIT kinase.[1] Its selectivity has been extensively profiled against a large panel of kinases, providing valuable insights into the potential for developing selective agents based on the this compound scaffold.

Quantitative Data Summary

The following table summarizes the inhibitory activity and selectivity of CHMFL-ABL/KIT-155 against its primary targets and selected off-targets.

Target KinaseIC50 (nM)% Control @ 1 µM (KINOMEscan)Kinase Family
ABL1 46 0.3Tyrosine Kinase
c-KIT 75 1Tyrosine Kinase
LCK120.5Tyrosine Kinase
PDGFRβ801.5Tyrosine Kinase
BLK81Not ReportedTyrosine Kinase
DDR11162Tyrosine Kinase
CSF1R2271Tyrosine Kinase
DDR2325Not ReportedTyrosine Kinase

Data sourced from Liu et al., 2017.[1] The KINOMEscan results represent the percentage of the kinase remaining bound to an immobilized ligand in the presence of 1 µM of the test compound. A lower number indicates stronger binding of the compound to the kinase.

The selectivity of CHMFL-ABL/KIT-155 was further highlighted in a KINOMEscan assay against 468 kinases and their mutants, where it exhibited a high degree of selectivity with a Selectivity Score (S Score(1)) of 0.03 at a concentration of 1 µM.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of kinase inhibitor selectivity. Below are protocols for key assays used in the characterization of compounds like CHMFL-ABL/KIT-155.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Objective: To quantify the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Principle: The assay measures the ability of a kinase to transfer a phosphate group from ATP to a specific substrate. The inhibition of this phosphorylation event by the test compound is quantified.

Materials:

  • Purified recombinant kinase (e.g., ABL1, c-KIT)

  • Kinase-specific substrate (e.g., a peptide like Abltide for ABL kinase)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound serially diluted in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, which measures ADP production)

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase buffer in the wells of a microplate.

  • Add the test compound at various concentrations to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the amount of product formed (e.g., ADP) or substrate consumed using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[2]

  • Record the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the negative control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

KINOMEscan® Competition Binding Assay

This protocol provides an overview of the KINOMEscan® methodology, a high-throughput competition binding assay used for broad kinase selectivity profiling.

Objective: To determine the binding affinity of a test compound against a large panel of kinases.

Principle: The assay is based on the principle of competitive displacement of a known, immobilized ligand from the kinase's ATP-binding site by the test compound. The amount of kinase that remains bound to the immobilized ligand is inversely proportional to the binding affinity of the test compound.[3][4]

Methodology:

  • Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with a DNA tag for quantification.[4]

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.[3]

  • Competition Assay: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Quantification: After reaching equilibrium, the beads are washed to remove unbound kinase. The amount of kinase bound to the solid support is quantified by measuring the amount of its DNA tag using quantitative PCR (qPCR).[3]

  • Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated sample), where 100% indicates no inhibition and 0% indicates complete inhibition. These values can be used to calculate a dissociation constant (Kd) or a Selectivity Score (S-Score), which represents the number of kinases bound by the compound divided by the total number of kinases tested.[3][5]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context of these inhibitors, the following diagrams are provided.

KINOMEscan_Workflow cluster_preparation Preparation cluster_assay Competition Assay cluster_quantification Quantification cluster_analysis Data Analysis Kinase DNA-tagged Kinase Incubation Incubate Kinase, Ligand, and Compound Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound Compound->Incubation Wash Wash Unbound Kinase Incubation->Wash qPCR Quantify Bound Kinase via qPCR Wash->qPCR Analysis Calculate % Inhibition and Selectivity Score qPCR->Analysis

General workflow for a KINOMEscan experiment.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 P STAT5 STAT5 BCR_ABL->STAT5 P PI3K PI3K BCR_ABL->PI3K P RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT P AKT->Proliferation Anti-apoptotic effects Inhibitor CHMFL-ABL/KIT-155 Inhibitor->BCR_ABL Inhibits

Simplified BCR-ABL signaling pathway and the inhibitory action of a targeted inhibitor.

References

A Head-to-Head Comparison of Analytical Techniques for Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of piperazine and its derivatives is critical across various scientific domains, from pharmaceutical quality control to forensic toxicology and environmental monitoring.[1][2] Piperazine, a simple heterocyclic amine, forms the structural backbone of numerous active pharmaceutical ingredients (APIs) used as anthelmintics, antihistamines, and antipsychotics.[2][3] Its derivatives are also found as designer drugs, mimicking the effects of substances like MDMA.[2][4] The inherent chemical properties of many piperazine compounds—namely high polarity and the lack of a strong native chromophore—present unique analytical challenges, often necessitating specialized methods for their accurate quantification.[1][3]

This guide provides an objective, data-driven comparison of the principal analytical techniques used for the characterization and quantification of piperazine derivatives. We will delve into the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific application.

Comparative Performance of Analytical Techniques

The choice of an analytical technique is governed by factors such as the required sensitivity, the complexity of the sample matrix, and the specific piperazine derivative being analyzed. The following table summarizes the quantitative performance of various methods based on published validation data.

Technique Analyte / Matrix Linearity Range LOD LOQ Accuracy (% Recovery) Precision (%RSD) Citation
HPLC-UV Piperazine in API (with NBD-Cl derivatization)30 - 350 ppm30 ppm90 ppm104.87 - 108.06%< 1.13%[5][6]
HPLC-DAD Various Piperazine Derivatives ("Legal Highs")Not specified-0.125 - 0.5 µg/mL< 4% (deviation)< 4%[5][7]
LC-MS Piperazine in API (with Dansyl Chloride derivatization)0.3525 - 2.35 ng/mL0.1175 ng/mL0.3525 ng/mLNot specifiedNot specified
HPLC-MS/MS Piperazine in Chicken Muscle1 - 200 µg/kg0.3 µg/kg1.0 µg/kg82.22 - 88.63%1.56 - 4.55%[8]
GC-MS Piperazine, 1-Methyl & 1-Ethyl Piperazine in APIsNot specified0.002 - 0.008%0.005 - 0.03%98.6 - 101.2%< 2.0%[9]
CE-UV Piperazine in API (Indirect UV Detection)ValidatedNot specifiedNot specifiedValidatedValidated[10]

Visualizing the Analytical Process & Options

To better understand the workflow and comparative logic, the following diagrams illustrate the general analytical pathway and a decision-making model for technique selection.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection (API, Biological Fluid, etc.) Extraction Extraction / Purification (e.g., SPE, LLE, ASE) Sample->Extraction Separation Chromatographic Separation (HPLC, GC, CE) Derivatization Derivatization? (e.g., DNS-Cl, NBD-Cl) Extraction->Derivatization Derivatization->Separation To Analysis Detection Detection (UV, DAD, MS, MS/MS) Separation->Detection Quantification Data Processing & Quantification Detection->Quantification

General Experimental Workflow for Piperazine Analysis.

G start Analyte Properties volatility Volatile & Thermally Stable? start->volatility polarity High Polarity & Charged? volatility->polarity No gc Gas Chromatography (GC) volatility->gc Yes hplc High-Performance Liquid Chromatography (HPLC) polarity->hplc No / Moderate ce Capillary Electrophoresis (CE) polarity->ce Yes sensitivity Trace Level Quantification? ms_detector Couple with Mass Spectrometry (MS/MS) sensitivity->ms_detector Yes gc->sensitivity hplc->sensitivity

Logical Selection of Analytical Techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most versatile and widely used technique for analyzing piperazine derivatives, particularly those that are non-volatile or thermally labile.[3] Due to the weak UV absorbance of the piperazine ring, pre-column derivatization is often required to attach a chromophore, enabling sensitive UV detection.[3][5]

Common Detectors:

  • UV/Diode-Array Detector (DAD): Accessible and robust for quantification, provided a suitable chromophore is present on the derivative.[7]

  • Evaporative Light Scattering Detector (ELSD): A universal detector that does not require a chromophore, but can have lower sensitivity and a non-linear response.[5]

  • Mass Spectrometry (MS/MS): Offers the highest sensitivity and specificity, allowing for trace-level detection and structural confirmation without derivatization, though derivatization can improve chromatographic behavior.[1][8]

Experimental Protocol: HPLC-UV with NBD-Cl Derivatization

This protocol is adapted for the analysis of piperazine as an impurity in an API.[3][5]

  • Instrumentation: HPLC system equipped with a UV or DAD detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]

  • Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and a buffer. For example, 86% Sodium hexylammonium phosphate (NaHAP) Buffer.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 35°C.[3]

    • Injection Volume: 10 µL.[3]

    • Detection Wavelength: Dependent on the absorption maximum of the NBD-piperazine derivative.[3]

  • Sample Preparation (Derivatization):

    • Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., 0.01M HCl).[4]

    • Prepare a solution of the derivatizing agent, 4-chloro-7-nitrobenzofuran (NBD-Cl), in acetonitrile.[3]

    • Mix the sample solution with an excess of the NBD-Cl solution.[3]

    • Heat the mixture (e.g., 60°C for 30 minutes) to complete the reaction.[3]

    • Cool the solution and dilute as necessary with the mobile phase before injection.[3]

  • Analysis: Quantify the analyte using a calibration curve generated from standards of known concentrations.[3]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable piperazine derivatives.[9] It provides excellent separation efficiency. When coupled with a mass spectrometer (GC-MS), it is a gold standard for the identification of unknown piperazine compounds, such as those found in "legal highs" or illicit drug seizures.[5][7] Derivatization, for instance with acetic anhydride, may be used to improve the volatility and chromatographic peak shape of the analytes.

Experimental Protocol: GC-MS for Piperazine Derivatives

This protocol is a generalized example for the separation of several piperazine derivatives.[9]

  • Instrumentation: Gas chromatograph with a mass selective detector.

  • Column: DB-17 (30 m length, 0.53 mm internal diameter, 1 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow of 2 mL/min.[9]

  • GC Conditions:

    • Injector Temperature: 250°C.[9]

    • Detector (Transfer Line) Temperature: 260°C.[9]

    • Injection Volume: 1.0 µL.[9]

    • Oven Program: Start at 150°C, hold for 10 minutes, then ramp at 35°C/min to 260°C and hold for 2 minutes.[9]

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent, such as methanol.[9]

    • If derivatization is needed, react the sample with an appropriate agent before dilution.

  • Analysis: Identify compounds based on their retention times and mass fragmentation patterns compared to reference standards.[7] Quantification is performed using a calibration curve.

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates analytes based on their charge-to-size ratio in an electric field.[11] It is an excellent alternative to HPLC and GC, especially for charged, highly polar compounds.[10][11] A key advantage is its high separation efficiency and minimal solvent consumption. For piperazine, which lacks a chromophore, indirect UV detection is a common approach. This involves adding a UV-absorbing compound (a probe, like benzylamine) to the background electrolyte. The analyte displaces the probe, causing a decrease in absorbance as it passes the detector.[10]

Experimental Protocol: CE with Indirect UV Detection

This protocol is designed for the analysis of piperazine as a counter-ion in a pharmaceutical salt.[10]

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): An aqueous buffer containing a UV-absorbing probe (e.g., benzylamine) to enable indirect detection.

  • CE Conditions:

    • Applied Voltage: Optimized for separation speed and efficiency (e.g., 20-30 kV).

    • Temperature: Controlled, typically around 25°C.

    • Injection: Hydrodynamic or electrokinetic injection.

  • Sample Preparation:

    • Dissolve the sample in water or the BGE.

    • An internal standard, such as diethylamine, can be used for improved quantitative precision.[10]

  • Analysis: Piperazine is quantified based on the peak area relative to the internal standard, using a calibration curve.[10] The method should be validated for specificity, linearity, precision, and accuracy.[10]

Conclusion

The analytical landscape for piperazine derivatives is diverse, with HPLC, GC, and CE each offering distinct advantages.

  • HPLC stands out as the most versatile method, especially when coupled with mass spectrometry (LC-MS/MS), which provides unparalleled sensitivity for trace analysis in complex matrices like biological fluids.[1][8]

  • GC-MS is the preferred technique for volatile derivatives and is exceptionally powerful for the structural elucidation of unknown compounds, a critical task in forensic science.[7]

  • Capillary Electrophoresis offers a highly efficient, low-waste alternative for polar and charged species, proving its utility in pharmaceutical salt analysis and quality control.[10]

The selection of the optimal technique requires a careful consideration of the analyte's physicochemical properties, the concentration levels of interest, the sample matrix, and the specific goals of the analysis—be it routine quality control, metabolic profiling, or forensic identification.

References

In-Vivo Efficacy of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile and Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in-vivo efficacy of compounds structurally related to 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile (MMPB). To date, no direct in-vivo validation studies for MMPB have been identified in publicly available literature. Therefore, this guide focuses on the in-vivo performance of analogous piperazine-containing compounds in relevant animal models of cancer and neurological disorders, offering valuable insights into their potential therapeutic applications and mechanisms of action.

Comparative Efficacy in Animal Models

The following tables summarize the in-vivo efficacy of various piperazine derivatives in preclinical cancer and neurological disorder models. These compounds share structural similarities with MMPB, providing a basis for preliminary comparison and hypothesis generation.

Anticancer Activity
CompoundAnimal ModelCancer TypeDosing RegimenKey Efficacy EndpointsOutcome
Vindoline-[4-(trifluoromethyl)benzyl]piperazine Conjugate (Compound 23) NCI-60 Human Tumor Cell Line Screen (in vitro)Breast Cancer (MDA-MB-468)Not Applicable (in vitro)GI501.00 µM[1]
Vindoline-bis(4-fluorophenyl)methyl piperazine Conjugate (Compound 25) NCI-60 Human Tumor Cell Line Screen (in vitro)Non-Small Cell Lung Cancer (HOP-92)Not Applicable (in vitro)GI501.35 µM[1]
Pyrazolo[3,4-d]pyrimidine-piperazine acetamide Derivative (Compound XVI) NCI-60 Human Tumor Cell Line Screen (in vitro)Leukemia, Melanoma, Renal CancerNot Applicable (in vitro)GI501.17 - 18.40 µM[2]
Benzothiazole-piperazine Derivative (Compound 1h) Human Cancer Cell Lines (in vitro)Hepatocellular, Breast, ColorectalNot Applicable (in vitro)GI50Most active derivative in the series[3]
Neuroprotective and Neuromodulatory Activity
CompoundAnimal ModelNeurological Disorder ModelDosing RegimenKey Efficacy EndpointsOutcome
N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester (Compound D2) RatsAluminum-induced neurotoxicity3 and 5 mg/kg for 6 weeksImproved performance in Morris water maze, reduced AChE activity, restored antioxidant enzyme levels.Showed neuroprotective potential by alleviating toxic effects of aluminum.[4]
3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (Compound 15) MiceFormalin-induced nociceptive painNot SpecifiedReduction in paw licking timeDemonstrated significant antinociceptive effects.[5]
Piperine MiceMPTP-induced Parkinson's disease10 mg/kg, p.o. for 15 daysAttenuated motor coordination deficits, prevented decrease in tyrosine hydroxylase-positive cells, reduced neuroinflammation.Exerted a protective effect on dopaminergic neurons.[6]
AS601245 (a benzothiazolyl acetonitrile derivative) Gerbils and RatsTransient global ischemia and focal cerebral ischemia40, 60, 80 mg/kg i.p. (gerbils); 6, 18, 60 mg/kg i.p. or 1 mg/kg i.v. bolus + 0.6 mg/kg/h infusion (rats)Significant protection against loss of hippocampal CA1 neurons.Demonstrated neuroprotective effects mediated by JNK inhibition.[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.

Aluminum-Induced Neurotoxicity Model in Rats
  • Animal Model: Male Wistar rats.

  • Induction of Neurotoxicity: Administration of aluminum chloride (AlCl₃).

  • Treatment: The piperazine derivative, N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester (Compound D2), was administered at doses of 3 and 5 mg/kg for 6 weeks.

  • Behavioral Assessment:

    • Morris Water Maze: To evaluate spatial learning and memory. Rats were trained to find a hidden platform in a circular pool of water. Escape latency and time spent in the target quadrant were measured.

    • Elevated Plus Maze: To assess anxiety-like behavior. The maze consists of two open and two closed arms. The time spent in and the number of entries into the open arms were recorded.

  • Neurochemical Analysis:

    • Acetylcholinesterase (AChE) Activity: Measured in brain homogenates to assess cholinergic function.

    • Oxidative Stress Markers: Levels of lipid peroxidation, protein damage, and endogenous antioxidant enzymes (GST, GPx, GR, GSH) were determined in brain tissue.[4]

MPTP-Induced Parkinson's Disease Mouse Model
  • Animal Model: Mice.

  • Induction of Parkinson's Disease: Repeated intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 30 mg/kg for 7 days.

  • Treatment: Piperine was administered orally (p.o.) at a dose of 10 mg/kg for 15 days, including 8 days of pretreatment.

  • Behavioral Assessment:

    • Rotarod Test: To evaluate motor coordination and balance. Mice were placed on a rotating rod, and the latency to fall was recorded.

  • Histological and Immunohistochemical Analysis:

    • Tyrosine Hydroxylase (TH) Staining: To quantify the number of dopaminergic neurons in the substantia nigra.

    • Microglia Activation: Assessed to determine the level of neuroinflammation.

  • Biochemical Analysis:

    • Oxidative Stress Markers: Measured to evaluate the antioxidant effects of the treatment.

    • Apoptosis Markers: The balance of Bcl-2/Bax was analyzed to assess the anti-apoptotic properties.[6]

Signaling Pathways and Experimental Workflows

The therapeutic effects of piperazine derivatives are often attributed to their interaction with specific signaling pathways. The following diagrams, generated using Graphviz, illustrate proposed mechanisms of action and typical experimental workflows.

anticancer_pathway cluster_0 Anticancer Signaling Pathways for Piperazine Derivatives Piperazine_Derivative Piperazine Derivative Receptor Target Receptor (e.g., Receptor Tyrosine Kinase) Piperazine_Derivative->Receptor Inhibition PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Proposed anticancer signaling pathway for piperazine derivatives.

neuroprotection_workflow cluster_1 Experimental Workflow for Neuroprotection Studies Animal_Model Animal Model of Neurological Disorder Treatment Treatment with Piperazine Derivative Animal_Model->Treatment Behavioral Behavioral Testing Treatment->Behavioral Biochemical Biochemical Analysis Treatment->Biochemical Histological Histological Analysis Treatment->Histological Data_Analysis Data Analysis & Conclusion Behavioral->Data_Analysis Biochemical->Data_Analysis Histological->Data_Analysis

Caption: General experimental workflow for in-vivo neuroprotection studies.

References

A Comparative Review of Piperazine-Containing Therapeutic Agents: From CNS Disorders to Infectious Diseases

Author: BenchChem Technical Support Team. Date: December 2025

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties have led to its incorporation into a multitude of therapeutic agents across diverse medical fields. This guide provides a comparative analysis of key piperazine-containing drugs, focusing on their performance in central nervous system (CNS) disorders and helminth infections, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Central Nervous System Agents: A Tale of Three Receptors

Piperazine-containing drugs have made a significant impact on the treatment of psychiatric and neurological disorders. Their efficacy often stems from their ability to modulate dopaminergic and serotonergic pathways. Here, we compare three prominent examples: aripiprazole, vortioxetine, and buspirone.

Aripiprazole , an atypical antipsychotic, is primarily used in the management of schizophrenia and bipolar disorder.[1] Vortioxetine is a multimodal antidepressant for the treatment of major depressive disorder.[2][3] Buspirone is an anxiolytic agent used for generalized anxiety disorder.[4][5]

Comparative Efficacy and Receptor Binding Affinity

The distinct therapeutic actions of these drugs can be attributed to their unique receptor binding profiles. Aripiprazole acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at the 5-HT2A receptor.[6][7] This "dopamine-serotonin system stabilizer" activity is thought to contribute to its efficacy in treating a broad range of psychotic symptoms with a relatively favorable side-effect profile compared to older antipsychotics.[6] Vortioxetine's multimodal mechanism includes inhibition of the serotonin transporter (SERT) and modulation of several serotonin receptors, including 5-HT1A agonism, 5-HT1B partial agonism, and antagonism of 5-HT1D, 5-HT3, and 5-HT7 receptors.[2][8] Buspirone's anxiolytic effects are primarily mediated through its partial agonism at 5-HT1A receptors.[4][9]

DrugPrimary Target(s)Binding Affinity (Ki, nM)Therapeutic Class
Aripiprazole D2 (partial agonist)~1Antipsychotic
5-HT1A (partial agonist)~4
5-HT2A (antagonist)~3.4
Vortioxetine SERT (inhibitor)1.6[8]Antidepressant
5-HT1A (agonist)15[8]
5-HT1B (partial agonist)33[8]
5-HT3 (antagonist)3.7[8]
5-HT7 (antagonist)19[8]
Buspirone 5-HT1A (partial agonist)~10-40Anxiolytic
D2 (antagonist)~400

Note: Ki values can vary between studies and experimental conditions. The values presented are representative.

Comparative Pharmacokinetics

The pharmacokinetic profiles of these agents influence their dosing regimens and potential for drug-drug interactions.

ParameterAripiprazoleVortioxetineBuspirone
Bioavailability ~87% (oral)~75% (oral)~4% (oral, extensive first-pass metabolism)
Time to Peak (Tmax) 3-5 hours7-11 hours0.5-1.5 hours
Half-life (t½) ~75 hours~66 hours2-3 hours
Metabolism Hepatic (CYP3A4, CYP2D6)Hepatic (CYP2D6, CYP3A4/5, CYP2C9)Hepatic (CYP3A4)
Excretion Feces and urineUrine and fecesUrine
Comparative Adverse Effect Profile

While generally well-tolerated, these piperazine-containing CNS agents have distinct side-effect profiles.

Adverse EffectAripiprazoleVortioxetineBuspirone
Akathisia Common[4]Less commonRare
Weight Gain Moderate risk[10]Low risk[11]Low risk
Nausea Common[1]Very common[2]Common
Dizziness CommonCommonVery common[12]
Insomnia Common[1]CommonCommon[12]
Sexual Dysfunction Less common than SSRIsLower rates than SSRIs[11]Can be used to augment and reduce SSRI-induced sexual side effects[5]

Anthelmintic Agents: Paralyzing Parasites

Piperazine has a long-standing history as an anthelmintic agent for treating intestinal roundworm (ascariasis) and pinworm (enterobiasis) infections.[13] Its primary mode of action is to cause flaccid paralysis in susceptible helminths, leading to their expulsion from the host's gastrointestinal tract.[14]

Comparative Efficacy: Piperazine Citrate vs. Mebendazole

A common comparator for piperazine is mebendazole, a broad-spectrum benzimidazole anthelmintic. While both are effective, their mechanisms and spectra of activity differ.

DrugMechanism of ActionEfficacy against Ascaris lumbricoidesEfficacy against Trichuris trichiura (whipworm)
Piperazine Citrate GABA receptor agonist, causing flaccid paralysis[14]HighLow
Mebendazole Inhibits microtubule synthesis in the parasiteHighHigh

One study in cattle naturally infected with Toxocara vitulorum (a type of roundworm) found that piperazine citrate administered at 200 mg/kg body weight resulted in an earlier recovery compared to albendazole (another benzimidazole) and ivermectin.[15]

Comparative Pharmacokinetics
ParameterPiperazine CitrateMebendazole
Absorption Readily absorbed from the GI tract[16]Poorly absorbed from the GI tract
Metabolism Partially metabolized in the liver[16]Extensive first-pass metabolism in the liver
Excretion Primarily in urine within 24 hours[16]Primarily in feces
Systemic Bioavailability HighLow (<20%)

Signaling Pathways and Experimental Workflows

Aripiprazole's Dopamine D2 Receptor Partial Agonism

Aripiprazole's unique "dopamine stabilization" is a result of its partial agonism at D2 receptors. In a state of dopamine hyperactivity (as seen in the mesolimbic pathway in schizophrenia), aripiprazole acts as a functional antagonist, reducing dopaminergic neurotransmission. Conversely, in a state of dopamine hypoactivity (as in the mesocortical pathway), it acts as a functional agonist, increasing dopaminergic activity.[6][7]

G cluster_hyper Hyperdopaminergic State (Mesolimbic) cluster_hypo Hypodopaminergic State (Mesocortical) High Dopamine High Dopamine D2 Receptor (Postsynaptic) D2 Receptor (Postsynaptic) High Dopamine->D2 Receptor (Postsynaptic) Strong Activation Reduced Signal Reduced Signal D2 Receptor (Postsynaptic)->Reduced Signal Leads to Aripiprazole (Antagonist) Aripiprazole (Antagonist) Aripiprazole (Antagonist)->D2 Receptor (Postsynaptic) Blocks Low Dopamine Low Dopamine D2_Receptor_Hypo D2 Receptor (Postsynaptic) Low Dopamine->D2_Receptor_Hypo Weak Activation Increased Signal Increased Signal D2_Receptor_Hypo->Increased Signal Leads to Aripiprazole (Agonist) Aripiprazole (Agonist) Aripiprazole (Agonist)->D2_Receptor_Hypo Activates

Aripiprazole's functional selectivity at D2 receptors.
Vortioxetine's Multimodal Mechanism of Action

Vortioxetine enhances serotonergic neurotransmission through a dual mechanism: inhibiting serotonin reuptake and modulating multiple serotonin receptors. This is thought to contribute to its antidepressant and pro-cognitive effects.[2][3][8]

Vortioxetine Vortioxetine SERT SERT Vortioxetine->SERT Inhibits HT1A 5-HT1A Receptor Vortioxetine->HT1A Agonist HT3 5-HT3 Receptor Vortioxetine->HT3 Antagonist HT7 5-HT7 Receptor Vortioxetine->HT7 Antagonist Synaptic5HT Synaptic Serotonin SERT->Synaptic5HT Reuptake AntidepressantEffect Antidepressant Effect HT1A->AntidepressantEffect HT3->AntidepressantEffect HT7->AntidepressantEffect Synaptic5HT->AntidepressantEffect

Vortioxetine's multimodal serotonergic action.
Piperazine's Anthelmintic Mechanism

Piperazine acts as a GABA receptor agonist at the neuromuscular junction of helminths. This leads to an influx of chloride ions, hyperpolarization of the muscle cell membrane, and subsequent flaccid paralysis of the worm.[14]

Piperazine Piperazine GABA_R GABA Receptor (on worm muscle cell) Piperazine->GABA_R Agonist action Cl_Channel Chloride Channel Opens GABA_R->Cl_Channel Hyperpolarization Hyperpolarization Cl_Channel->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Expulsion Expulsion of Worm Paralysis->Expulsion

Mechanism of action for piperazine as an anthelmintic.

Experimental Protocols

Dopamine D2 Receptor Binding Assay

This protocol is used to determine the binding affinity of a compound (like aripiprazole) to the dopamine D2 receptor.

1. Membrane Preparation:

  • Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK293 cells).

  • Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at high speed (e.g., 40,000 x g) at 4°C.

  • Resuspend the resulting pellet (cell membranes) in a fresh assay buffer.

  • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

2. Competitive Binding Assay:

  • In a 96-well plate, add the following in triplicate:

    • D2 receptor membrane preparation.

    • A fixed concentration of a radiolabeled D2 receptor ligand (e.g., [³H]Spiperone) near its Kd value.[11]

    • Serial dilutions of the unlabeled test compound (e.g., aripiprazole).

    • For determining non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

  • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in polyethyleneimine, using a cell harvester.[11] This separates the bound from the free radioligand.

  • Wash the filters with an ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the test compound's concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Serotonin Transporter (SERT) Uptake Assay

This functional assay measures a compound's ability to inhibit the reuptake of serotonin into cells, a key mechanism for antidepressants like vortioxetine.

1. Cell Culture:

  • Use a cell line that endogenously or recombinantly expresses the human serotonin transporter (hSERT), such as HEK293 cells or JAR cells.[2][17]

  • Plate the cells in a 96-well plate and grow to confluency.

2. Uptake Assay:

  • Wash the cells with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).[2]

  • Pre-incubate the cells with various concentrations of the test compound (e.g., vortioxetine) or a reference inhibitor (e.g., fluoxetine) for 15-30 minutes at 37°C.[17]

  • Initiate serotonin uptake by adding radiolabeled serotonin (e.g., [³H]5-HT) at a final concentration near its Km for SERT.[17]

  • Incubate for a short period (e.g., 10-15 minutes) at 37°C, ensuring the uptake is within the linear range.

  • Terminate the uptake by rapidly washing the cells with an ice-cold wash buffer.

3. Lysis and Detection:

  • Lyse the cells to release the intracellular contents.

  • Measure the amount of [³H]5-HT taken up by the cells using a liquid scintillation counter.

4. Data Analysis:

  • Plot the percentage of serotonin uptake inhibition against the logarithm of the test compound's concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is commonly used to assess the cytotoxic effects of potential anticancer agents, including novel piperazine derivatives.

1. Cell Plating:

  • Seed cancer cells (e.g., A549 lung cancer, HCT-116 colon cancer) in a 96-well plate at a predetermined optimal density.[18]

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Treat the cells with serial dilutions of the piperazine-containing test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate for a specified period, typically 48-72 hours.

3. MTT Addition and Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of about 0.5 mg/mL.[19]

  • Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]

4. Formazan Solubilization and Absorbance Reading:

  • Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Shake the plate gently to ensure complete dissolution.

  • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[19]

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound's concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate 24h A->B C Add piperazine compounds B->C D Incubate 48-72h C->D E Add MTT reagent D->E F Incubate 2-4h (Formazan formation) E->F G Add solubilization solution F->G H Read absorbance (~570nm) G->H I Calculate % viability H->I J Plot dose-response curve I->J K Determine IC50 J->K

Generalized experimental workflow for an MTT assay.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.